Imidazole
説明
Structure
3D Structure
特性
IUPAC Name |
1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | imidazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Imidazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82370-43-2, 227760-40-9, Array | |
| Record name | 1H-Imidazole, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227760-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2029616 | |
| Record name | Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | 1H-Imidazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
257 °C, 268 °C | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
145 °C (293 °F) - closed cup, 145 °C c.c. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.35 | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |
| Record name | Imidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |
CAS No. |
288-32-4 | |
| Record name | Imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GBN705NH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
89.52 °C, 90.5 °C, 89 °C | |
| Record name | Imidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | IMIDAZOLE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and biological processes. Its unique electronic structure imparts a combination of aromaticity, amphotericity, and nucleophilicity, making it a versatile scaffold for drug design and a key participant in enzymatic catalysis. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, tailored for professionals in research and drug development. Quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key synthetic transformations are provided. Furthermore, signaling pathways and reaction mechanisms are visually represented using diagrams to facilitate a deeper understanding of this compound's role in chemical and biological systems.
Core Chemical Properties of this compound
This compound's distinct chemical personality arises from its electronic structure. It is a planar, cyclic molecule with six π-electrons (four from the two double bonds and a lone pair from the N-1 nitrogen), fulfilling Hückel's rule for aromaticity.[1] This aromatic character is responsible for its notable stability.
Structural and Physical Properties
The structural parameters of this compound have been well-characterized by X-ray crystallography. The bond lengths and angles indicate a delocalized π-system, with C-N and C-C bond lengths intermediate between single and double bonds.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂ | [2] |
| Molar Mass | 68.08 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 88-91 °C | |
| Boiling Point | 256 °C | |
| Density | 1.23 g/cm³ at 25 °C | |
| Dipole Moment | 3.61 D | [3] |
Table 1: Physical Properties of this compound
| Bond | Bond Length (Å) | Angle | Angle (°) |
| N1-C2 | 1.354 | N1-C2-N3 | 112.01 |
| C2-N3 | 1.315 | C2-N3-C4 | 104.73 |
| N3-C4 | 1.376 | N3-C4-C5 | 110.95 |
| C4-C5 | 1.358 | C4-C5-N1 | 105.30 |
| C5-N1 | 1.377 | C5-N1-C2 | 107.02 |
Table 2: Selected Bond Lengths and Angles of this compound (Data from a substituted this compound, representative of the core structure)
Acidity and Basicity (Amphotericity)
A defining feature of this compound is its amphoteric nature; it can act as both a weak acid and a weak base.[4]
-
As a base: The lone pair of electrons on the sp²-hybridized nitrogen at the 3-position (N-3) is available for protonation.
-
As an acid: The hydrogen atom on the N-1 nitrogen can be abstracted by a strong base.
The pKa values are crucial for understanding this compound's behavior in physiological and reaction media.
| Property | pKa Value | Description | Reference(s) |
| pKa of conjugate acid (Imidazolium ion) | ~7.0 | Governs basicity at the N-3 position. | [4] |
| pKa | ~14.5 | Governs acidity of the N-H proton at the N-1 position. | [4] |
Table 3: Acidity and Basicity of this compound
Spectroscopic Properties
The spectroscopic signature of this compound is well-defined and serves as a valuable tool for its identification and for studying its interactions.
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H2 | 7.729 | J(H4, H5) = 1.0 |
| H4, H5 | 7.129 |
Table 4: ¹H NMR Spectral Data of this compound [4]
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 135.9 |
| C4 | 122.1 |
| C5 | 122.1 |
Table 5: ¹³C NMR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3376 | N-H stretching |
| 3126, 3040, 2922 | C-H stretching |
| 1593 | C=C stretching |
| 1486, 1440, 1367, 1325 | C-N stretching |
Table 6: Key FT-IR Vibrational Frequencies of this compound [5]
Reactivity of the this compound Ring
The reactivity of the this compound ring is a composite of the properties of its constituent atoms and its overall aromaticity. It can be compared to a hybrid of the more electron-rich pyrrole (B145914) and the electron-deficient pyridine.
Electrophilic Substitution
Electrophilic attack on the this compound ring is possible, though it is less reactive than pyrrole. The outcome of the reaction is highly dependent on the pH of the medium. In acidic conditions, the ring is protonated to form the imidazolium (B1220033) cation, which is deactivated towards electrophilic attack. Under neutral or basic conditions, electrophilic substitution can occur at the C4 and C5 positions.
Nucleophilic Substitution
The this compound ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. The C2 position is the most susceptible to nucleophilic substitution in such activated systems.
N-Alkylation and N-Acylation
The nitrogen atoms of the this compound ring are nucleophilic and readily undergo alkylation and acylation reactions. N-alkylation is a common method for the synthesis of ionic liquids and for modifying the properties of this compound-containing molecules.[6] The reaction typically proceeds by deprotonation of the N-H bond followed by reaction with an alkyl halide.
Key Synthetic Methodologies
Several named reactions are employed for the synthesis of the this compound core.
Debus-Radziszewski this compound Synthesis
This is a classic and versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8]
Caption: Workflow of the Debus-Radziszewski this compound synthesis.
Experimental Protocols
Debus-Radziszewski Synthesis of 2,4,5-Triphenylthis compound (Lophine)
Materials:
-
Benzil (B1666583) (1,2-diphenylethane-1,2-dione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenylthis compound.
General Protocol for N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of this compound (1 equivalent) in the anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[9]
This compound in Biological Systems and Drug Development
The this compound moiety is a critical component of many biological molecules and pharmaceuticals.
Histidine and Enzymatic Catalysis
The amino acid histidine contains an this compound side chain. The pKa of the imidazolium ion is close to physiological pH, allowing the histidine side chain to act as both a proton donor and acceptor in enzymatic reactions. This makes it a key residue in the active sites of many enzymes, where it participates in general acid-base catalysis.[10]
Caption: General acid-base catalysis by a histidine residue.
Histidine Kinase Signaling Pathways
In prokaryotes, fungi, and plants, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound histidine kinase and a cytoplasmic response regulator. Upon stimulus perception, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates downstream cellular processes.[11][12]
Caption: A simplified two-component signaling pathway.
This compound in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it an attractive pharmacophore. Notable examples of this compound-containing drugs include the antifungal agents (e.g., ketoconazole, clotrimazole), proton pump inhibitors (e.g., omeprazole), and certain anticancer agents.
Conclusion
This compound's rich and multifaceted chemistry, stemming from its unique electronic and structural features, underpins its significance in both the chemical and biological sciences. A thorough understanding of its properties and reactivity is paramount for researchers and professionals engaged in the design and development of novel therapeutics and chemical entities. This guide has provided a consolidated resource of key data, experimental procedures, and conceptual diagrams to aid in the effective utilization of the this compound scaffold in scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(288-32-4) 1H NMR [m.chemicalbook.com]
- 5. arar.sci.am [arar.sci.am]
- 6. Synthesis of N-alkylated derivatives of this compound as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]
- 11. mdpi.com [mdpi.com]
- 12. Histidine kinase - Wikipedia [en.wikipedia.org]
what is the structure of the imidazole ring
An In-depth Technical Guide to the Core Structure of the Imidazole Ring
Introduction
This compound is a five-membered, planar heterocyclic aromatic compound with the molecular formula C₃H₄N₂.[1] It features two non-adjacent nitrogen atoms at positions 1 and 3.[1] First synthesized by Heinrich Debus in 1858, the this compound nucleus is a cornerstone in biological and medicinal chemistry.[2] It is a fundamental component of essential biomolecules, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids.[2][3] Its unique structural and electronic properties, such as its amphoteric nature and ability to engage in various noncovalent interactions, make it a "privileged scaffold" in drug development, appearing in numerous antifungal, anticancer, and antihypertensive medications.[1][2] This guide provides a detailed examination of the molecular geometry, electronic structure, and experimental determination of the this compound ring for researchers, scientists, and drug development professionals.
Molecular Geometry and Quantitative Data
The this compound ring is a planar, five-membered heterocycle. This planarity is a direct consequence of the sp² hybridization of all five ring atoms, which is essential for its aromaticity. The internal bond angles deviate from the ideal 108° of a regular pentagon due to the different atomic sizes and electronic environments of the carbon and nitrogen atoms. The C4-C5 bond exhibits typical double-bond character, while the C-N bonds are intermediate between single and double bonds, reflecting electron delocalization.[4]
Quantitative structural parameters, determined through techniques like X-ray and neutron diffraction, provide precise insights into the molecule's geometry. These parameters can vary slightly depending on the physical state (solid vs. gas phase) and the substitution pattern on the ring.
| Parameter | Value | Description |
| Molecular Formula | C₃H₄N₂ | - |
| Molar Mass | 68.077 g/mol | - |
| Dipole Moment | 3.61 - 3.70 D | Indicates high polarity.[3][5] |
| Resonance Energy | 14.2 kcal/mol | A measure of aromatic stability.[5][6] |
| pKa (Conjugate Acid) | ~7.0 | For protonation at N3, making it more basic than pyridine.[2][3] |
| pKa (Acidic Proton) | 14.5 | For deprotonation at N1, making it weakly acidic.[3][6] |
| Bond Length C2-N1 | ~1.314 - 1.354 Å | Varies with experimental conditions.[4][7] |
| Bond Length C2-N3 | ~1.315 - 1.33 Å | Varies with experimental conditions.[4][5] |
| Bond Length N1-C5 | ~1.382 Å | -[7] |
| Bond Length N3-C4 | ~1.38 Å | -[5] |
| Bond Length C4-C5 | ~1.358 - 1.36 Å | Exhibits significant double-bond character.[4][5] |
| Bond Angle N1-C2-N3 | ~111.3 - 112.0° | The largest angle in the ring.[4][5] |
| Bond Angle C2-N3-C4 | ~105.4° | The smallest angle in the ring.[5] |
| Bond Angle N3-C4-C5 | ~111.0° | (Calculated from related structures) |
| Bond Angle C4-C5-N1 | ~105.3° | (From a substituted this compound)[4] |
| Bond Angle C5-N1-C2 | ~107.0° | (From a substituted this compound)[4] |
Electronic Structure and Aromaticity
The chemical behavior of this compound is governed by its unique electronic structure. It is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar arrangement of atoms containing 6 π-electrons.[1] This aromatic sextet is formed from:
-
One π-electron from each of the three carbon atoms.
-
One π-electron from the sp² hybridized, "pyridine-like" nitrogen at the N3 position.
-
The two-electron lone pair from the sp² hybridized, "pyrrole-like" nitrogen at the N1 position.[2]
This delocalization of π-electrons across the ring is responsible for its significant resonance energy and thermodynamic stability.[5][6]
Tautomerism and Amphoteric Nature
A key feature of the this compound ring is annular tautomerism, where the proton on the N1 nitrogen can readily migrate to the N3 nitrogen.[1] This process results in two energetically equivalent tautomers that are in rapid equilibrium, making the C4 and C5 positions chemically equivalent in an unsubstituted ring.[6]
dot
Caption: Annular tautomerism of the this compound ring.
This dynamic equilibrium is central to its amphoteric character—its ability to act as both an acid and a base.[6]
-
As a Base: The lone pair of electrons on the pyridine-like N3 nitrogen is not part of the aromatic system and is available to accept a proton. The resulting imidazolium (B1220033) cation is resonance-stabilized. The pKa of the conjugate acid is approximately 7.0.[3]
-
As an Acid: The proton on the pyrrole-like N1 nitrogen can be removed by a strong base. With a pKa of 14.5, it is a weak acid, comparable to alcohols.[3]
Experimental Protocols for Structural Elucidation
The definitive three-dimensional structure of this compound and its derivatives is determined primarily through single-crystal X-ray diffraction, while NMR spectroscopy provides crucial information about the structure in solution and its electronic environment.
Single-Crystal X-ray Diffraction
This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and crystal packing.
dot
Caption: Generalized workflow for crystal structure determination.
Methodology:
-
Crystallization: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution in a suitable solvent (e.g., benzene, ether, or chloroform).[8][9] Alternative techniques include vapor diffusion and cooling crystallization.[8]
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[9] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and a series of diffraction images are recorded.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group.[8] An initial model of the electron density map is generated using computational methods such as direct methods or Patterson methods.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F².[10] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[11] The quality of the final model is assessed by metrics such as the R-factor.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure in solution, investigate tautomerism, and probe the electronic environment of the ring atoms.
Methodology:
-
Sample Preparation: A solution of the this compound compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[12] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 270 MHz or higher).[12] For a typical ¹H spectrum, key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Spectral Analysis:
-
¹H NMR: In a neutral, aprotic solvent, unsubstituted this compound shows three signals: a downfield singlet for the C2-H proton and two signals for the C4-H and C5-H protons. Due to rapid tautomerization, the C4-H and C5-H signals often appear as a single, averaged resonance.[5]
-
¹³C NMR: The spectrum shows distinct signals for C2, C4, and C5. The C2 carbon is the most deshielded, appearing furthest downfield.[5] Changes in chemical shifts upon protonation or substitution provide valuable information about electronic distribution.
-
Conclusion
The structure of the this compound ring is a masterful interplay of molecular geometry and electron distribution. Its planar, five-membered framework, combined with a 6 π-electron aromatic system, confers significant stability. The presence of two distinct nitrogen environments gives rise to its characteristic amphoterism and annular tautomerism, which are fundamental to its role in biological catalysis and molecular recognition. A thorough understanding of this core structure, elucidated through powerful analytical techniques like X-ray crystallography and NMR spectroscopy, is essential for professionals engaged in the design and development of novel therapeutics and functional materials.
References
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Description of Imidazole_Chemicalbook [chemicalbook.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. benchchem.com [benchchem.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. rsc.org [rsc.org]
Imidazole and Its Derivatives in Nature: A Technical Guide for Drug Discovery and Development
Abstract
The imidazole ring is a fundamental five-membered heterocyclic scaffold that is ubiquitous in nature and forms the core of numerous biologically active molecules. From the essential amino acid histidine to complex marine alkaloids, this compound derivatives exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroregulatory activities. This technical guide provides an in-depth overview of naturally occurring this compound compounds, their biosynthesis, and their mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the discovery and development of novel therapeutics based on this privileged structure. This document summarizes quantitative bioactivity data, details key experimental protocols for isolation and evaluation, and visualizes relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of these natural products.
Introduction: The Significance of the this compound Scaffold in Nature
The this compound nucleus, a planar five-membered ring with two non-adjacent nitrogen atoms, is a crucial component of many significant biological molecules.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[3] This versatility has made the this compound ring a "privileged scaffold" in medicinal chemistry. In nature, this scaffold is found in essential biomolecules like the amino acid histidine and its derivative histamine, as well as in a diverse array of secondary metabolites, particularly alkaloids isolated from marine organisms, plants, and fungi.[1] These natural products exhibit a broad spectrum of biological activities, making them a rich source of lead compounds for drug discovery.[4][5][6]
Biosynthesis of the this compound Ring: The Histidine Pathway
The primary route for the biosynthesis of the this compound ring in nature is through the pathway for the essential amino acid L-histidine. This intricate multi-enzyme process is well-studied in microorganisms like Escherichia coli and Salmonella typhimurium.[7][8] The pathway commences with the condensation of 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP).[9][10] Through a series of enzymatic steps, the purine (B94841) ring of ATP is opened and rearranged, ultimately leading to the formation of the this compound ring of histidine. A key intermediate in this pathway is this compound glycerol (B35011) phosphate.[11] The atoms of the resulting histidine molecule are derived from PRPP, ATP, and glutamine.[8]
Major Classes and Natural Sources of this compound Derivatives
Naturally occurring this compound derivatives are structurally diverse and are found in a variety of organisms.
-
Marine Sponges: Marine sponges, particularly of the genera Agelas, Leucetta, and Clathrina, are prolific producers of complex this compound alkaloids.[12] Notable examples include oroidin (B1234803), a linear bromopyrrole-imidazole alkaloid, and its numerous cyclized derivatives like clathrodin, sceptrin, and the agelastatins.[13][14] These compounds often exhibit potent antimicrobial and anticancer activities.
-
Plants: The plant kingdom is another significant source of this compound alkaloids. The most well-known example is pilocarpine (B147212), isolated from the leaves of plants of the genus Pilocarpus (jaborandi). Pilocarpine is a muscarinic receptor agonist and is used clinically to treat glaucoma and dry mouth.[3]
-
Fungi: Fungi also produce this compound-containing secondary metabolites. A notable example is hercynine, an antioxidant compound isolated from the mushroom Boletus edulis.
Biological Activities and Therapeutic Potential
The structural diversity of natural this compound derivatives is mirrored by their wide range of biological activities.
Antimicrobial and Antifungal Activity
Many this compound-containing natural products demonstrate significant activity against pathogenic bacteria and fungi.[15] Marine alkaloids, in particular, have been a focus of antimicrobial research. For instance, oroidin has been shown to possess antibiofilm activity against Pseudomonas aeruginosa.[14][16] The mechanism of action for many synthetic this compound antifungal drugs involves the inhibition of cytochrome P450-dependent 14α-demethylase, which disrupts ergosterol (B1671047) biosynthesis in fungal cell membranes. While the precise mechanisms of many natural this compound antimicrobials are still under investigation, some are thought to interfere with bacterial communication systems.
Anticancer Activity
A significant number of marine-derived this compound alkaloids exhibit potent cytotoxicity against various cancer cell lines. The agelastatins, for example, have demonstrated potent anticancer activity, with agelastatin A showing high potency against several blood cancer cell lines.[17][18] The mechanism of action for agelastatin A has been shown to involve the inhibition of protein synthesis by binding to the ribosome, leading to apoptosis.[14][19] Other this compound derivatives have been found to induce cell cycle arrest and apoptosis through various signaling pathways.[20]
Insect Growth Regulatory Activity
Certain synthetic this compound derivatives, such as KK-42, have been shown to act as insect growth regulators (IGRs).[19] They disrupt the hormonal systems of insects, primarily by inhibiting the biosynthesis of juvenile hormone and ecdysone, which are crucial for molting and metamorphosis.[19] This leads to developmental abnormalities and mortality, making them promising candidates for the development of novel insecticides.[19]
Other Biological Activities
Beyond the activities mentioned above, natural this compound derivatives have been reported to possess a range of other pharmacological effects, including anti-inflammatory, antioxidant, and neuroregulatory properties.[4] Histamine, a biogenic amine derived from the decarboxylation of histidine, is a key mediator of allergic and inflammatory responses and also functions as a neurotransmitter.[1]
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivities of selected naturally occurring this compound derivatives.
Table 1: Anticancer Activity of Natural this compound Derivatives
| Compound | Natural Source | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |
| Agelastatin A | Marine Sponge (Agelas sp.) | U-937 (Lymphoma) | 20-190 nM | [17][18] |
| Agelastatin A | Marine Sponge (Agelas sp.) | HeLa (Cervical) | ~100 nM | [14] |
| (-)-Dibromophakellstatin | Marine Sponge (Phakellia mauritiana) | Ovarian Cancer | 0.60 µM | [21] |
| (-)-Dibromophakellstatin | Marine Sponge (Phakellia mauritiana) | Glioblastoma | 0.93 µM | [21] |
| Oroidin | Marine Sponge (Agelas oroides) | P. aeruginosa (biofilm) | 190 µM (PA01) | [14][16] |
Table 2: Antimicrobial Activity of Natural and Synthetic this compound Derivatives
| Compound | Organism | Activity (MIC) | Reference(s) |
| This compound Derivative 31 | Staphylococcus aureus UA1758 | 8 µg/mL | [21] |
| This compound Derivative 42 | Staphylococcus aureus UA1758 | 4 µg/mL | [21] |
| This compound Derivative 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | [21] |
| This compound Derivative 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | [21] |
| Pilocarpine | Staphylococcus aureus | >1024 µg/mL | [12] |
| Pilocarpine | Candida albicans | >1024 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound derivatives from natural sources.
Extraction and Isolation of Pilocarpine from Pilocarpus jaborandi
This protocol describes a method for the extraction and purification of pilocarpine from jaborandi leaves.[22][23][24]
-
Extraction:
-
Dried and powdered jaborandi leaves are subjected to extraction with a 3% aqueous solution of hydrochloric acid.
-
The acidic extract is then neutralized to a pH of 7-8 with ammonium (B1175870) hydroxide.
-
-
Adsorption:
-
Activated carbon is added to the neutralized extract to adsorb the pilocarpine.
-
The carbon with the adsorbed alkaloid is then separated by filtration.
-
-
Elution and Purification:
-
Pilocarpine is eluted from the activated carbon using a dilute acidic solution or an anhydrous organic solvent.
-
The resulting solution is concentrated, and the pilocarpine is further purified by column chromatography, often using an ion-exchange resin followed by silica (B1680970) gel or alumina (B75360) chromatography.[23]
-
An alternative, environmentally friendly method involves enzyme-assisted extraction using a commercial enzyme cocktail like Viscozyme® L, which has been shown to significantly increase the yield of pilocarpine.[1][13]
-
Protocol for Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][10][25]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol for Antioxidant Activity Screening: ABTS Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a spectrophotometric method for determining the antioxidant capacity of compounds.[4][6][26][27]
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical for each concentration of the test compound and the standard.
-
Plot a standard curve of percentage inhibition versus concentration for the standard.
-
Determine the antioxidant capacity of the test compound, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound derivatives are a result of their interaction with various cellular signaling pathways.
Histamine Signaling
Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[28]
-
H1 Receptor Pathway: Activation of the H1 receptor, which is coupled to a Gq/11 protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is primarily associated with allergic and inflammatory responses.[7]
-
H2 Receptor Pathway: The H2 receptor is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA). This pathway is famously involved in the stimulation of gastric acid secretion.[15]
Anticancer Mechanism of Agelastatin A
Agelastatin A has been shown to exert its potent anticancer effects by inhibiting protein synthesis.[14] It binds to the peptidyl transferase center of the large ribosomal subunit, thereby stalling translation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][19]
Quorum Sensing Inhibition
Some natural this compound derivatives are believed to exert their antimicrobial effects by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the expression of virulence factors and biofilm formation, in a population density-dependent manner. By inhibiting QS, these compounds can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for the development of resistance.
Conclusion and Future Perspectives
The this compound scaffold is a testament to nature's ingenuity in chemical design. The vast structural and functional diversity of naturally occurring this compound derivatives underscores their immense potential as a source of novel therapeutic agents. From the well-established clinical use of pilocarpine to the promising anticancer and antimicrobial activities of marine alkaloids, these compounds continue to inspire and drive drug discovery efforts.
Future research in this field should focus on several key areas:
-
Exploration of Untapped Natural Sources: The vast biodiversity of marine and terrestrial ecosystems likely harbors a wealth of undiscovered this compound-containing natural products with unique biological activities.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development as drugs.
-
Medicinal Chemistry and Analogue Synthesis: The natural this compound scaffold provides an excellent starting point for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Sustainable Supply: The development of sustainable methods for the production of these compounds, such as total synthesis, semi-synthesis, and biotechnological approaches, is essential to overcome the limitations of natural product isolation.
By leveraging the power of modern analytical techniques, high-throughput screening, and synthetic chemistry, the scientific community can continue to unlock the therapeutic potential of nature's this compound derivatives for the benefit of human health.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Use of Quorum Sensing Inhibition Strategies to Control Microfouling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. The Natural Product Oridonin as an Anticancer Agent: Current Achievements and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 9. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids [dspace.mit.edu]
- 18. Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids [dspace.mit.edu]
- 19. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Anticancer Activity of Agelastatin Alkaloids | MIT Technology Licensing Office [tlo.mit.edu]
- 21. Discovery of New this compound Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
- 23. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]
- 24. Induction of pilocarpine formation in jaborandi leaves by salicylic acid and methyljasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 27. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 28. researchgate.net [researchgate.net]
The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions, have made it a versatile building block for the development of a wide array of therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, detailing its role in various pharmacological activities, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Core Biological Activities of this compound-Based Compounds
The this compound nucleus is a key constituent of several essential endogenous molecules, such as the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[2][5] This inherent biocompatibility has been leveraged by medicinal chemists to design a plethora of synthetic this compound derivatives with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.[3][6]
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[7][8] These include the inhibition of crucial enzymes involved in cancer progression, such as topoisomerase II and various kinases, as well as the disruption of microtubule polymerization.[7][9]
Antimicrobial and Antifungal Activity
The this compound scaffold is a hallmark of many successful antifungal drugs, including clotrimazole (B1669251) and ketoconazole.[1] The primary mechanism of action for these agents involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Additionally, this compound-containing compounds have shown promise as antibacterial agents by interfering with bacterial DNA replication and cell wall synthesis.[10]
Anti-inflammatory Activity
A significant number of this compound derivatives exhibit potent anti-inflammatory effects.[7] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major contributor to inflammation and pain.[7][8] Furthermore, some this compound-based compounds act as p38 MAP kinase inhibitors, thereby modulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4]
Quantitative Data on this compound Derivatives
The potency of this compound-based compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). This section presents a summary of reported IC50 values for various this compound derivatives against different biological targets, providing a comparative overview of their efficacy.
| Compound Class | Target | Specific Compound Example | IC50 Value (µM) | Reference(s) |
| Anticancer Agents | ||||
| This compound-based Topoisomerase II Inhibitors | Topoisomerase II | Ruthenium-imidazole complex (RuIm) | ~300 (for complete inhibition) | [11] |
| This compound-based EGFR Inhibitors | EGFR | Compound 3c | 0.236 | [10] |
| Imidazolium Salts | A549 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 9 | [12] |
| H460 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 7 | [12] | |
| HCC827 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 5 | [12] | |
| H1975 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 3 | [12] | |
| N-1 Arylidene Amino this compound-2-thiones | MCF-7 (Breast Cancer) | Compound 5 | < 5 | [13] |
| HCT-116 (Colon Cancer) | Compound 5 | < 5 | [13] | |
| HepG2 (Liver Cancer) | Compound 5 | < 5 | [13] | |
| Anti-inflammatory Agents | ||||
| This compound-based COX-2 Inhibitors | COX-1 | Compound 5b | >100 | [14] |
| COX-2 | Compound 5b | 0.08 | [14] | |
| COX-1 | Celecoxib (Reference) | 15.10 | [15] | |
| COX-2 | Celecoxib (Reference) | 0.05 | [15] | |
| Antifungal Agents | ||||
| Azole Antifungals | CYP19 (Aromatase) | Fluconazole | 26.8 | [16] |
| CYP17A1 (Lyase) | Fluconazole | 114-209 (androgen synthesis) | [16] | |
| 28 (estrogen synthesis) | [16] | |||
| CYP17A1 & CYP19A1 | Clotrimazole | 0.017-0.184 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound-based compounds.
Synthesis of this compound Scaffolds
1. Debus-Radziszewski this compound Synthesis
This multicomponent reaction is a classic method for synthesizing 2,4,5-trisubstituted imidazoles.[8][17]
-
Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate).[5][18]
-
Reaction Conditions:
-
Combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and ammonium acetate (B1210297) (2-10 mmol) in a round-bottom flask.[5][18]
-
Add a solvent such as glacial acetic acid or ethanol, or perform the reaction under solvent-free conditions.[5][18]
-
Heat the mixture to reflux (typically 100-160°C) or irradiate with microwaves for a specified time (often shorter than conventional heating).[18]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[5]
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.[5]
-
2. Van Leusen this compound Synthesis
This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[19][20]
-
Reactants: An aldimine (can be pre-formed or generated in situ from an aldehyde and a primary amine) and TosMIC.[19][21]
-
Reaction Conditions:
-
To a suspension of a strong base (e.g., potassium tert-butoxide) in an aprotic solvent like THF or DME at low temperature (-60°C to room temperature), add a solution of TosMIC.[2]
-
Add the aldimine to the reaction mixture.[19]
-
Allow the reaction to proceed for a specified time, monitoring by TLC.
-
The reaction is typically quenched with a protic solvent like methanol.[2]
-
Work-up involves extraction with an organic solvent, washing with brine, drying, and concentration under reduced pressure.[2]
-
The crude product is then purified by column chromatography.[2]
-
Biological Evaluation Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability.[1][22][23]
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[22]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[12][22]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[12][22]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.[10]
-
2. COX Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[14][15][24][25]
-
Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.[24]
-
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the test compound at various concentrations.[24]
-
Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme to each well. Then add the test inhibitor or vehicle control.[24]
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[24]
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[24]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[25]
-
3. Topoisomerase II Inhibition Assay (DNA Relaxation/Decatenation)
This assay determines if a compound can inhibit the ability of topoisomerase II to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[26][27][28][29]
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA by introducing transient double-strand breaks. Inhibitors can either prevent this catalytic activity or trap the enzyme-DNA covalent complex. The different forms of DNA (supercoiled, relaxed, catenated) can be separated by agarose (B213101) gel electrophoresis.[11][26]
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (or kDNA), and the test compound at various concentrations.[27][28]
-
Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.[27][28]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[28]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[28]
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.[28]
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.[28]
-
Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. The concentration of the compound that inhibits this conversion by 50% is the IC50 value.[26]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the action of this compound-based drugs is crucial for understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: A logical workflow for the synthesis and in vitro evaluation of novel this compound derivatives.
Caption: The inhibitory effect of this compound derivatives on the p38 MAPK signaling pathway.
Caption: this compound can act as a rudimentary phosphotransfer agent in two-component signaling.[6][7]
Conclusion
The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatile nature allows for the generation of vast chemical libraries with diverse pharmacological profiles. The information presented in this technical guide underscores the profound biological importance of this compound-containing compounds and provides a foundational resource for researchers and drug development professionals. Future efforts in this field will likely focus on the development of more selective and potent this compound-based therapeutics with improved pharmacokinetic and safety profiles, further solidifying the legacy of this remarkable heterocyclic scaffold in the advancement of human health.
References
- 1. benchchem.com [benchchem.com]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the this compound scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Small Molecule Analogue in Two-Component Signal Transduction (Journal Article) | OSTI.GOV [osti.gov]
- 8. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Van Leusen this compound Synthesis [organic-chemistry.org]
- 20. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 21. Synthesis of this compound-Based Medicinal Molecules Utilizing the van Leusen this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. mdpi.com [mdpi.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
The Debus Method: A Cornerstone in Imidazole Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of the imidazole ring is a fundamental pursuit in organic and medicinal chemistry, owing to its prevalence in a vast array of biologically active molecules and functional materials. Among the classical methods to construct this critical heterocycle, the Debus synthesis, later refined by Bronisław Radziszewski, stands as a historically significant and versatile multicomponent reaction. This technical guide provides a comprehensive overview of the Debus-Radziszewski this compound synthesis, including its historical context, mechanism, modern advancements, detailed experimental protocols, and comparative quantitative data to aid in its practical application.
Historical Perspective
The first synthesis of the parent this compound ring was reported by the German chemist Heinrich Debus in 1858.[1] His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849).[2] This initial discovery, while groundbreaking, often resulted in low yields. In 1882, the Polish chemist Bronisław Leonard Radziszewski significantly expanded the scope and utility of this reaction by demonstrating that a wide variety of 1,2-dicarbonyl compounds and aldehydes could be used to synthesize 2,4,5-trisubstituted imidazoles, such as the fluorescent and chemiluminescent compound lophine (2,4,5-triphenylthis compound).[1] This more general and robust procedure is now commonly known as the Debus-Radziszewski this compound synthesis.[2][3] It is a classic example of a multicomponent reaction, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials.[1][3]
Reaction Mechanism
The Debus-Radziszewski synthesis is generally understood to proceed through a two-stage mechanism, although the exact sequence of events is not definitively certain.[2][3] The reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.
Stage 1: Diimine Formation The first stage involves the condensation of the 1,2-dicarbonyl compound with two molecules of ammonia. This reaction forms an α-diimine intermediate.
Stage 2: Condensation and Cyclization In the second stage, the diimine intermediate condenses with the aldehyde. This is followed by cyclization and subsequent oxidation (aromatization) to furnish the final this compound product.
A variation of this method, which is of significant practical importance, involves the substitution of one equivalent of ammonia with a primary amine. This modification leads to the formation of N-substituted imidazoles in good yields.[2][3]
Modern Enhancements to the Debus Method
While the classical Debus-Radziszewski synthesis is robust, it can be hampered by long reaction times, harsh conditions, and modest yields.[4][5] Modern organic synthesis has introduced several key innovations to overcome these limitations, making the reaction more efficient and environmentally friendly.
Catalysis: A variety of catalysts have been employed to improve the efficiency of the Debus synthesis. These include:
-
Lewis acids: Fe₃O₄ nanoparticles have been shown to act as an effective Lewis acid catalyst.
-
Solid acids: Amberlyst A-15 and silicotungstic acid have been used as recyclable and environmentally benign catalysts.[5]
-
Organocatalysts: Lactic acid has been reported as a biodegradable catalyst for this transformation.[5]
Alternative Energy Sources:
-
Microwave Irradiation: The use of microwave heating has dramatically reduced reaction times from hours to minutes and often leads to significantly higher yields compared to conventional heating.[5]
-
Ultrasonic Irradiation (Sonochemistry): Ultrasound has also been successfully applied to promote the Debus-Radziszewski reaction, offering enhanced reaction rates, improved yields, and milder reaction conditions.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the Debus-Radziszewski synthesis, highlighting the impact of different catalysts and energy sources on reaction yields and times.
Table 1: Comparison of Conventional Heating vs. Microwave and Ultrasound
| 1,2-Dicarbonyl | Aldehyde | Method | Catalyst | Time | Yield (%) | Reference |
| Benzil | Benzaldehyde | Conventional | None (Acetic Acid) | 2 hours | 85% | [6] |
| Benzil | 4-Chlorobenzaldehyde | Conventional | None (Acetic Acid) | 2 hours | 88% | [6] |
| Benzil | Benzaldehyde | Microwave (100W) | None (Acetic Acid) | 5 min | 99% | [5] |
| Benzil | 4-Chlorobenzaldehyde | Microwave (100W) | None (Acetic Acid) | 5 min | 95% | [5] |
| Benzil | Benzaldehyde | Ultrasound (50 kHz) | PEG-400 | 8 min | 95% | [3] |
| Benzil | 4-Chlorobenzaldehyde | Ultrasound (50 kHz) | PEG-400 | 10 min | 92% | [3] |
Table 2: Effect of Various Catalysts on Yield
| 1,2-Dicarbonyl | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Benzil | 4-Nitrobenzaldehyde | Silicotungstic Acid (7.5%) | Ethanol (B145695) | 1.5 hours | 94% | [5] |
| Benzil | 4-Methoxybenzaldehyde | Lactic Acid (1 mL) | None | 30 min | 92% | [5] |
| Benzil | Benzaldehyde | Boric Acid (5%) | None | 40 min | 95% | [5] |
| Benzil | 4-Chlorobenzaldehyde | Ni-C | Ethanol | 6 hours | 92% | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted imidazoles via the Debus-Radziszewski reaction, covering both classical and modern approaches.
Protocol 1: Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium (B1175870) acetate (B1210297) (5.0 mmol, 385 mg)
-
Glacial acetic acid (5 mL)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) with stirring and maintain for 2 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 50 mL of ice-cold water. c. Collect the resulting precipitate by vacuum filtration. d. Wash the solid with cold water (2 x 10 mL). e. Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
1,2-Diketone (e.g., Benzil) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Glacial acetic acid (3 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the 1,2-diketone, aldehyde, and ammonium acetate.
-
Solvent Addition: Add glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (typically 5-15 minutes).
-
Work-up and Purification: a. Cool the vessel to room temperature. b. Follow the work-up and purification steps outlined in Protocol 1.
Conclusion
The Debus-Radziszewski this compound synthesis has remained a relevant and powerful tool in the synthetic chemist's arsenal (B13267) for over a century and a half. Its evolution from a low-yielding classical method to a highly efficient, catalyzed, and accelerated modern protocol underscores its versatility. For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanism, and the various methodological improvements is crucial for the efficient synthesis of novel this compound-containing compounds with potential therapeutic applications. The data and protocols presented in this guide offer a practical framework for the successful implementation of the Debus method in the laboratory.
References
- 1. Studies on the Radziszewski Reaction—Synthesis and Characterization of New this compound Derivatives [mdpi.com]
- 2. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Imidazole as a Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, plays a pivotal role in coordination chemistry. Its versatile binding modes, electronic properties, and presence in biologically significant molecules like the amino acid histidine make it a ligand of profound interest.[1][2] This technical guide provides a comprehensive overview of this compound and its derivatives as ligands, focusing on their synthesis, coordination behavior, and applications in catalysis, bioinorganic chemistry, and materials science. Detailed experimental protocols, tabulated quantitative data, and visualizations of key concepts are presented to serve as a valuable resource for researchers in these fields.
Introduction to this compound as a Ligand
This compound is a versatile Lewis base that coordinates to metal ions primarily through the lone pair of its sp²-hybridized pyridinic nitrogen atom (N3).[1] The other nitrogen atom (N1), the pyrrolic nitrogen, is typically protonated or bound to another group and is less basic.[2] This inherent asymmetry and the ability of the this compound ring to participate in hydrogen bonding and π-stacking interactions contribute to its diverse coordination chemistry.[3]
The electronic properties of this compound can be tuned by introducing substituents on the carbon or nitrogen atoms of the ring. This functionalization allows for the modulation of the ligand's steric and electronic effects, influencing the stability, reactivity, and spectroscopic properties of the resulting metal complexes.[4] this compound and its derivatives can act as monodentate, bidentate, or bridging ligands, leading to the formation of a wide array of coordination complexes, from discrete molecules to extended metal-organic frameworks (MOFs).[5]
Synthesis of this compound-Based Ligands and Coordination Complexes
The synthesis of this compound-containing ligands and their metal complexes is a well-established area of synthetic chemistry. Common strategies for ligand synthesis include the Debus-Radziszewski reaction, while coordination complexes are typically prepared by reacting the ligand with a metal salt in an appropriate solvent.
General Synthesis of this compound-Based Ligands
The Debus-Radziszewski this compound synthesis is a classic and versatile method for preparing substituted imidazoles.[6] It involves a one-pot condensation reaction of a dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate).[6]
Experimental Protocol: Synthesis of 2,6-bis(4,5-diphenyl-1-imidazole-2-yl)pyridine[6]
Materials:
-
Pyridine-2,6-dicarbaldehyde
-
Ammonium acetate (B1210297)
-
Ethanol
Procedure:
-
A mixture of pyridine-2,6-dicarbaldehyde (1 mmol), ammonium acetate (4 mmol), and benzil (2 mmol) is dissolved in 15 ml of ethanol.
-
The solution is refluxed with stirring at 80 °C for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.
General Synthesis of Transition Metal-Imidazole Complexes
The synthesis of transition metal-imidazole complexes typically involves the direct reaction of an this compound-based ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, reaction temperature, and solvent system can influence the final product's structure and coordination number.
Experimental Protocol: Synthesis of a Cobalt(II)-Imidazole Complex[7][8]
Materials:
-
1,1′-carbonyldithis compound
-
Co(NO₃)₂·6H₂O
Procedure:
-
A solution of 1,1′-carbonyldithis compound in methanol is prepared.
-
A solution of Co(NO₃)₂·6H₂O in methanol is added dropwise to the ligand solution with stirring.
-
The resulting mixture is stirred at room temperature for a specified period, during which the complex precipitates.
-
The crystalline product, --INVALID-LINK--₂, is collected by filtration, washed with cold methanol, and dried under vacuum.
Coordination Modes and Structural Data
This compound's versatility as a ligand is evident in its various coordination modes. It can act as a simple monodentate ligand, a bridging ligand connecting two metal centers, or as part of a larger chelating ligand system.
Monodentate Coordination
In its most common coordination mode, this compound binds to a single metal ion through its pyridinic nitrogen. This is observed in numerous complexes, such as --INVALID-LINK--₂.[7]
Bridging Coordination
The imidazolate anion, formed upon deprotonation of the N1-H, can act as a bridging ligand, linking two metal ions. This is a key feature in the structure of some metal-organic frameworks (ZIFs) and in the active site of certain enzymes like superoxide (B77818) dismutase.[1]
Chelating Coordination
This compound moieties can be incorporated into larger organic molecules to create multidentate ligands. For instance, 2-(2′-Pyridyl)this compound acts as a bidentate chelating ligand, binding to a metal ion through the nitrogen atoms of both the this compound and pyridine (B92270) rings.[3]
Tabulated Structural Data
The following tables summarize key structural parameters for representative this compound-containing coordination complexes, as determined by X-ray crystallography.
Table 1: Selected Bond Lengths in this compound-Metal Complexes
| Complex | Metal-Nitrogen Bond Length (Å) | Reference |
| --INVALID-LINK--₂ | Co-N: 2.1590 (avg) | [8] |
| [Fe(TPP)(2-MeHIm)] | Fe-N(Im): 2.127(3) | [9] |
| [Zn(InIm)₂Cl₂] | Zn-N(Im): 2.033(4), 2.043(4) | [10] |
| trans-[Co(this compound)₄Cl₂]Cl | Co-N: ~1.95-2.00 | [11] |
Table 2: Selected Bond Angles in this compound-Metal Complexes
| Complex | N-Metal-N Bond Angle (°) | Reference |
| --INVALID-LINK--₂ | ~90 (for cis), ~180 (for trans) | [8] |
| [Fe(TPP)(2-MeHIm)] | Np-Fe-N(Im): ~90 | [9] |
| [Zn(InIm)₂Cl₂] | N(Im)-Zn-N(Im): ~110-120 | [10] |
Spectroscopic and Physicochemical Properties
The coordination of this compound to a metal ion induces changes in its spectroscopic and electrochemical properties, which can be monitored by various analytical techniques to characterize the resulting complex.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Coordination of this compound to a metal ion typically results in a shift of the C=N and ring stretching vibrations to higher frequencies.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the this compound protons and carbons are sensitive to coordination. Upon complexation, the signals of the this compound ring protons are generally shifted downfield.[13]
-
UV-Vis Spectroscopy: Metal-imidazole complexes often exhibit d-d transitions and charge-transfer bands in the UV-Vis region, which are characteristic of the metal ion and its coordination environment.[14]
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox properties of metal-imidazole complexes. The coordination of this compound can significantly influence the reduction potential of the metal center.
Experimental Protocol: Cyclic Voltammetry of an this compound Complex[15][16][17]
Materials:
-
The metal-imidazole complex of interest
-
A suitable solvent (e.g., DMF, acetonitrile)
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate)
-
A three-electrode cell (working, reference, and counter electrodes)
-
A potentiostat
Procedure:
-
Prepare a solution of the metal complex and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate (e.g., 100 mV/s).
-
Analyze the resulting voltammogram to determine the peak potentials and currents, which provide information about the redox processes.
Stability of Metal-Imidazole Complexes
The stability of metal-imidazole complexes in solution is quantified by their stability constants (K) or overall formation constants (β). These constants can be determined experimentally, often by potentiometric titration.
Table 3: Logarithmic Stability Constants (log K) for 1:1 Metal-Imidazole Complexes
| Metal Ion | log K₁ |
| Co²⁺ | 2.55 |
| Ni²⁺ | 3.09 |
| Cu²⁺ | 4.30 |
| Zn²⁺ | 2.58 |
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration[18][19][20][21][22]
Materials:
-
Metal salt solution of known concentration
-
This compound solution of known concentration
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH)
-
An inert electrolyte to maintain constant ionic strength (e.g., KNO₃)
-
A pH meter with a combination glass electrode
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a series of solutions containing the metal ion and this compound at different molar ratios, along with the inert electrolyte.
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Perform a separate titration of the ligand solution (without the metal ion) under the same conditions to determine its protonation constants.
-
Use the titration data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.
-
Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.
-
Determine the stepwise or overall stability constants from the formation curve using appropriate computational methods.
Applications in Catalysis and Bioinorganic Chemistry
The unique properties of this compound make it a crucial ligand in both synthetic catalysis and biological systems.
Catalysis
This compound-containing coordination complexes are effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The metal center's reactivity can be modulated by the steric and electronic properties of the this compound ligand. For example, copper-imidazole complexes have been shown to catalyze the oxidation of catechols.[15][16]
Bioinorganic Chemistry
The this compound side chain of the amino acid histidine is a ubiquitous ligand for metal ions in metalloproteins and metalloenzymes.[17] It plays a critical role in the structure and function of these biomolecules, participating in electron transfer, substrate binding, and catalysis. For instance, in carbonic anhydrase, a zinc ion is coordinated by three histidine residues, which is essential for its catalytic activity.[17]
Visualizations
Coordination Modes of this compound
Caption: Different ways this compound can bind to metal centers.
General Workflow for Synthesis and Characterization of this compound-Based MOFs
Caption: Steps to create and analyze this compound-based MOFs.
Simplified Catalytic Cycle for Catechol Oxidation by a Copper-Imidazole Complex
Caption: How copper-imidazole complexes can oxidize catechols.
Conclusion
This compound and its derivatives continue to be a rich and rewarding class of ligands in coordination chemistry. Their tunable electronic and steric properties, coupled with their diverse coordination modes, provide a powerful platform for the design of novel metal complexes with tailored properties. From fundamental studies of structure and bonding to applications in catalysis, bioinorganic chemistry, and materials science, the coordination chemistry of this compound is a vibrant and expanding field. This guide has provided a foundational overview, detailed experimental protocols, and key quantitative data to aid researchers in their exploration of this fascinating area. The ongoing development of new synthetic methodologies and characterization techniques promises to further unlock the potential of this compound-based coordination compounds in addressing key challenges in science and technology.
References
- 1. Transition metal this compound complex - Wikipedia [en.wikipedia.org]
- 2. This compound: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)this compound ligand: a comprehensive review wi… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. The roles of this compound ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and computational evaluation of this compound-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Coordination Polymer of Cobalt (ΙΙ) Nitrate with this compound: Synthesis, Properties and Crystal Structure [scirp.org]
- 9. Nuclear Resonance Vibrational Spectra of Five-Coordinate this compound-ligated Iron(II) Porphyrinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure and Biological Activity of Indole–this compound Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. Synthesis and Characterization of trans-Dichlorotetrakis(this compound)cobalt(III) Chloride: A New Cobalt(III) Coordination Complex with Potential Prodrug Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Cu-bis(this compound) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Physicochemical Properties of Imidazole: A Technical Guide for Drug Design
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core physicochemical properties of the imidazole scaffold and their profound implications in modern drug design. This compound, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile roles in molecular recognition and catalysis.[1][2] Its unique electronic and structural characteristics, such as its amphoteric nature, hydrogen bonding capabilities, and bioisosteric potential, make it an invaluable component in the development of a wide range of therapeutic agents.[2][3]
Core Physicochemical Properties of this compound
The utility of the this compound ring in drug design stems directly from its distinct physicochemical characteristics. These properties govern its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its overall suitability as a pharmacophore.
Quantitative Physicochemical Data
The fundamental properties of the unsubstituted this compound ring are summarized below. These values serve as a baseline for medicinal chemists, who can strategically modify the scaffold with various substituents to fine-tune the properties for a specific therapeutic target.
| Property | Value | Description & Significance in Drug Design | Source(s) |
| Molecular Formula | C₃H₄N₂ | The basic atomic composition of the this compound ring. | [4] |
| Molecular Weight | 68.08 g/mol | A low molecular weight allows for extensive substitution while adhering to guidelines like Lipinski's Rule of Five. | [4] |
| pKa (Conjugate Acid) | ~7.0 | The pyridinic N-3 nitrogen is weakly basic. This pKa allows this compound to be partially protonated at physiological pH (~7.4), enabling it to act as a proton shuttle in enzyme active sites and form key ionic interactions. | [4][5] |
| pKa (N-1 Proton) | ~14.5 | The pyrrolic N-1 proton is weakly acidic, less so than phenols but more than alcohols. Deprotonation is feasible under strong basic conditions, and this nitrogen can act as a hydrogen bond donor. | [5][6] |
| logP (Octanol/Water) | -0.08 | This negative value indicates that this compound is inherently hydrophilic (water-soluble), a property that can be modulated with lipophilic substituents to optimize membrane permeability. | [4] |
| Aqueous Solubility | High | This compound is readily soluble in water and other polar solvents, which is advantageous for formulation but often requires modification to improve passage through biological membranes. | [5][7] |
| H-Bond Acceptors | 1 (N-3) | The sp²-hybridized nitrogen (N-3) is a strong hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding pocket. | [1] |
| H-Bond Donors | 1 (N-1) | The N-1 proton is a hydrogen bond donor, contributing to the molecule's interaction profile and its ability to form stable intermolecular bonds. | [1] |
| Dipole Moment | 3.61 D | The high polarity of the ring influences its solubility and its ability to engage in dipole-dipole interactions with biological targets. | [1][7] |
Implications in Rational Drug Design
The physicochemical properties of this compound are not merely academic; they directly translate into strategic advantages in medicinal chemistry.
-
Amphoteric Nature and Catalytic Roles : With a pKa of ~7.0 for its conjugate acid, the this compound ring is an exceptional proton shuttle at physiological pH.[5] This allows it to participate directly in enzymatic catalysis, mimicking the function of the histidine residue in many enzymes.[1] This property is exploited in the design of enzyme inhibitors where the this compound moiety can interact with the active site, disrupting the catalytic cycle.
-
Hydrogen Bonding and Molecular Recognition : As both a hydrogen bond donor and acceptor, this compound can form multiple, specific interactions within a receptor or enzyme active site.[1][8] This directional bonding is critical for achieving high binding affinity and selectivity for the intended target.
-
Bioisosterism and Metabolic Stability : this compound is a classic bioisostere for the amide bond.[1] Replacing a metabolically labile amide linkage with a stable this compound ring is a common strategy to improve a drug candidate's half-life and oral bioavailability by preventing cleavage by amidase enzymes.[9][10][11]
-
Metal Coordination : The lone pair of electrons on the N-3 nitrogen atom makes this compound an excellent ligand for coordinating with metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) found in the active sites of metalloenzymes.[12][13] This is a key design element for many metalloenzyme inhibitors, such as those targeting matrix metalloproteinases (MMPs) or carbonic anhydrase.
The interplay between these properties and their application in drug design is visualized in the diagram below.
Caption: Relationship between this compound's properties and drug design roles.
Experimental Protocols for Property Determination
Accurate determination of physicochemical parameters is essential for building reliable structure-activity relationships (SAR). Standard protocols for measuring pKa and logP are outlined below.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa of ionizable compounds.[14][15] The procedure involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
Methodology:
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[14]
-
Sample Preparation: Prepare a dilute solution of the this compound-containing compound (e.g., 0.01 M to 0.001 M) in purified water.[14] To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[14]
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially for pKa values above 6.[14]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH).[16]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[14]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point is identified as the inflection point on the curve, which is most clearly seen on a first-derivative plot (ΔpH/ΔV vs. V). The pKa is the pH at which 50% of the titrant volume to the equivalence point has been added.
Protocol: logP Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for measuring the octanol-water partition coefficient (logP).[17][18] It directly measures the partitioning of a solute between two immiscible phases.
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically pH 7.4 for logD determination). This is achieved by vigorously mixing the two solvents for an extended period (e.g., 24 hours) and then allowing them to separate.[18]
-
Sample Addition: Add a small, known amount of the test compound to a mixture of the pre-saturated n-octanol and water phases. The volume ratio is typically adjusted based on the expected logP to ensure measurable concentrations in both phases.
-
Equilibration: Cap the container and shake or agitate it at a constant temperature until equilibrium is reached (typically for several hours).[17] This ensures the compound has fully partitioned between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers. This step is critical to avoid cross-contamination during sampling.[17]
-
Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
The workflow for this protocol is illustrated below.
Caption: Experimental workflow for logP determination by the shake-flask method.
Application in Signaling Pathways: Kinase Inhibition
The this compound scaffold is a prominent feature in many kinase inhibitors, a class of drugs that often targets signaling pathways crucial for cancer cell proliferation.[20] The N-1 and N-3 nitrogens of the this compound ring frequently act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is key to anchoring the inhibitor in the ATP-binding pocket.
The diagram below illustrates a simplified, conceptual signaling pathway where an this compound-based drug inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream proliferation signals.
Caption: Simplified signaling pathway showing RTK inhibition by an this compound drug.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational calculations of pKa values of this compound in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Comprehensive Insights into Medicinal Research on this compound-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. This compound Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
The Pivotal Role of the Imidazole Group in Enzymatic Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole side chain of the amino acid histidine is a versatile and frequently indispensable component in the active sites of a vast array of enzymes. Its unique chemical properties, particularly its ability to act as both a proton donor and acceptor at physiological pH, position it as a key player in a multitude of catalytic mechanisms. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in enzymatic catalysis, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Catalytic Functions of the this compound Group
The efficacy of the this compound group in catalysis stems from the pKa of its imidazolium (B1220033) ion, which is approximately 6-7. This allows it to readily transition between its protonated (acidic) and deprotonated (basic, nucleophilic) forms under physiological conditions, enabling it to participate in several catalytic strategies.[1][2]
General Acid-Base Catalysis
The ability to both donate and accept protons makes the this compound group of histidine an exceptional general acid-base catalyst.[1][3] In its protonated form, the imidazolium ion can donate a proton to a substrate, stabilizing a transition state or facilitating the departure of a leaving group. Conversely, the neutral this compound ring can accept a proton from a substrate or an attacking nucleophile, such as water, thereby increasing its reactivity.[3][4] This dual functionality is critical in enzymes that require precise proton transfer for their catalytic cycle.
Nucleophilic Catalysis
The deprotonated this compound ring is a potent nucleophile and can directly attack a substrate to form a transient covalent intermediate.[3][5] This intermediate is typically more susceptible to subsequent reactions, such as hydrolysis, than the original substrate. This mechanism is often observed in the hydrolysis of esters and amides.[6]
Metal Ion Coordination
The nitrogen atoms of the this compound ring are excellent ligands for coordinating with various metal ions, including zinc, copper, iron, and nickel.[1][7][8] In metalloenzymes, histidine residues play a crucial role in binding and positioning the metal cofactor within the active site. This coordination can polarize the metal ion, enhancing its Lewis acidity and its ability to activate bound substrates or water molecules.[9]
This compound in Action: Key Enzymatic Examples
The catalytic prowess of the this compound group is exemplified in several well-studied enzyme families.
Serine Proteases: The Catalytic Triad
Serine proteases, such as chymotrypsin (B1334515) and trypsin, employ a "catalytic triad" of serine, histidine, and aspartate residues to hydrolyze peptide bonds.[10][11] In this system, the this compound ring of the histidine residue (His57 in chymotrypsin) acts as a general base, accepting a proton from the hydroxyl group of the catalytic serine (Ser195).[11][12] This proton abstraction dramatically increases the nucleophilicity of the serine, enabling it to attack the carbonyl carbon of the peptide substrate.[11] The resulting negative charge on the tetrahedral intermediate is stabilized by an "oxyanion hole." The aspartate residue (Asp102) electrostatically polarizes the histidine, increasing its basicity.[10]
Ribonuclease A: A Dual Histidine System
Ribonuclease A (RNase A) catalyzes the cleavage of single-stranded RNA. Its active site contains two crucial histidine residues, His12 and His119.[13][14] In the first step of the reaction, His12 acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose sugar, which then attacks the adjacent phosphorus atom in a nucleophilic attack.[13] Simultaneously, His119 acts as a general acid, donating a proton to the 5'-oxygen of the leaving group, facilitating its departure. In the second step, the roles of the histidines are reversed to hydrolyze the 2',3'-cyclic phosphodiester intermediate.
Quantitative Analysis of this compound's Contribution to Catalysis
Site-directed mutagenesis, where a catalytic histidine is replaced with a non-catalytic amino acid like alanine (B10760859), provides a powerful tool to quantify the contribution of the this compound group to enzymatic activity. The kinetic parameters of the wild-type enzyme are compared to those of the mutant to assess the impact of the mutation.
| Enzyme | Mutant | Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Fold Decrease in kcat/Km |
| Bovine Pancreatic Trypsin | Wild-type | Nα-Benzoyl-L-arginine ethyl ester | 1.8 x 102 | 5.0 x 10-3 | 3.6 x 107 | - |
| H57A | Nα-Benzoyl-L-arginine ethyl ester | 3.0 x 10-3 | 1.0 x 10-2 | 3.0 x 102 | 1.2 x 105 | |
| Bovine α-Chymotrypsin | Wild-type | N-Acetyl-L-tyrosine ethyl ester | 1.9 x 102 | 7.0 x 10-1 | 2.7 x 105 | - |
| H57A | N-Acetyl-L-tyrosine ethyl ester | 4.0 x 10-4 | 6.0 x 10-1 | 6.7 x 10-1 | 4.0 x 105 | |
| Bovine Pancreatic RNase A | Wild-type | UpA | 7.9 x 102 | 1.4 x 10-3 | 5.6 x 108 | - |
| H12A | UpA | 1.1 x 10-2 | 1.2 x 10-3 | 9.2 x 103 | >104 | |
| H119A | UpA | 2.0 x 10-3 | 1.5 x 10-3 | 1.3 x 103 | >104 |
Note: The values presented are approximate and can vary based on experimental conditions. The data for trypsin and chymotrypsin are illustrative of the dramatic effect of removing the catalytic histidine. The RNase A data highlights the greater than 10,000-fold decrease in catalytic efficiency upon mutation of either catalytic histidine.[13]
Experimental Protocols for Investigating the Role of this compound
A systematic approach is required to elucidate the function of a specific histidine residue in an enzyme's active site.
Site-Directed Mutagenesis of a Catalytic Histidine
This protocol outlines the general steps for replacing a histidine residue with an alanine using a PCR-based method.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a CAC or CAU codon for histidine to a GCC, GCA, GCG, or GCU codon for alanine). The mutation should be located in the middle of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers. The reaction will generate copies of the entire plasmid with the desired mutation.
-
Template Digestion: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively degrading the parental (wild-type) template DNA, which was isolated from a methylation-competent E. coli strain. The newly synthesized mutant DNA is unmethylated and remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Recombinant Protein Expression and Purification
This protocol provides a general workflow for producing and isolating the wild-type and mutant enzymes.
-
Transformation: Transform the expression plasmids (containing the wild-type or mutant gene) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture and continue incubation, often at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or a French press.
-
Purification:
-
Clarification: Centrifuge the cell lysate to pellet cellular debris.
-
Affinity Chromatography: If the protein is tagged (e.g., with a polyhistidine tag), use an appropriate affinity resin (e.g., Ni-NTA) for the initial purification step.
-
Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography to achieve high purity.
-
-
Purity Analysis: Assess the purity of the protein using SDS-PAGE.
Enzyme Kinetic Assays
This protocol describes a general method for determining the kinetic parameters of an enzyme using a spectrophotometer.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare a stock solution of the substrate.
-
Assay Setup: In a cuvette, combine the buffer and varying concentrations of the substrate.
-
Initiation of Reaction: Equilibrate the cuvette at the desired temperature in a spectrophotometer. Initiate the reaction by adding a small, fixed amount of the purified enzyme.
-
Data Acquisition: Monitor the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency is given by the kcat/Km ratio.
-
Determination of pH-Rate Profile
This protocol outlines the steps to determine the effect of pH on enzyme activity.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired pH spectrum.
-
Kinetic Assays at Different pHs: Perform the enzyme kinetic assay as described above at each pH value, keeping the substrate concentration constant (ideally at a saturating concentration to measure kcat, or at a low concentration to measure kcat/Km).
-
Data Plotting: Plot the measured kinetic parameter (e.g., kcat or kcat/Km) as a function of pH.
-
Data Analysis: Analyze the resulting bell-shaped curve (for many enzymes) to determine the optimal pH for enzymatic activity and to estimate the pKa values of the ionizable groups in the active site that are involved in catalysis.
Conclusion
The this compound group of histidine is a cornerstone of enzymatic catalysis, contributing through general acid-base catalysis, nucleophilic catalysis, and metal ion coordination. Its unique pKa allows it to operate effectively under physiological conditions, making it a recurring motif in the active sites of diverse enzymes. The combination of site-directed mutagenesis, detailed kinetic analysis, and structural studies continues to deepen our understanding of the precise roles of this remarkable amino acid residue, providing invaluable insights for enzyme engineering and the rational design of novel therapeutics.
References
- 1. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A fluorescence stopped-flow kinetic study of the conformational activation of alpha-chymotrypsin and several mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. biomatik.com [biomatik.com]
- 7. Autoactivation of Mouse Trypsinogens Is Regulated by Chymotrypsin C via Cleavage of the Autolysis Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of a tetrahedral intermediate in the trypsin-catalysed hydrolysis of specific ring-activated anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 10. E. coli protein expression and purification [protocols.io]
- 11. Protocol - Protein expression and purification [depts.washington.edu]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bakerlab.org [bakerlab.org]
understanding the aromaticity of the imidazole ring
An In-depth Technical Guide to the Aromaticity of the Imidazole Ring
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound ring is a five-membered heterocyclic system that is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its chemical properties, reactivity, and biological function are intrinsically linked to its aromatic character. This guide provides a comprehensive technical overview of the principles governing the aromaticity of the this compound ring, supported by quantitative data, detailed experimental and computational protocols, and graphical representations of its electronic nature and biological significance. Understanding the nuances of this compound's aromaticity is crucial for professionals in drug discovery and medicinal chemistry for the rational design of novel therapeutic agents.[2][3]
Theoretical Framework of Aromaticity in this compound
For a molecule to be classified as aromatic, it must satisfy a set of stringent criteria: it must be cyclic, planar, and fully conjugated, and it must possess a specific number of π-electrons, as defined by Hückel's rule.[4] this compound meets all these requirements.
1.1. Molecular and Electronic Structure The this compound ring consists of three carbon atoms and two nitrogen atoms in a five-membered planar ring.[5] All five atoms in the ring are sp² hybridized. This hybridization results in a planar geometry, a prerequisite for continuous overlap of p-orbitals, which is essential for aromaticity.[6]
1.2. Hückel's Rule and the Aromatic Sextet Hückel's rule states that a planar, cyclic, conjugated molecule is aromatic if it has 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).[7][8]
In the case of this compound:
-
Each of the three carbon atoms contributes one π-electron from its p-orbital.
-
The doubly bonded, pyridine-like nitrogen atom (N3) also contributes one π-electron. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system.[6][9]
-
The singly bonded, pyrrole-like nitrogen atom (N1) contributes the two electrons from its lone pair, which occupy a p-orbital perpendicular to the ring plane.[10][11]
Summing these contributions gives a total of 3 (from C) + 1 (from N3) + 2 (from N1) = 6 π-electrons . This satisfies Hückel's rule for n=1 (4(1)+2 = 6), confirming that this compound possesses an aromatic sextet of delocalized electrons.[9][10][12]
1.3. Resonance Theory The 6 π-electrons are not localized in specific double bonds but are delocalized over the entire ring. This delocalization is represented by multiple resonance structures, which contribute to the overall stability of the molecule. The actual structure of this compound is a hybrid of these forms, where the electron density is spread across the ring.[5][13]
Experimental and Computational Verification of Aromaticity
The theoretical aromaticity of this compound is substantiated by robust experimental and computational evidence. A general workflow for such a determination is outlined below.
2.1. Method 1: X-ray Crystallography
X-ray diffraction analysis of single crystals provides precise measurements of bond lengths and angles, offering direct insight into molecular geometry.[14] In an aromatic system, the delocalization of π-electrons results in bond lengths that are intermediate between those of typical single and double bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound or a derivative is dissolved in a suitable solvent (e.g., ethanol). Single crystals are grown via slow evaporation of the solvent at a controlled temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled (e.g., to -150°C) to reduce thermal motion.[15] X-ray diffraction data are collected using a diffractometer (e.g., Bruker-Nonius CAD-4) with a specific radiation source (e.g., Mo Kα).
-
Structure Solution: The collected diffraction intensities are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson synthesis to determine the initial atomic positions.[15]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using full-matrix least-squares methods until the calculated and observed structure factors show the best possible agreement (indicated by a low R-factor).[16]
Data Presentation: this compound Bond Lengths The bond lengths within the this compound ring are demonstrably averaged, consistent with a delocalized aromatic system.
| Bond | Typical Single Bond (Å) | Typical Double Bond (Å) | Observed in this compound (Å)[15] |
| C=C | 1.54 | 1.34 | 1.36 |
| C-N | 1.47 | 1.29 | 1.33 - 1.38 |
2.2. Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing aromaticity. The circulation of delocalized π-electrons in an external magnetic field induces a diamagnetic "ring current." This ring current deshields protons attached to the ring, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum compared to protons on non-aromatic alkenes.[17][14]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount (5-10 mg) of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Spectral Analysis: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference. Protonation and solvent effects can significantly alter chemical shifts and must be carefully considered.[18]
Data Presentation: NMR Chemical Shifts for this compound
| Nucleus | Typical Alkene Shift (ppm) | Observed this compound Shift (ppm) in CDCl₃ |
| ¹H | 4.5 - 6.5 | H2: ~7.7, H4/H5: ~7.1 |
| ¹³C | 100 - 150 | C2: ~136, C4/C5: ~122 |
| Note: The signals for H4 and H5 (and C4/C5) are often averaged due to rapid tautomerization on the NMR timescale.[19] |
2.3. Method 3: Computational Chemistry
Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. It involves calculating the magnetic shielding at the geometric center of a ring. A negative NICS value indicates diamagnetic shielding, which is a hallmark of an aromatic ring current.[20]
Computational Protocol: NICS Calculation
-
Geometry Optimization: The molecular structure of this compound is first optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)) with a quantum chemistry software package (e.g., Gaussian).[21] A frequency calculation is performed to confirm the structure is a true energy minimum.[22]
-
NICS Calculation: A "ghost" atom (Bq) is placed at the geometric center of the optimized this compound ring (NICS(0)) or 1 Å above the center (NICS(1)).
-
Magnetic Shielding Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed at the same level of theory to compute the isotropic magnetic shielding value at the ghost atom's location.
-
Analysis: The calculated shielding value is multiplied by -1 to obtain the NICS value. Highly negative values (e.g., -8 to -15 ppm) are indicative of strong aromaticity.
Data Presentation: Aromaticity Indices for this compound
| Index | Value | Indication |
| Resonance Energy | 14.2 kcal/mol | Significant thermodynamic stabilization |
| NICS(0) (Neutral) | -12.5 ppm[23] | Strong diamagnetic ring current (Aromatic) |
| NICS(0) (Protonated) | -14.3 ppm[23] | Enhanced aromaticity upon protonation |
Significance in Drug Development and Biological Systems
The this compound ring is a privileged scaffold in medicinal chemistry.[24][25] Its aromaticity governs its physicochemical properties, such as pKa, hydrogen bonding capacity, and ability to coordinate with metal ions, which are critical for drug-receptor interactions.[2][26] It is a key component of many FDA-approved drugs for treating a wide range of conditions.[27][28]
Case Study: Histamine and the H1 Receptor Signaling Pathway Histamine, an essential biogenic amine, features an this compound ring. It mediates a variety of physiological processes by binding to its G-protein coupled receptors (GPCRs), such as the H1 receptor.[29] The aromatic nature of histamine's this compound ring is crucial for its recognition and binding at the receptor site. Activation of the H1 receptor initiates a signaling cascade that leads to allergic and inflammatory responses.[30]
Conclusion
The aromaticity of the this compound ring is a well-established principle supported by a confluence of theoretical models, experimental data, and computational analysis. The adherence to Hückel's rule, the evidence of delocalized electrons from bond length equalization in crystallographic studies, the characteristic deshielding observed in NMR spectra, and the strongly negative NICS values from computational studies all provide a cohesive and compelling case for its aromatic character. This fundamental property imparts significant stability and dictates the ring's chemical behavior, making it a cornerstone of modern drug design and a critical component in numerous biological processes.
References
- 1. nbinno.com [nbinno.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Comprehensive review in current developments of this compound-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theorango.com [theorango.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Huckel's 4n+2 Rule | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Why is this compound C3H4N2 aromatic class 11 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Huckel's Rule and 4n+2 Electrons - Chemistry Steps [chemistrysteps.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. poranne-group.github.io [poranne-group.github.io]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. From this compound toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biological Significance of this compound-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Imidazole Synthesis for the Modern Researcher
For Researchers, Scientists, and Drug Development Professionals
Introduction to Imidazole and its Significance
The this compound ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental scaffold is of paramount importance in the fields of chemistry and biology, appearing in a vast array of biologically active molecules, including the essential amino acid histidine, the neurotransmitter histamine, and numerous pharmaceuticals. The unique electronic properties of the this compound nucleus, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as a versatile building block in medicinal chemistry. It can participate in hydrogen bonding, coordinate to metal ions, and engage in various other non-covalent interactions, making it a privileged structure in the design of enzyme inhibitors and receptor agonists/antagonists. The continued development of efficient and diverse synthetic routes to access functionalized this compound derivatives is a cornerstone of modern drug discovery. This guide provides a detailed overview of three core, beginner-friendly methods for this compound synthesis: the Debus-Radziszewski synthesis, the Wallach synthesis, and the Van Leusen synthesis.
The Debus-Radziszewski this compound Synthesis
The Debus-Radziszewski synthesis is a classic and versatile multi-component reaction for the preparation of 2,4,5-trisubstituted imidazoles. The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849).[1][2][3] A significant advantage of this method is the ready availability of the starting materials and the ability to generate a wide variety of substituted imidazoles in a single step.
Reaction Mechanism
While the precise mechanism of the Debus-Radziszewski synthesis is not definitively established, it is generally accepted to proceed in two main stages[2][4]:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[4]
-
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often aerial) to yield the aromatic this compound ring.
Caption: Debus-Radziszewski Synthesis Pathway.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol provides a standard procedure for the synthesis of a common trisubstituted this compound.
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (10.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.[1]
-
Add glacial acetic acid to serve as the solvent.[1]
-
Heat the mixture to reflux with constant stirring for 1-2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.[1]
-
Collect the solid precipitate by vacuum filtration and wash with cold water.[1]
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenyl-1H-imidazole.[1]
Scope and Limitations
The Debus-Radziszewski synthesis is a robust method with a broad substrate scope. A variety of 1,2-dicarbonyl compounds and aldehydes (both aromatic and aliphatic) can be employed. However, the classical conditions often require high temperatures and long reaction times, which can lead to the formation of side products and lower yields.[2][3] Modern modifications, such as the use of microwave irradiation or ultrasound, can significantly improve reaction efficiency and yields.[2] The use of a primary amine in place of one equivalent of ammonia can also be used to generate N-substituted imidazoles.[1]
Quantitative Data
The following table summarizes representative yields for the Debus-Radziszewski synthesis under various conditions.
| 1,2-Dicarbonyl | Aldehyde | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Benzil | Benzaldehyde | Glacial Acetic Acid (reflux) | Acetic Acid | 1-2 h | 85-95 | [1] |
| Benzil | 4-Chlorobenzaldehyde | CuI (10 mol%) (reflux) | Ethanol | 1-3 h | 94 | [1] |
| Benzil | 4-Methoxybenzaldehyde | L-proline (microwave, 120°C) | Solvent-free | 5 min | 98 | [1] |
| Benzil | Benzaldehyde | Ultrasound | Ethanol | 40-70 min | 95 | [2] |
The Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles starting from N,N'-disubstituted oxamides.[5][6][7] This method is particularly useful for the synthesis of imidazoles with substituents on the nitrogen atoms.
Reaction Mechanism
The mechanism of the Wallach synthesis is not as well-defined as other methods but is thought to proceed through the following general steps:
-
Chlorination: The N,N'-disubstituted oxamide (B166460) is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form a chloro-containing intermediate.[5][6]
-
Reduction and Cyclization: This intermediate is then reduced, typically with hydroiodic acid, which facilitates cyclization to the N-substituted this compound.[5][6]
Caption: Wallach Synthesis General Pathway.
Experimental Protocol: Synthesis of N-Methylthis compound
Scope and Limitations
The primary advantage of the Wallach synthesis is its ability to directly produce N-substituted imidazoles. However, the use of strong and hazardous reagents like phosphorus pentachloride and hydroiodic acid is a significant drawback.[5][6] The reaction conditions are often harsh, and the scope of the reaction with respect to the N-substituents has not been extensively explored in modern literature. These limitations have led to the Wallach synthesis being less commonly used compared to other, milder methods.
Quantitative Data
Reliable and recent quantitative data for the Wallach synthesis is scarce in the readily available literature. The yields for this method are not well-documented in contemporary sources.
The Van Leusen this compound Synthesis
The Van Leusen this compound synthesis is a powerful and versatile method for the preparation of 1,4,5-trisubstituted imidazoles. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in the presence of a base.[5][8]
Reaction Mechanism
The mechanism of the Van Leusen synthesis is well-established and proceeds through a [3+2] cycloaddition pathway:
-
Deprotonation of TosMIC: A base removes a proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.[9]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the aldimine.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a five-membered ring.[9]
-
Elimination: The final step involves the elimination of p-toluenesulfinic acid to form the aromatic this compound ring.[5]
Caption: Van Leusen Synthesis Mechanism.
Experimental Protocol: General Procedure for Van Leusen this compound Synthesis
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted this compound.
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol.
-
Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.
-
Add TosMIC and potassium carbonate to the reaction mixture.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.
Scope and Limitations
The Van Leusen synthesis is highly versatile, allowing for the synthesis of a wide range of 1,4,5-trisubstituted imidazoles with good to excellent yields.[8] The aldimine can be pre-formed or generated in situ.[5] A limitation of this method is the potential for side reactions, such as the formation of oxazoles if the aldehyde reacts with TosMIC before imine formation. The reaction is also sensitive to the nature of the substituents on the aldimine and TosMIC. Modern variations of this reaction include the use of microwave assistance to reduce reaction times and improve yields.[10]
Quantitative Data
The following table provides examples of yields for the Van Leusen synthesis.
| Aldehyde | Amine | TosMIC Derivative | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | TosMIC | K₂CO₃ | Methanol | High | [8] |
| 4-Pentenal | Allylamine | TosMIC | K₂CO₃ | DMF | High | [10] |
| Indole-2-carboxaldehyde | Benzylamine | TosMIC | K₂CO₃ | Methanol | Good | [8] |
| Various Aldehydes | Aliphatic Amines | TosMIC | K₂CO₃ | Acetonitrile (Microwave) | Good to Excellent | [10] |
Summary and Conclusion
This guide has provided an in-depth overview of three fundamental methods for the synthesis of the this compound core: the Debus-Radziszewski, Wallach, and Van Leusen syntheses. For each method, the core reaction mechanism, a detailed experimental protocol (where available), and a discussion of the scope and limitations have been presented. The Debus-Radziszewski and Van Leusen syntheses are particularly versatile and widely used due to their broad substrate scope and the development of modern, more efficient protocols. The Wallach synthesis, while useful for accessing N-substituted imidazoles, is hampered by its harsh reaction conditions and the limited availability of detailed modern procedures.
For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for the rational design and synthesis of novel this compound-containing compounds with potential therapeutic applications. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The continued innovation in synthetic organic chemistry will undoubtedly lead to even more efficient and sustainable methods for the construction of this vital heterocyclic scaffold.
References
- 1. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. jetir.org [jetir.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Natural Products Containing the Imidazole Moiety
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a fundamental heterocyclic scaffold found in a diverse array of natural products, endowing them with a remarkable spectrum of biological activities. This guide provides a comprehensive overview of prominent this compound-containing natural products, focusing on their sources, biosynthesis, and pharmacological properties. Detailed experimental protocols for their isolation, synthesis, and bioactivity assessment are provided to facilitate further research and drug discovery efforts.
Prominent this compound-Containing Natural Products from Marine Sponges
Marine sponges are a prolific source of structurally unique and biologically active this compound alkaloids. These compounds often feature a core pyrrole-imidazole architecture and exhibit potent anticancer, anti-inflammatory, and antimicrobial properties.
Hymenialdisine (B1662288)
Hymenialdisine is a pyrrole-imidazole alkaloid isolated from sponges of the genera Hymeniacidon, Acanthella, and Axinella. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1), making it a significant lead compound in the development of treatments for neurodegenerative diseases and cancer.[1][2]
Sceptrin and Ageliferin (B1246841)
Sceptrin and ageliferin are dimeric pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas.[3][4] These compounds are formed through proposed [2+2] and [4+2] cycloaddition reactions of monomeric precursors like oroidin (B1234803) and hymenidin.[3] They exhibit a range of biological activities, including antimicrobial and cytotoxic effects.
Topsentins and Nortopsentins
Topsentins are bis-indole alkaloids containing a central this compound or imidazolinone core, first isolated from the marine sponge Spongosorites genitrix.[5][6] They and their derivatives, the nortopsentins, have demonstrated significant cytotoxic, anti-inflammatory, and antiviral activities.[7]
Naamidine and Isonaamines
Naamidines and isonaamines are this compound alkaloids isolated from sponges of the genus Leucetta.[8] Several members of this class have shown cytotoxicity against various tumor cell lines.[8]
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of selected this compound-containing natural products.
Table 1: Anticancer Activity of this compound-Containing Natural Products
| Compound/Analog | Cell Line | Assay | IC50/GI50 (µM) | Reference(s) |
| Hymenialdisine | P388 murine leukemia | Cytotoxicity | 0.5 | [1] |
| Topsentin (B55745) | P388 murine leukemia | Cytotoxicity | 4-40 | |
| Nortopsentin B derivative | P388 murine leukemia | Cytotoxicity | 0.34 | |
| Isonaamidine E | Multiple tumor cell lines | Cytotoxicity | 1.3-7.0 µg/mL | [8] |
| Isonaamine C | Multiple tumor cell lines | Cytotoxicity | 1.3-7.0 µg/mL | [8] |
| Pyrrole-imidazole derivative C17 | PANC-1 (pancreatic) | Cytotoxicity | 0.063 | [9] |
| Pyrrole-imidazole derivative C17 | ASPC-1 (pancreatic) | Cytotoxicity | 0.062 | [9] |
Table 2: Anti-inflammatory Activity of this compound Alkaloids
| Compound | Assay | Effect | Reference(s) |
| Epiisopiloturine (EPI) | Human neutrophil degranulation | Inhibition | [10][11] |
| Epiisopilosine (EPIIS) | Human neutrophil degranulation | Inhibition | [10][11] |
| Epiisopiloturine (EPI) | Carrageenan-induced hypernociception (in vivo) | Reduction | [10][11] |
| Epiisopilosine (EPIIS) | Carrageenan-induced hypernociception (in vivo) | Reduction | [10][11] |
| This compound derivative I32 | Carrageenan-induced paw edema (in vivo) | 90.30% inhibition | [9] |
| This compound derivative I39 | Carrageenan-induced paw edema (in vivo) | 46.27% inhibition | [9] |
| Topsentin | UVB-induced COX-2 expression in HaCaT cells | Inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound-containing natural products.
Isolation Protocols
Protocol 1: General Isolation of Topsentins from Spongosorites sp. Sponge [6][12]
-
Extraction: Lyophilize the sponge material and extract with methanol (B129727) (MeOH) at room temperature.
-
Solvent Partitioning: Concentrate the MeOH extract in vacuo and partition the residue between water (H₂O) and ethyl acetate (B1210297) (EtOAc).
-
Fractionation: Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane to EtOAc to MeOH).
-
Further Purification: Further purify the fractions containing the target compounds using reversed-phase C18 column chromatography with a gradient of H₂O and MeOH.
-
Final Purification: Achieve final purification of the isolated compounds by semi-preparative or analytical High-Performance Liquid Chromatography (HPLC) using a C18 column and an appropriate mobile phase (e.g., H₂O-MeOH or H₂O-acetonitrile (MeCN) gradient).[6]
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthetic Protocols
Protocol 2: Total Synthesis of Topsentin A [13]
This synthesis utilizes 3-acetyl indole (B1671886) as a starting material.
-
Bromination: React 3-acetyl indole with copper(II) bromide (CuBr₂) to yield 3-bromoacetyl indole.[13]
-
Hydrazine Adduct Formation: React 3-bromoacetyl indole with 1,1-dimethylhydrazine (B165182) in absolute ethanol (B145695) to form 1-(2-(1H-indol-3-yl)-2-oxoethyl)-1,1-dimethylhydrazin-1-ium bromide.[13]
-
Rearrangement: Heat the resulting hydrazinium (B103819) bromide in n-propanol under a nitrogen atmosphere to induce rearrangement and formation of the topsentin A scaffold.[13]
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay for Hymenialdisine [14]
This protocol is for determining the IC50 value of hymenialdisine against a specific kinase (e.g., CK1).
-
Reaction Mixture Preparation: Prepare a reaction mixture in a total volume of 15 µL containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA, a suitable substrate (e.g., 10 µM α-casein), and the kinase (e.g., 7 nM GST-CK1δ).[14]
-
Inhibitor Addition: Add varying concentrations of hymenialdisine to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]-ATP (0.4 pmol).
-
Incubation: Incubate the reaction at 30°C for a specified time within the linear range of the assay.
-
Termination and Detection: Terminate the reaction and quantify the incorporation of ³²P into the substrate using standard methods (e.g., scintillation counting after spotting on phosphocellulose paper).
-
Data Analysis: Calculate the percentage of kinase inhibition for each hymenialdisine concentration and determine the IC50 value by non-linear regression analysis.
Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity [9]
This in vivo assay is used to evaluate the anti-inflammatory effects of this compound alkaloids.
-
Animal Model: Use adult male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test this compound alkaloid or a vehicle control (e.g., 1% DMSO) intraperitoneally or orally.[10] A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.[9]
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 6 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound-containing natural products.
Caption: Hymenialdisine inhibits the GSK-3β signaling pathway.
Caption: General workflow for isolation and bioassay of marine this compound alkaloids.
References
- 1. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminothis compound Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Imidazole: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor, engage in hydrogen bonding and coordinate with metal ions, have rendered it a privileged scaffold in the design of therapeutic agents. [4; 8; 17; 20; 44] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound-containing compounds, presenting key data and methodologies to aid researchers in the ongoing quest for novel therapeutics.
Synthesis of the this compound Core: Key Methodologies
The construction of the this compound ring can be achieved through various synthetic strategies. Two of the most classical and widely adopted methods are the Debus-Radziszewski synthesis and the van Leusen synthesis.
Debus-Radziszewski this compound Synthesis
This multicomponent reaction, first reported in the 19th century, remains a commercially viable method for producing a variety of imidazoles. [4; 8; 11; 24] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849).[1] A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles.[2]
Detailed Experimental Protocol: Debus-Radziszewski Synthesis
The following is a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[3]
-
Addition of Ammonia Source: Add ammonium (B1175870) acetate (B1210297) (a source of ammonia, typically in excess, e.g., 2.5 equivalents) to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux with stirring for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with a cold solvent like ethanol. If no precipitate forms, the solvent volume is reduced under vacuum, and the product is crystallized, often by cooling in an ice bath. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).[3]
Van Leusen this compound Synthesis
The van Leusen reaction provides a versatile route to 1,4,5-trisubstituted or 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). [1; 14; 20; 31] This reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.[5]
Detailed Experimental Protocol: Van Leusen this compound Synthesis
The following is a representative protocol for the one-pot synthesis of 1,4,5-trisubstituted imidazoles:
-
Reaction Setup: To a suspension of a base (e.g., potassium tert-butoxide, 2.67 equivalents) in a dry solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -60 °C), add a solution of TosMIC (1.7 equivalents) in THF.[6]
-
Addition of Aldimine Precursors: After stirring for a short period (e.g., 15 minutes), slowly add a solution of the aldehyde (1 equivalent) in THF. If a primary amine is used to form the aldimine in situ, it would be added at this stage.[6]
-
Reaction Progression: Allow the reaction to proceed for a set time (e.g., 1 hour) before quenching with a proton source like methanol. The reaction is then typically warmed to room temperature and refluxed for a couple of hours to ensure completion.[6]
-
Work-up and Purification: The reaction mixture is diluted with water and an organic solvent like diethyl ether. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed sequentially with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[6]
Biological Activities and Quantitative Data
This compound derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for various this compound-based compounds.
Anticancer Activity
This compound-containing compounds have been extensively investigated as anticancer agents, targeting various hallmarks of cancer. A significant number of these compounds function as kinase inhibitors.
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Nilotinib | ABL1 Kinase | Chronic Myelogenous Leukemia | - | [7] |
| Compound 37 | EGFR | A549 (Lung) | 2.2 | [8] |
| Compound 38 | EGFR | A549 (Lung) | 2.8 | [8] |
| Compound 46 | EGFR | MDA-MB-231 (Breast) | 1.22 | [8] |
| Compound 48 | EGFR | MDA-MB-231 (Breast) | 2.29 | [8] |
| TAE-226 | FAK | U87-MG, HCT-116, MDA-MB-231, PC-3 | 0.007 ± 0.002 | [9] |
| Compound 4k | GSK-3β | Caco-2 (Colon) | 4.67 ± 0.11 | [10] |
| Compound 6e | GSK-3β | Caco-2 (Colon) | 5.22 ± 0.20 | [10] |
| Compound G4 | GSK-3β | - | 0.640 | [11] |
| Compound 36 | GSK-3β | - | 0.070 | [12] |
| Compound 5a | - | T24 (Urothelial) | 56.11 | [13] |
| Compound 5b | - | T24 (Urothelial) | 67.29 | [13] |
| BI9 | - | HL-60 (Leukemia) | 0.40 | [13] |
| Compound 5 | - | MCF-7, HepG2, HCT-116 | < 5 | [13] |
Anti-inflammatory Activity
A prominent mechanism of anti-inflammatory action for this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | COX-2 | 0.71 | 115 | [1][6] |
| Compound 6a | COX-2 | 0.08 | >1250 | [14] |
| Compound 6b | COX-2 | 0.11 | >909 | [14] |
| Compound 6d | COX-2 | 0.12 | >833 | [14] |
| Compound 3 | COX-2 | 0.0033 | - | [2] |
| Compound 13 | COX-2 | 0.0053 | - | [2] |
Antifungal Activity
Azole antifungals, which include many this compound derivatives, function by inhibiting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.
| Compound ID | Target Pathway | Fungal Strain | IC50 | Reference |
| Sertaconazole (B158924) | Ergosterol Synthesis | Candida albicans | 115 nmol/L | [7] |
| Fluconazole | CYP17A1-lyase | - | 114-209 µM (androgens) | [15] |
| Fluconazole | Aromatase (CYP19) | - | ~26.8 µM | [15] |
| Compound 28a/b | Ergosterol Synthesis | Candida species | Comparable to Itraconazole | [8] |
| Compound 2c | Ergosterol Synthesis | Candida albicans | MIC50 = 0.98 µg/mL | [16] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. Some this compound compounds have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. [13; 19; 36] This leads to the downregulation of target genes involved in cell cycle progression and survival.
Caption: Modulation of the Wnt/β-Catenin Signaling Pathway by this compound Derivatives.
GSK-3β Signaling in Neurogenesis
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in neuronal development and is implicated in neurodegenerative diseases. [18; 25; 40] this compound-based inhibitors of GSK-3β can prevent the phosphorylation and subsequent degradation of β-catenin, thereby promoting the transcription of genes involved in neuronal differentiation. [18; 25]
Caption: this compound-based GSK-3β inhibitors promote neuronal differentiation.
This compound Propionate (B1217596) and mTORC1 Signaling in Diabetes
This compound propionate, a metabolite produced by the gut microbiota from histidine, has been linked to type 2 diabetes. It impairs insulin (B600854) signaling by activating the p38γ/p62/mTORC1 pathway, leading to insulin resistance. [2; 3; 5; 9; 12]
Caption: this compound propionate impairs insulin signaling via the mTORC1 pathway.
Experimental Workflows in this compound Drug Discovery
The development of novel this compound-based therapeutics follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
General Workflow for Anticancer Drug Screening
A typical workflow for screening newly synthesized this compound derivatives for anticancer activity involves a series of in vitro assays.
Caption: A generalized workflow for the in vitro screening of anticancer this compound derivatives.
Detailed Experimental Protocols for Biological Assays
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12; 13; 15; 18; 19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals. [6; 15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[19] The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of this compound-based kinase inhibitors. [5; 6; 42; 43]
Protocol (Luminescence-based):
-
Plate Setup: In a 96-well plate, add a small volume (e.g., 5 µL) of the test this compound compound at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.[20]
-
Enzyme and Substrate Addition: Add the target kinase and its specific substrate to each well.[20]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[20]
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [3; 16; 29; 40; 41]
Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]
-
Inoculation: Add the prepared microbial suspension to each well of the microtiter plate containing the diluted compounds.[21]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly fruitful starting point for the discovery of new drugs across a wide range of therapeutic areas. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent this compound derivatives, leveraging structure-based drug design and combinatorial chemistry approaches. Furthermore, the exploration of novel this compound-containing chemical entities and their application in emerging therapeutic areas, such as targeted protein degradation and immunotherapy, holds significant promise for the future of medicine. The detailed methodologies and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. brieflands.com [brieflands.com]
- 7. Inhibition of ergosterol synthesis by sertaconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Novel this compound Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. apec.org [apec.org]
An In-depth Technical Guide to Imidazole-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of imidazole-based metal-organic frameworks (MOFs), a prominent class of porous crystalline materials. It covers their synthesis, characterization, and key applications, with a focus on drug delivery and catalysis. Detailed experimental protocols, quantitative data, and visual representations of core concepts are presented to facilitate a deeper understanding and practical application of these versatile materials.
Introduction to this compound-Based Metal-Organic Frameworks
This compound and its derivatives are prevalent organic linkers in the construction of MOFs due to their robust coordination with metal ions and their ability to form diverse and stable framework structures. The nitrogen atoms in the this compound ring act as effective coordination sites, leading to the formation of highly porous materials. Among the most studied examples are the Zeolitic Imidazolate Frameworks (ZIFs), which exhibit zeolite-like topologies. ZIF-8, composed of zinc ions and 2-methylthis compound (B133640) linkers, is a benchmark material in this family, known for its exceptional chemical and thermal stability.[1] The versatility of this compound-based ligands allows for the synthesis of a wide array of MOFs with tunable pore sizes, surface areas, and functionalities, making them suitable for a broad range of applications, including gas storage and separation, catalysis, and biomedicine.[2]
Synthesis of this compound-Based MOFs
The synthesis of this compound-based MOFs can be achieved through various methods, with solvothermal and room-temperature synthesis being the most common. The choice of method influences the crystalline structure, particle size, and properties of the resulting MOF.
Solvothermal Synthesis
Solvothermal synthesis is a widely used method for producing highly crystalline MOFs.[3] This technique involves heating the precursor materials (a metal salt and an this compound-based linker) in a sealed vessel, such as an autoclave, at elevated temperatures.
Experimental Protocol: Solvothermal Synthesis of ZIF-8
-
Preparation of Precursor Solutions:
-
Dissolve 2.305 g of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in 25 mL of methanol (B129727).
-
Dissolve 5 g of 2-methylthis compound in 25 mL of methanol.[4]
-
-
Mixing and Reaction:
-
Add the 2-methylthis compound solution to the zinc nitrate solution.
-
Transfer the resulting mixture into a Teflon-lined autoclave.[4]
-
-
Heating:
-
Seal the autoclave and heat it in an oven at 100°C for 16 hours.[4]
-
-
Product Recovery and Washing:
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product three times with fresh methanol to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in an oven at 70°C for 12 hours.[4]
-
Experimental Protocol: Solvothermal Synthesis of ZIF-67
-
Preparation of Precursor Solutions:
-
Dissolve 0.249 g of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 25 mL of methanol.
-
Dissolve 0.328 g of 2-methylthis compound in 25 mL of methanol.[5]
-
-
Mixing and Reaction:
-
Mix the two solutions and stir at ambient temperature for 48 hours.[5]
-
-
Product Recovery and Washing:
-
Collect the purple precipitate by centrifugation.
-
Wash the product with fresh methanol.
-
-
Drying:
-
Dry the product under vacuum.
-
Room-Temperature Synthesis
Room-temperature synthesis offers a more energy-efficient and environmentally friendly alternative to solvothermal methods.[6]
Experimental Protocol: Room-Temperature Synthesis of ZIF-8 in Water
-
Preparation of Precursor Solutions:
-
Dissolve 1.17 g of zinc nitrate hexahydrate in 8 mL of deionized water.
-
Dissolve 22.70 g of 2-methylthis compound in 80 mL of deionized water.[4]
-
-
Mixing and Reaction:
-
While stirring, gradually add the zinc nitrate solution to the 2-methylthis compound solution.
-
Continue stirring at room temperature for a few minutes until the mixture becomes cloudy.[4]
-
-
Product Recovery and Washing:
-
Collect the precipitate by centrifugation.
-
Wash the product three times with deionized water.
-
-
Drying:
-
Dry the final product in an oven at 70°C for 12 hours.[4]
-
Characterization of this compound-Based MOFs
Thorough characterization is essential to confirm the successful synthesis and to understand the physicochemical properties of the MOFs.
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the crystalline phase and assess the purity of the synthesized MOF. The diffraction pattern is a unique fingerprint of the crystal structure.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Finely grind the MOF powder to ensure random orientation of the crystallites.
-
Data Collection: Mount the sample on a zero-background sample holder and place it in the diffractometer. Collect the diffraction data over a 2θ range typically from 5° to 50°.
-
Data Analysis: Compare the experimental diffraction pattern with simulated patterns from crystallographic databases to confirm the desired phase.
Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology and particle size of the MOF crystals.
Experimental Protocol: SEM Imaging
-
Sample Preparation: Disperse a small amount of the MOF powder in a volatile solvent (e.g., ethanol) and drop-cast it onto an SEM stub.
-
Coating: Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF.[7]
Experimental Protocol: BET Analysis
-
Degassing: Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed guest molecules from the pores.[8]
-
Measurement: Place the degassed sample in the analysis port of the gas adsorption analyzer and measure the nitrogen adsorption and desorption isotherms at 77 K.
-
Data Analysis: Apply the BET theory to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.[2][9]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[10]
Experimental Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA crucible.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800 °C).[8][10]
-
Data Analysis: Analyze the resulting weight loss curve to identify the decomposition temperature of the MOF.
Quantitative Data of Selected this compound-Based MOFs
The following tables summarize key quantitative data for some of the most common this compound-based MOFs.
| MOF | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| ZIF-8 | Zn(II) | 2-methylthis compound | 1300-1960[11] | 0.66[11] | ~400[11] |
| ZIF-67 | Co(II) | 2-methylthis compound | 1500-1800 | 0.7-0.8 | ~350 |
| IBA-MOF (representative) | Zn(II) | 4-(1H-imidazol-4-yl)benzoic acid | ~500-1000 (estimated)[11] | ~0.3-0.6 (estimated)[11] | Up to ~350[11] |
| HKUST-1 (for comparison) | Cu(II) | Benzene-1,3,5-tricarboxylic acid | 1500-2100 | 0.7-0.9 | ~350 |
| MOF Carrier | Drug | Drug Loading Capacity | Release Conditions | Reference |
| ZIF-8 | Doxorubicin (B1662922) | 62 mg/g | pH-responsive (faster release at acidic pH) | [12] |
| Fe₃O₄@ZIF-8 | Doxorubicin | 21% (w/w) | pH-responsive | [13] |
| MnO₂@ZIF-8 | Doxorubicin | 12% (w/w) | pH-responsive (80% release at pH 5.0) | [14] |
| Catalyst | Reaction | Substrates | Yield | Reference |
| Pd⁰@UIO-66-SB-Im | Suzuki Coupling | Phenylboronic acid and bromobenzene | >99% | [15] |
Applications of this compound-Based MOFs
Drug Delivery
The high porosity, large surface area, and biocompatibility of certain this compound-based MOFs, particularly ZIF-8, make them excellent candidates for drug delivery systems.[16] Their pH-sensitive nature is especially advantageous for targeted cancer therapy, as the acidic tumor microenvironment can trigger the degradation of the MOF and the release of the encapsulated drug.[17]
pH-Responsive Drug Release from ZIF-8
The acidic environment of tumor tissues (pH ~6.5) and endosomes/lysosomes (pH ~5.0) can protonate the this compound linkers in ZIF-8, leading to the breakdown of the framework and the release of the loaded drug.[18]
Caption: pH-responsive drug release mechanism of ZIF-8.
Catalysis
This compound-based MOFs can serve as excellent platforms for heterogeneous catalysis. They can be used directly as catalysts or as supports for catalytically active metal nanoparticles. Functionalization of MOFs with this compound-containing ligands can enhance catalytic activity.
Catalytic Cycle of Suzuki Coupling Reaction
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. Palladium nanoparticles supported on functionalized MOFs have shown high catalytic activity and selectivity in this reaction.[15]
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based MOFs.
Caption: General workflow for MOF synthesis and characterization.
Conclusion
This compound-based MOFs represent a highly versatile and promising class of materials with significant potential in various scientific and industrial fields. Their tunable structures, high porosity, and functionalizable nature allow for the rational design of materials with tailored properties for specific applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development and application of these advanced materials, particularly in the realms of drug delivery and catalysis. Further research and development in this area are expected to lead to even more innovative and impactful applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijche.com [ijche.com]
- 6. Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applicability of the BET method for determining surface areas of microporous metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Pd Clusters on Schiff Base–this compound-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 16. Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10423J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Imidazole Derivative Synthesis in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of imidazole derivatives, a crucial scaffold in medicinal chemistry. The this compound ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically active molecules, including the amino acid histidine and the antihistamine histamine. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a privileged structure in drug discovery. This compound-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive effects.
This guide covers several common and robust synthetic methodologies, including classical multi-component reactions and modern microwave-assisted techniques, complete with detailed experimental procedures and quantitative data to facilitate reproducibility. Additionally, it illustrates a key signaling pathway targeted by this compound derivatives, providing context for their mechanism of action in a therapeutic setting.
Key Synthetic Methodologies
Several synthetic strategies have been developed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the available starting materials. Below are detailed protocols for some of the most prevalent and versatile methods used in medicinal chemistry.
Debus-Radziszewski Synthesis of Tri-substituted Imidazoles
The Debus-Radziszewski reaction is a classic multi-component reaction that provides a straightforward route to 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is highly versatile and is used in the commercial production of several imidazoles.[2]
Experimental Protocol: Synthesis of 2,4,5-Triphenylthis compound (Lophine)
This protocol details the synthesis of 2,4,5-triphenylthis compound, a well-known lophine derivative, often synthesized via the Debus-Radziszewski reaction.[3][4]
Materials:
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[5]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to 100-110°C with stirring for 3-4 hours.[3][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Neutralize the mixture with ammonium hydroxide.[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to yield pure 2,4,5-triphenylthis compound.[4][6]
Synthesis of 2,4-Disubstituted Imidazoles from α-Haloketones and Amidines
The condensation of an α-haloketone with an amidine is a widely used and efficient method for the preparation of 2,4-disubstituted imidazoles.[7][8] This approach offers good yields and is amenable to a wide range of substrates.
Experimental Protocol: Synthesis of 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole
This protocol describes a scalable process for the preparation of a 2,4-disubstituted this compound using an α-bromoketone and an amidine hydrochloride.[7]
Materials:
-
Benzamidine (B55565) hydrochloride monohydrate
-
4-Methoxyphenacyl bromide
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add THF and water.
-
Add benzamidine hydrochloride monohydrate (1.0 equiv) followed by the portion-wise addition of potassium bicarbonate (2.0 equiv).
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve 4-methoxyphenacyl bromide (1.0 equiv) in THF.
-
Add the 4-methoxyphenacyl bromide solution dropwise to the refluxing reaction mixture over 30 minutes.
-
Continue refluxing for an additional 2 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add water to dissolve the inorganic salts and then add ethyl acetate to extract the product.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product. The product can often be isolated in high purity without the need for column chromatography.[7]
Microwave-Assisted One-Pot Synthesis of Trisubstituted Imidazoles
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, often leading to dramatically reduced reaction times, improved yields, and higher product purity.[5] This approach is highly effective for the one-pot, multi-component synthesis of 2,4,5-trisubstituted imidazoles.
Experimental Protocol: Catalyst-Free Microwave Synthesis of 2,4,5-Triarylimidazoles
This protocol details a solvent-free, catalyst-free synthesis of 2,4,5-triarylimidazoles using microwave irradiation.[5]
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Substituted aryl aldehyde
-
Ammonium acetate
Procedure:
-
In a 10 mL microwave vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[5]
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor and irradiate the mixture at 110-120°C for 3-5 minutes.[5]
-
Monitor the reaction progress using TLC.
-
After completion, cool the vial to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Collect the product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylthis compound.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes typical quantitative data for the synthesis of various this compound derivatives using the protocols described above.
| Synthesis Method | Substituents | Reactants | Solvent | Catalyst | Time | Yield (%) | Reference |
| Debus-Radziszewski | 2,4,5-Triphenyl | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Self-catalyzed | 3-4 h | ~90% | [3] |
| From α-Haloketone | 2-Phenyl-4-(4-methoxyphenyl) | Benzamidine HCl, 4-Methoxyphenacyl bromide, KHCO₃ | THF/Water | None | 2.5 h | 83-91% | [7][8] |
| Microwave-Assisted | 2,4,5-Triaryl | Benzil, Aryl aldehyde, Ammonium Acetate | Solvent-free | None | 3-5 min | 88-94% | [5] |
| Microwave-Assisted (Catalyzed) | 2-(4-Chlorophenyl)-4,5-diphenyl | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | None | Cupric Chloride | 1.5 min (300W) | 92% | [5] |
| Van Leusen Synthesis | 1,5-Disubstituted | Aldimine, Tosylmethyl isocyanide (TosMIC) | THF/DME | K₂CO₃ or t-BuOK | Varies | 45-80% | [9] |
Visualization of Experimental Workflow and Signaling Pathway
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Workflow for microwave-assisted synthesis of trisubstituted imidazoles.
Many this compound derivatives developed in medicinal chemistry function as kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] Inhibition of p38 MAP kinase is a promising therapeutic strategy for inflammatory diseases and certain cancers.[10]
Caption: Inhibition of the p38 MAP kinase pathway by this compound derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of triphenyl this compound | PDF [slideshare.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound-Based Medicinal Molecules Utilizing the van Leusen this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the this compound scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Imidazole as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazole and its derivatives have emerged as highly efficient and versatile catalysts in a wide array of organic transformations. Their unique properties, acting as both a weak base and a nucleophile, enable them to facilitate reactions under mild conditions, often with high selectivity and yields. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, offering valuable insights for researchers in synthetic chemistry and drug development.
Aza-Michael Addition: Formation of β-Amino Carbonyl Compounds
The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are important intermediates in the pharmaceutical industry. N-methylthis compound has been demonstrated to be an effective catalyst for this reaction, promoting the addition of N-heterocycles to α,β-unsaturated carbonyl compounds.[1][2][3]
Application Notes:
N-methylthis compound offers a cost-effective and environmentally friendly alternative to traditional strong bases or metal catalysts.[1] The reaction proceeds efficiently in polar aprotic solvents like DMSO at elevated temperatures.[1] A catalyst loading of 5 mol% is typically sufficient to achieve high yields in short reaction times.[1][2] The catalytic activity of N-methylthis compound in this reaction is superior to other tertiary amines such as pyridine (B92270) and triethylamine.[1]
Quantitative Data: Aza-Michael Addition Catalyzed by N-Methylthis compound
| Entry | N-Heterocycle | α,β-Unsaturated Compound | Time (h) | Yield (%) |
| 1 | 4-Nitrothis compound | Methyl acrylate | 1 | 95 |
| 2 | This compound | Methyl acrylate | 2 | 85 |
| 3 | 1,2,4-Triazole | Ethyl acrylate | 1.5 | 92 |
| 4 | Benzthis compound | Methyl vinyl ketone | 3 | 88 |
| 5 | Purine | Acrylonitrile | 4 | 78 |
Reaction Conditions: N-Heterocycle (1 mmol), α,β-unsaturated compound (1.2 mmol), N-methylthis compound (0.05 mmol), DMSO (2 mL), 70 °C.
Experimental Protocol: Aza-Michael Addition
-
To a stirred solution of the N-heterocycle (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in dimethyl sulfoxide (B87167) (DMSO, 2 mL) is added N-methylthis compound (0.05 mmol).
-
The reaction mixture is heated to 70 °C and stirred for the time indicated in the table above.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (10 mL).
-
The product is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-amino carbonyl compound.
Catalytic Cycle: Aza-Michael Addition
References
Application Notes: Imidazole in Antifungal Drug Development
Introduction
Imidazole derivatives represent a significant class of synthetic antifungal agents that have become a cornerstone in the treatment of various fungal infections.[1][2] First introduced in the late 1960s, these compounds are characterized by a five-membered aromatic ring containing two nitrogen atoms.[3][4] Imidazoles, such as clotrimazole, miconazole, and ketoconazole, are widely used, particularly for mucosal and superficial fungal infections.[5][6][7] Their development marked a pivotal advancement in antifungal chemotherapy due to their broad-spectrum activity and a molecular structure amenable to numerous modifications.[1][2] These agents possess favorable properties including good bioavailability and tissue penetrability.[1][2] This document provides a detailed overview of their mechanism of action, application in drug development, quantitative efficacy data, and standard experimental protocols for their evaluation.
Primary Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The principal antifungal mechanism of this compound derivatives is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, its main sterol component.[5][8][9] Ergosterol is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes in fungi.[10]
Imidazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene).[11][12][13][14] The nitrogen atom (N-3) in the this compound ring binds to the heme iron atom in the active site of this enzyme, preventing it from converting lanosterol to ergosterol.[11][15] This inhibition leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[16]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes an accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt the membrane structure, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[14][16][17]
Beyond this primary mechanism, some studies suggest that this compound derivatives can also affect the synthesis of triglycerides and phospholipids (B1166683) and alter oxidative enzyme activities, leading to the intracellular accumulation of toxic hydrogen peroxide, which contributes to cell necrosis.[8][9][18]
Application in Antifungal Drug Development
The this compound scaffold is a versatile starting point for the development of new antifungal agents.[1][2] Research focuses on synthesizing novel derivatives to improve efficacy, broaden the spectrum of activity, and overcome emerging resistance.[3][6][19]
The development process is an iterative cycle involving chemical synthesis, biological evaluation, and optimization based on structure-activity relationships (SAR).[19][20]
-
Synthesis: New this compound derivatives are created by modifying the core structure with different substituents.[10][21][22] Electron-withdrawing groups and hydrophobic moieties can enhance membrane penetration and antifungal activity.[6]
-
Biological Evaluation: Synthesized compounds undergo rigorous in vitro screening against a panel of pathogenic fungi to determine their minimum inhibitory concentrations (MIC).[6][19]
-
Structure-Activity Relationship (SAR) Analysis: The data from biological evaluations are used to understand how specific chemical modifications influence antifungal potency.[19][20]
-
Lead Optimization: Promising compounds ("hits" or "leads") are further modified to enhance their activity, improve their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and reduce potential toxicity.[10][20] Molecular docking studies are often employed to predict how these new derivatives will bind to the target enzyme, lanosterol 14α-demethylase.[10][15][20]
Quantitative Data Summary
The efficacy of novel this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[23] Lower MIC values indicate higher potency. The table below summarizes the in vitro activity of select recently developed this compound compounds against various fungal pathogens.
| Compound/Derivative | Fungal Strain | MIC Value (µg/mL) | Key Findings | Reference |
| Compound 5d | Candida albicans | 0.98 (MIC₅₀) | Showed potent activity against multiple Candida species. | [15] |
| Candida parapsilosis | 0.98 (MIC₅₀) | [15] | ||
| Candida krusei | 0.98 (MIC₅₀) | [15] | ||
| Compound 5e | C. albicans | 0.98 (MIC₅₀) | Effective against C. albicans and C. parapsilosis. | [15] |
| C. parapsilosis | 0.98 (MIC₅₀) | [15] | ||
| C. krusei | 1.96 (MIC₅₀) | [15] | ||
| Compound 31 | C. albicans (Fluconazole-resistant) | 8 | Exhibited notable activity against a resistant strain. | [3] |
| Compound 42 | C. albicans (Fluconazole-resistant) | 8 | Also effective against the resistant strain in vitro and in vivo. | [3] |
| SAM3 | Candida spp. (mean) | 200 | Moderate inhibitory power alone. | [24] |
| SAM3 + SDS | Candida spp. (mean) | 26.56 | Activity improved >7-fold in synergy with a surfactant. | [24] |
| AM5 + SDS | Candida spp. (mean) | 53.90 | Activity improved >5-fold in synergy with a surfactant. | [24] |
Experimental Protocols
The evaluation of new antifungal agents involves a standardized workflow, starting with in vitro susceptibility tests to determine potency, followed by mechanism-of-action studies, and finally in vivo testing in animal models to assess efficacy and safety.[25][26]
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts and is used to determine the Minimum Inhibitory Concentration (MIC).[23][25][27]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[28] b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[25][28]
2. Preparation of Drug Dilutions: a. Dissolve the synthesized this compound compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.[28] b. Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in a 96-well microtiter plate to achieve a range of desired concentrations.[24]
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a positive control well (inoculum without drug) and a negative control well (medium without inoculum). c. Incubate the plate at 35°C for 24 to 48 hours.[25][27]
4. Determination of MIC: a. After incubation, visually inspect the plate or use a spectrophotometer to measure turbidity. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[23][28]
Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Animal models are essential to evaluate the in vivo efficacy of promising antifungal compounds.[3][29]
1. Animal Handling and Housing: a. Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) as they are more susceptible to systemic fungal infections. b. House animals in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Infection: a. Prepare an inoculum of a virulent fungal strain (e.g., C. albicans) in sterile saline. b. Infect mice via intravenous (IV) injection into the lateral tail vein with a predetermined lethal or sublethal dose of the fungal suspension.
3. Drug Administration: a. Prepare the this compound test compound in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection). b. Begin treatment at a specified time post-infection (e.g., 2 hours). c. Administer the drug at various doses once or twice daily for a defined period (e.g., 7 days). d. Include a control group treated with the vehicle only and a positive control group treated with a standard antifungal like fluconazole.
4. Efficacy Assessment: a. Survival Study: Monitor the mice daily for morbidity and mortality over a period of 21-30 days. Plot survival curves (Kaplan-Meier) and analyze for statistical significance. b. Fungal Burden Study: At a specific time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group. c. Aseptically remove target organs (typically kidneys, brain, and spleen). d. Homogenize the organs in sterile saline, perform serial dilutions, and plate on agar to determine the number of colony-forming units (CFU) per gram of tissue.[29] e. A significant reduction in fungal burden in the treated groups compared to the vehicle control indicates drug efficacy.
References
- 1. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New this compound Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ruidongpharma.com [en.ruidongpharma.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Antifungals and Drug Resistance [mdpi.com]
- 8. Mechanism of action of antifungal drugs, with special reference to the this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 13. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of antifungal drugs, with special reference to the this compound derivatives. | Semantic Scholar [semanticscholar.org]
- 19. theaspd.com [theaspd.com]
- 20. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, characterization and antifungal activity of this compound chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 24. Increased Absorption and Inhibitory Activity against Candida spp. of this compound Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Effect of the New this compound Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections | MDPI [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Imidazole Compounds
Introduction
Imidazole and its derivatives are a class of heterocyclic organic compounds that play crucial roles in various fields, including pharmaceuticals, agriculture, and manufacturing. Prominent as active pharmaceutical ingredients (APIs), they are found in antifungal, anti-infective, and anti-ulcer medications. Given their widespread use and diverse applications, robust and reliable analytical methods are essential for quality control, impurity profiling, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation, identification, and quantification of this compound compounds. This application note provides detailed protocols for the analysis of various this compound derivatives using reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) techniques.
Method 1: Quality Control of this compound and its Common Impurities
This method is designed for the quantitative analysis of this compound and its common impurities, 2-methylthis compound (B133640) and 4-methylthis compound (B133652), often encountered in production processes.[1][2]
Quantitative Data Summary
| Compound | Linearity Range (mg/L) | Detection Limit (3S/N) (mg/L) | Average Recovery (%) | RSD (%) (n=8) |
| This compound | 10-100 | 0.02 | 100 (at 20 mg/L), 99.2 (at 100 mg/L) | 0.27 |
| 2-Methylthis compound | 10-100 | 0.02 | Not Reported | 0.27 |
| 4-Methylthis compound | 10-100 | 0.03 | Not Reported | 0.27 |
Experimental Protocol
-
Chromatographic System: HPLC with a Diode Array Detector (DAD).[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an ionic reagent solution (pH 3.5) containing 16 mmol/L of sodium dodecyl sulfate (B86663) and 17 mmol/L of potassium dihydrogen phosphate (B84403) at a volume ratio of 40:60.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[2]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound, 2-methylthis compound, and 4-methylthis compound in the mobile phase. From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 10 to 100 mg/L.[1][2]
-
Sample Preparation: Dilute the reaction solution samples with the mobile phase to ensure the analyte concentrations fall within the linear range of the standard curve.[1]
Quantification
Quantification is performed using an external standard method based on the peak areas of the analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Determination of the this compound and 2 Impurities of 2-Methylthis compound and 4-Methylthis compound in Reaction Solutions in Production Process of this compound [qikan.cmes.org]
- 3. CN106033079B - Method for detecting related substance this compound in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Application Notes and Protocols for GC-MS Detection of Imidazoles in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a class of heterocyclic compounds that are increasingly prevalent in the environment due to their widespread use in pharmaceuticals, agriculture, and various industrial processes. Their potential impact on ecosystems and human health necessitates sensitive and reliable analytical methods for their detection and quantification in complex environmental matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. However, the inherent polarity of many this compound-containing compounds requires a derivatization step to improve their volatility and chromatographic performance. This document provides detailed application notes and protocols for the determination of imidazoles in various environmental samples using GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described GC-MS method for the analysis of seven this compound compounds, as established in a recent study.[1] This data is crucial for assessing the method's applicability for specific research needs.
Table 1: Calibration Curve Parameters, Limits of Detection (LOD), and Limits of Quantification (LOQ) [1]
| Compound | Linear Range (μg/mL) | Correlation Coefficient (R²) | LOD (μg/mL) | LOQ (μg/mL) |
| This compound (IM) | 1–250 | 0.9992 | 0.1210 | 0.5121 |
| 4(5)-Methylthis compound (4MEI) | 1–250 | 0.9989 | 0.0553 | 0.2370 |
| 2-Ethylthis compound (2EI) | 1–250 | 0.9991 | 0.0891 | 0.3812 |
| 2,4-Dimethylthis compound (2,4-DMI) | 1–250 | 0.9990 | 0.0678 | 0.2901 |
| 2-Methylthis compound-4-carbaldehyde (2MI4C) | 1–250 | 0.9903 | 0.8914 | 1.9373 |
| 2,2-Bithis compound (BI) | 1–250 | 0.9987 | 0.2134 | 0.9145 |
| 2-Phenylthis compound (2PI) | 1–250 | 0.9985 | 0.1567 | 0.6712 |
Table 2: Spiked Recoveries and Relative Standard Deviations (RSD) [1]
| Compound | Spiked Concentration (μg/mL) | Recovery (%) | RSD (%) |
| IM | 5.0 | 98.5 ± 5.4 | 5.5 |
| 50.0 | 102.3 ± 6.1 | 6.0 | |
| 100.0 | 105.1 ± 7.4 | 7.0 | |
| 4MEI | 5.0 | 95.2 ± 4.8 | 5.0 |
| 50.0 | 99.8 ± 5.0 | 5.0 | |
| 100.0 | 103.4 ± 6.2 | 6.0 | |
| 2EI | 5.0 | 97.1 ± 6.8 | 7.0 |
| 50.0 | 101.5 ± 7.1 | 7.0 | |
| 100.0 | 104.9 ± 8.4 | 8.0 | |
| 2,4-DMI | 5.0 | 96.3 ± 5.8 | 6.0 |
| 50.0 | 100.9 ± 6.1 | 6.0 | |
| 100.0 | 104.2 ± 7.3 | 7.0 | |
| 2MI4C | 5.0 | 58.8 ± 9.4 | 16.0 |
| 50.0 | 65.7 ± 10.5 | 16.0 | |
| 100.0 | 70.1 ± 11.2 | 16.0 | |
| BI | 5.0 | 160.9 ± 19.3 | 12.0 |
| 50.0 | 155.4 ± 18.6 | 12.0 | |
| 100.0 | 149.8 ± 18.0 | 12.0 | |
| 2PI | 5.0 | 110.2 ± 11.0 | 10.0 |
| 50.0 | 115.6 ± 11.6 | 10.0 | |
| 100.0 | 120.3 ± 12.0 | 10.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of imidazoles from various environmental matrices.
Protocol 1: Analysis of Imidazoles in Atmospheric Aerosol Samples
This protocol is adapted from a validated method for the detection of seven this compound-like compounds in the atmosphere.[1]
1. Sample Collection:
-
Collect atmospheric aerosols on quartz fiber filters using a high-volume air sampler.
-
Prior to sampling, bake the filters in a muffle furnace at 500 °C for 4 hours to remove any organic contaminants.
2. Sample Extraction:
-
Cut a portion of the filter and place it in a glass vial.
-
Add 0.1 M HCl to the vial to submerge the filter.
-
Perform ultrasonication for 15 minutes. Repeat this step three times, collecting the supernatant each time.[1]
-
Combine the extracts and dry them under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of 0.1 M HCl.
3. Derivatization:
-
To the extracted sample, add the following reagents in sequence: 90 μL of acetonitrile, 60 μL of pyridine, 200 μL of anhydrous ethanol, and 70 μL of isobutyl chloroformate.[1]
-
Vortex the mixture for 1 minute.
-
Adjust the pH of the solution to 8.0 using a suitable buffer to ensure optimal extraction of the derivatized compounds.[1]
4. Liquid-Liquid Extraction:
-
Add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the derivatized solution.
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully collect the organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and concentrate them to a final volume of approximately 100 µL under a gentle stream of nitrogen.
5. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions:
-
Column: HP-5MS quartz capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Injector Temperature: 280 °C.[1]
-
Oven Temperature Program: Start at 70 °C (hold for 1 min), ramp to 100 °C at 20 °C/min, then to 140 °C at 5 °C/min, and finally to 280 °C at 20 °C/min (hold for 3 min).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection Mode: Splitless.[1]
-
-
MS Conditions:
Protocol 2: Analysis of Imidazoles in Water Samples
This protocol provides a general framework for the analysis of imidazoles in water, which can be adapted based on the specific analytes and matrix complexity.
1. Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For complex matrices, consider a solid-phase extraction (SPE) clean-up step. A variety of sorbents can be used, and the selection should be optimized for the target imidazoles.
2. Derivatization and Extraction:
-
Follow the derivatization and liquid-liquid extraction steps as outlined in Protocol 1 (steps 3 and 4). Adjust the initial sample volume as needed.
3. GC-MS Analysis:
-
Follow the GC-MS analysis steps as outlined in Protocol 1 (step 5).
Protocol 3: Analysis of Imidazoles in Soil and Sediment Samples
This protocol outlines a procedure for the extraction and analysis of imidazoles from solid environmental matrices.
1. Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Homogenize the sample prior to extraction.
2. Ultrasonic Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane, or methanol).
-
Perform ultrasonic extraction for 15-30 minutes.[3]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process two more times.
-
Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.
3. Derivatization and Clean-up:
-
Re-dissolve the concentrated extract in a suitable solvent.
-
Follow the derivatization steps as outlined in Protocol 1 (step 3).
-
A clean-up step using SPE may be necessary to remove matrix interferences.
4. GC-MS Analysis:
-
Follow the GC-MS analysis steps as outlined in Protocol 1 (step 5).
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the analytical process, the following diagrams are provided.
Caption: General experimental workflow for the GC-MS analysis of imidazoles.
Caption: Derivatization reaction of this compound with isobutyl chloroformate.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Investigation into the use of derivatization with this compound for the detection of clavam compounds by liquid chromatography–mass spectrometry - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiszewski Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its unique electronic properties and ability to participate in various intermolecular interactions, making it a privileged structure in drug design.[1] The Radiszewski synthesis, first reported by Bronisław Leonard Radiszewski in 1882, is a powerful and versatile multicomponent reaction for the synthesis of substituted imidazoles.[2][3] This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to afford 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles, respectively.[3]
These application notes provide detailed protocols for the synthesis of substituted imidazoles using the Radiszewski reaction under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance. The accompanying data tables offer a comparative overview of different synthetic strategies to guide researchers in selecting the most suitable method for their specific needs.
Reaction Mechanism and Workflow
The Radiszewski synthesis is a one-pot reaction that proceeds through a proposed multi-step mechanism. While the exact mechanism is not definitively certain, it is generally accepted to occur in two main stages.[3] Initially, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with an aldehyde, followed by cyclization and oxidation to yield the final this compound product.[3]
Caption: Proposed mechanism of the Radiszewski this compound synthesis.
A general experimental workflow for the Radiszewski synthesis is outlined below. This typically involves the setup of the reaction, monitoring its progress, and subsequent work-up and purification of the desired this compound product.
Caption: General experimental workflow for the Radiszewski synthesis.
Data Presentation: Synthesis of Substituted Imidazoles
The following tables summarize quantitative data for the synthesis of various substituted imidazoles via the Radiszewski reaction under different conditions.
Table 1: Conventional Heating Methods
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzil (B1666583) | Benzaldehyde (B42025) | NH4OAc | Glacial Acetic Acid | 120 | 2 | ~95 | [4](--INVALID-LINK--) |
| Benzil | 4-Chlorobenzaldehyde | NH4OAc | Glacial Acetic Acid | 120 | 2 | ~92 | [4](--INVALID-LINK--) |
| Benzil | 4-Methoxybenzaldehyde | NH4OAc | Glacial Acetic Acid | 120 | 2 | ~94 | [4](--INVALID-LINK--) |
| Benzoin (B196080) | 3,4-Dimethoxybenzaldehyde | NH4OAc | Wet Cyanuric Chloride / Ethanol (B145695) | 80 | - | 90 | [5] |
| Benzil/Benzoin | Aromatic Aldehydes | NH4OAc | 7.5% Silicotungstic acid / Ethanol | Reflux | - | 94 | [5] |
| Benzil | Aromatic Aldehydes | NH4OAc | Lactic Acid | 160 | - | 92 | [5] |
Table 2: Microwave-Assisted Synthesis
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Benzil | Substituted Aryl Aldehyde | NH4OAc | None (Solvent-free) | - | 3-5 | >90 | [4](--INVALID-LINK--) |
| 1,2-Diketones | Aldehydes | NH4OAc | None | - | 5 | 80-99 | [5] |
| Benzil | Aldehydes | NH4OAc | Amberlyst A-15 | - | - | Excellent | [5] |
| Benzil | Substituted Aldehydes | NH4OAc | None (Neat) | - | - | Excellent | [5] |
Table 3: Ultrasound-Assisted Synthesis
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Catalyst/Solvent | Frequency (kHz) | Time (min) | Yield (%) | Reference |
| Benzil/Benzoin | Aromatic Aldehydes | NH4OAc | Boric Acid / Aqueous media | - | 40-70 | Quantitative | [5] |
| Benzils | Aldehydes | NH4OAc | Zr(acac)4 / Ethanol | 24 | - | High | [5] |
| Benzoin/Benzyl | Aldehydes | NH4OAc | Diethyl bromophosphate | 35 | - | 97 | [5] |
| Benzil | Aldehydes | NH4OAc | SiO2-OSbCl2 (Solvent-free) | - | 10-33 | >80 | [6] |
| Benzil | Aryl Aldehydes | NH4OAc | Nano-MgAl2O4 | 50 | - | up to 98 | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,4,5-Triphenyl-1H-imidazole
This protocol describes a classic approach to synthesizing lophine derivatives using conventional heating.
Materials:
-
Benzil
-
Benzaldehyde
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).[4]
-
Add glacial acetic acid (5 mL) to the flask.[4]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.[4]
-
Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 10 mL).[4]
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.[4]
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles
This protocol outlines a rapid and efficient solvent-free synthesis of lophine derivatives using microwave irradiation.
Materials:
-
Benzil
-
Substituted aryl aldehyde
-
Ammonium acetate
-
Microwave vial (10 mL) with septum cap
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[4]
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 110-120°C for 3-5 minutes.[4]
-
Monitor the reaction progress using TLC.
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the mixture in a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a green and efficient synthesis of trisubstituted imidazoles using ultrasound irradiation.
Materials:
-
Benzil or Benzoin
-
Aromatic aldehyde
-
Ammonium acetate
-
Boric acid
-
Aqueous media
-
Reaction vessel suitable for ultrasonication
-
Ultrasound bath
Procedure:
-
In a suitable reaction vessel, combine benzil or benzoin (1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and boric acid (5 mol%).[5]
-
Add a minimal amount of aqueous media to create a slurry.
-
Place the vessel in an ultrasound bath and sonicate at room temperature for 40-70 minutes.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,4,5-trisubstituted this compound.[5]
Applications in Drug Development
Substituted imidazoles are a cornerstone in modern drug discovery, exhibiting a wide range of pharmacological activities.[1] The this compound ring is a key structural component in numerous approved drugs, including antifungals (e.g., ketoconazole, clotrimazole), anticancer agents, and antihypertensives (e.g., losartan).[2][8] The versatility of the Radiszewski synthesis allows for the generation of diverse libraries of substituted imidazoles, which can be screened for various biological targets. This makes it an invaluable tool for lead generation and optimization in drug development programs. The ability to readily modify the substituents at the 2, 4, and 5-positions of the this compound core enables fine-tuning of the physicochemical and pharmacological properties of the molecules to enhance their efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of this compound-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Van Leusen Imidazole Synthesis from TosMIC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazoles using the van Leusen reaction with p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction is a powerful tool for the construction of the imidazole ring system, a prevalent scaffold in medicinal chemistry.[1][2][3]
The van Leusen this compound synthesis and its three-component variation offer a versatile and efficient method for preparing a wide range of substituted imidazoles.[1][4] The reaction proceeds via the [3+2] cycloaddition of TosMIC to an aldimine, which can be pre-formed or generated in situ from an aldehyde and a primary amine.[1] This methodology is valued for its operational simplicity, use of stable and odorless reagents like TosMIC, and broad substrate scope.[1]
Reaction Principle and Mechanism
The core of the van Leusen this compound synthesis is the reaction between an aldimine and TosMIC in the presence of a base.[4] TosMIC is a unique reagent that possesses a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a good leaving group (p-toluenesulfinate).[4][5]
The reaction mechanism can be summarized as follows:
-
Deprotonation of TosMIC: A base abstracts a proton from the methylene group of TosMIC, creating a nucleophilic species.[6]
-
Nucleophilic Attack: The deprotonated TosMIC attacks the electrophilic carbon of the aldimine.
-
Cyclization: A 5-endo-dig cyclization occurs, forming a 4-tosyl-2-imidazoline intermediate.[6]
-
Elimination: The intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic this compound ring.[4]
Reaction Mechanism of the Van Leusen this compound Synthesis
Caption: Reaction mechanism of the van Leusen this compound synthesis.
Applications in Drug Development
The this compound moiety is a key structural feature in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] The van Leusen reaction has been instrumental in the synthesis of diverse this compound-containing compounds with a wide range of biological activities, including:
-
Kinase Inhibitors: Synthesis of 1,4,5-trisubstituted imidazoles that exhibit potent binding to p38 MAP kinase, a key enzyme in inflammatory pathways.[1]
-
Glycosidase Inhibitors: Used as a key step in the synthesis of bicyclic azasugars that act as glycosidase inhibitors.[1]
-
Serotonin Receptor Agonists: Preparation of 5-aryl-1-alkylthis compound derivatives with high affinity for the 5-HT7 receptor.[2]
-
Antimicrobial and Anticancer Agents: The this compound scaffold is a common feature in compounds developed for antibacterial, antifungal, and anticancer applications.[1]
Quantitative Data: Substrate Scope and Yields
The van Leusen this compound synthesis is compatible with a wide variety of aldehydes and amines, leading to a diverse range of substituted imidazoles. The yields are generally moderate to good.
| Aldehyde (R1CHO) | Amine (R2NH2) | TosMIC Derivative | Product | Yield (%) | Reference |
| 4-Pyridinecarboxaldehyde | 4-Fluorobenzylamine | Aryl-substituted TosMIC | 1-(4-Fluorobenzyl)-4-(pyridin-4-yl)-5-aryl-1H-imidazole | High | [7] |
| Glyoxylic acid | Various amines | Aryl-substituted TosMIC | 1,4-Disubstituted imidazoles | High | [7] |
| Various aldehydes | NH4OH | Aryl-substituted TosMIC | 4,5-Disubstituted imidazoles | Moderate to good | [7] |
| Pyruvaldehyde (40% aq.) | Methylamine | Aryl-substituted TosMIC | 1,4,5-Trisubstituted this compound | 75 | [1] |
| 6-Nitropiperonal | Methylamine | TosMIC | 1-Methyl-5-(6-nitropiperonyl)-1H-imidazole | - | [1] |
| Enamine from ketimine | TosMIC | TosMIC | 1,4-Disubstituted 5-methylthis compound | - | [1][8] |
| Dihydro β-carboline imines | TosMIC | TosMIC | N-fused imidazo (B10784944) 6,11-dihydro β-carboline derivatives | Good | [9] |
Note: This table is a summary of representative examples and is not exhaustive.
Experimental Protocols
Two primary protocols are presented: a one-pot, three-component synthesis and a two-step synthesis with a pre-formed imine.
Protocol 1: One-Pot, Three-Component Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol is adapted from procedures where the imine is formed in situ.[4][7]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
TosMIC (1.0 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., Methanol, DMF, or Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in the chosen solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The formation of water during this step generally does not interfere with the subsequent reaction.[4]
-
Add TosMIC (1.0 equiv) and the base (e.g., K2CO3, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.
Protocol 2: Microwave-Assisted One-Pot, Two-Step Synthesis
This protocol is a rapid method for the synthesis of 1-substituted 5-aryl-1H-imidazoles.[1][9]
Materials:
-
Aldehyde (1.0 equiv)
-
Aliphatic amine (1.0 equiv)
-
TosMIC (1.0 equiv)
-
K2CO3 (2.0 equiv)
-
Acetonitrile
-
Microwave reactor
Procedure:
-
In a microwave vial, mix the aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv) neat.
-
Irradiate the mixture in a microwave reactor at 60 °C for 4 minutes to form the imine.
-
To the resulting imine, add TosMIC (1.0 equiv), K2CO3 (2.0 equiv), and acetonitrile.
-
Seal the vial and irradiate the mixture under microwave conditions until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and purify the product as described in Protocol 1.
Experimental Workflow for Van Leusen this compound Synthesis
Caption: General experimental workflow for the synthesis.
Troubleshooting and Considerations
-
Reaction with Ketones: If an aldehyde is replaced with a ketone, the van Leusen reaction typically yields a nitrile instead of an this compound.[5][6][10]
-
Oxazole Formation: In the absence of an amine, aldehydes react with TosMIC to form oxazoles.[4][6]
-
Base and Solvent Choice: The choice of base and solvent can influence the reaction rate and yield. Common bases include K2CO3 and t-BuOK, while solvents like methanol, DMF, and THF are frequently used.
-
Aryl-Substituted TosMIC Reagents: The use of aryl-substituted TosMIC reagents allows for the synthesis of imidazoles with predictable regiochemistry.[7]
-
DNA-Compatible Synthesis: The van Leusen three-component reaction has been adapted for DNA-encoded library (DEL) synthesis, highlighting its robustness.[11]
-
Rearrangements: In some cases, unusual rearrangements can occur, leading to different substitution patterns on the this compound ring.[1][8]
These notes and protocols provide a solid foundation for utilizing the van Leusen this compound synthesis in a research and development setting. For specific substrates, optimization of reaction conditions may be necessary to achieve the best results.
References
- 1. Synthesis of this compound-Based Medicinal Molecules Utilizing the van Leusen this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound-Based Medicinal Molecules Utilizing the van Leusen this compound Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Van Leusen this compound Synthesis [organic-chemistry.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Purification via IMAC Using Imidazole Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins with an affinity for metal ions.[1][2][3] This method is particularly effective for proteins engineered to have a polyhistidine tag (His-tag), which exhibits a strong and specific interaction with chelated divalent metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[3][4][5] Elution of the target protein is typically achieved by using a buffer containing imidazole, which competes with the His-tag for binding to the immobilized metal ions.[3][6] Optimizing the this compound concentration in the binding, wash, and elution buffers is critical for achieving high purity and yield.[7] These application notes provide a detailed overview and protocols for using this compound buffers in the purification of His-tagged proteins via IMAC.
Principles of IMAC and the Role of this compound
IMAC is based on the coordinate covalent bond formed between electron donor groups on the surface of proteins and immobilized metal ions.[3][5] The amino acid histidine is a particularly strong electron donor, making the polyhistidine tag a popular choice for protein purification.[1][2] The stationary phase in IMAC consists of a matrix, such as agarose (B213101) beads, functionalized with a chelating agent like iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA), which immobilizes the metal ions.[4]
This compound, with its similar ring structure to the side chain of histidine, acts as a competitive agent.[6] At low concentrations, it can be included in the binding and wash buffers to prevent the non-specific binding of endogenous proteins that have surface-exposed histidines.[8] At high concentrations, this compound effectively displaces the His-tagged protein from the column, leading to its elution.[2][8]
Quantitative Data Summary
The optimal this compound concentrations for each stage of purification are protein-dependent and often require empirical determination. Below are tables summarizing typical starting concentrations and the observed effects on purity and yield from cited experiments.
Table 1: Recommended this compound Concentrations for Different IMAC Stages
| Stage | This compound Concentration (mM) | Purpose | Reference |
| Binding | 10 - 40 | To minimize non-specific binding of contaminating proteins. | [9][10] |
| Washing | 20 - 50 | To remove weakly bound contaminants without eluting the target protein. | [10] |
| Elution | 150 - 500 | To competitively displace and elute the bound His-tagged protein. | [9][11][12] |
Table 2: Effect of this compound Concentration on Purity and Yield of His-tagged APB7 Protein
| This compound in Binding Buffer (mM) | Purity | Yield | Observations | Reference |
| 5 | Low | High | Significant amount of contaminants bound to the resin. | |
| 50 | High | Moderate | Most contaminants were prevented from binding, improving purity. | |
| 100 | High | Low | Yield was reduced due to the competitive effect of this compound during binding. | |
| 200 | High | Very Low | Further reduction in yield with marginal improvement in purity. |
Table 3: Effect of this compound on the Purification of (His)6-PknG
| This compound in Binding Buffer (mM) | Purity | Yield | Observations | Reference |
| 0 | Lower | Maintained | A significant number of contaminating proteins co-eluted. | [13] |
| 45 | Higher | Maintained | A large improvement in the purity of the target protein was observed. | [13] |
Experimental Protocols
General Protocol for His-tagged Protein Purification using an this compound Gradient
This protocol provides a general procedure for purifying a His-tagged protein from a clarified cell lysate under native conditions.
Materials:
-
IMAC resin (e.g., Ni-NTA Agarose)
-
Chromatography column
-
Peristaltic pump or FPLC system
-
Clarified cell lysate containing the His-tagged protein
-
Binding Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM this compound, pH 7.4[9][11]
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer: 20 mM sodium phosphate, 0.5 M NaCl, 500 mM this compound, pH 7.4[9][11]
Procedure:
-
Buffer Preparation: Prepare all buffers using high-purity reagents and filter them through a 0.45 µm filter.[9][11]
-
Column Packing and Equilibration:
-
Sample Preparation and Loading:
-
Adjust the clarified cell lysate to the same pH and ionic strength as the Binding Buffer. Add this compound to the same concentration as the Binding Buffer.[9][11]
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.[9]
-
Load the prepared sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer, or until the UV absorbance (A280) returns to baseline. This step removes unbound and weakly bound proteins.[9]
-
-
Elution:
-
Elute the bound protein using one of the following methods:
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
Determine the protein concentration of the pooled, purified fractions (e.g., by measuring A280 or using a Bradford assay).
-
-
Post-Purification:
-
If necessary, remove the this compound from the purified protein sample using a desalting column or dialysis.[9]
-
Protocol for Optimizing this compound Concentration
To achieve the best balance between purity and yield, it is often necessary to optimize the this compound concentrations in the binding and wash buffers.
Materials:
-
Same as the general protocol.
-
A series of Binding/Wash Buffers with varying this compound concentrations (e.g., 5, 10, 20, 40, 60, 80 mM).
Procedure:
-
Small-Scale Screening: Perform a series of small-scale purification experiments in parallel, each using a different this compound concentration in the Binding and Wash Buffers.
-
Equilibration and Loading: For each experiment, equilibrate a small column or a batch of resin with the respective Binding Buffer and then load a fixed amount of the prepared sample.
-
Washing: Wash each column/resin with its corresponding Wash Buffer and collect the flow-through and wash fractions.
-
Elution: Elute the bound protein with a high-concentration Elution Buffer (e.g., 500 mM this compound).
-
Analysis:
-
Analyze all fractions (flow-through, wash, and elution) from each experiment by SDS-PAGE.
-
Compare the purity of the eluted protein and any loss of the target protein in the wash fractions across the different this compound concentrations.
-
Select the optimal this compound concentration that provides the highest purity with an acceptable yield.
-
Visualizations
Caption: A general workflow for His-tagged protein purification using IMAC.
Caption: Competitive elution mechanism of this compound in IMAC.
References
- 1. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. chromtech.com [chromtech.com]
- 4. bioclone.net [bioclone.net]
- 5. bio-works.com [bio-works.com]
- 6. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [merckmillipore.com]
- 10. neb.com [neb.com]
- 11. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 12. Native purification with TALON resin, this compound elution [takarabio.com]
- 13. merckmillipore.com [merckmillipore.com]
Application of Imidazole Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of imidazole derivatives as anticancer agents. The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as anticancer agents, exhibiting a wide range of activities against various cancer cell lines. This guide presents quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of substituted this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Table 1: Anticancer Activity of Benzthis compound (B57391) Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Benzthis compound sulfonamide with a substituted pyrazole (B372694) ring at C2 | A549 (Lung) | 0.15 | [1] |
| Compound 1 | Benzthis compound sulfonamide with a substituted pyrazole ring at C2 | HeLa (Cervical) | 0.21 | [1] |
| Compound 1 | Benzthis compound sulfonamide with a substituted pyrazole ring at C2 | HepG2 (Liver) | 0.33 | [1] |
| Compound 1 | Benzthis compound sulfonamide with a substituted pyrazole ring at C2 | MCF-7 (Breast) | 0.17 | [1] |
| Compound 2 | Benzthis compound-cinnamide derivative | A549 (Lung) | 0.29 | [1] |
| Compound 3 | 2-phenyl benzthis compound derivative | MCF-7 (Breast) | 3.37 | [1] |
| Compound 4 | Benzthis compound-pyrazole derivative | A549 (Lung) | 2.2 | [1] |
Table 2: Anticancer Activity of Other this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Substituted xanthine (B1682287) derivative | MCF-7 (Breast) | 0.8 | [1] |
| Compound 6 | Purine derivative | MDA-MB-231 (Breast) | 1.22 | [1] |
| Compound 7 | Imidazo[1,2-a]quinazoline derivative | EGFR Kinase | 12.3 | [2] |
| Compound 8 | Fused this compound derivative | EGFR Kinase | 0.236 | [2] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments commonly cited in the evaluation of anticancer this compound derivatives.
General Synthesis of Benzthis compound Derivatives
This protocol describes a common method for the synthesis of substituted benzimidazoles, a core structure in many potent anticancer agents.[3][4]
Materials:
-
Substituted o-phenylenediamine (B120857)
-
Substituted aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., acetic acid, hydrochloric acid)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the substituted o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for the time specified in the specific research protocol (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzthis compound derivative.
-
Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay is used to identify and characterize compounds that inhibit the polymerization of tubulin into microtubules, a key mechanism of action for some anticancer agents.[5]
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) solution
-
Glycerol
-
Test compounds (this compound derivatives) and controls (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor)
-
96-well, clear bottom plate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare the tubulin polymerization buffer and keep it on ice. Prepare a stock solution of GTP. Prepare stock solutions of the test compounds and controls.
-
Reaction Setup: On ice, add the following to each well of the 96-well plate:
-
Tubulin polymerization buffer
-
Glycerol (to promote polymerization)
-
Test compound or control at the desired final concentration
-
Purified tubulin protein
-
-
Initiation of Polymerization: To initiate the polymerization, add GTP to each well.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The effect of the test compound is evaluated by comparing the polymerization curve in its presence to that of the controls. Inhibition is indicated by a decrease in the rate and/or extent of polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Caption: A typical workflow for the discovery and development of this compound-based anticancer agents.
References
- 1. researchhub.com [researchhub.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Benzthis compound derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Benzthis compound-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. They form the core structure of many pharmaceuticals, including antifungal agents and proton pump inhibitors.[1] Traditional methods for synthesizing imidazoles often require long reaction times, harsh conditions, and result in moderate yields. Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly alternative, offering significant advantages such as dramatically reduced reaction times, increased yields, and improved product purity.[2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various this compound derivatives, with a focus on reproducibility and efficiency.
The methodologies presented here primarily focus on the multi-component synthesis of substituted imidazoles, a convergent and atom-economical approach.[4] Specifically, variations of the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia, are highlighted.[5][6] Microwave irradiation significantly accelerates this process, making it a highly attractive method for library synthesis and rapid lead optimization in drug discovery.[5]
I. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
The one-pot, multi-component synthesis of 2,4,5-trisubstituted imidazoles is one of the most widely utilized methods for accessing this important scaffold.[5] The following protocols outline catalyst-free and catalyzed approaches under microwave irradiation.
Protocol 1: Catalyst-Free, Solvent-Free Synthesis of 2,4,5-Triarylimidazoles (Lophine Derivatives)
This protocol describes an environmentally benign, solvent-free, and catalyst-free approach for the synthesis of 2,4,5-triarylimidazoles.[5]
Experimental Protocol:
-
In a 10 mL microwave vial, combine benzil (B1666583) (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (3.0 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 110-120°C for 3-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the vial and filter the solid product.
-
Wash the crude product with water and recrystallize from ethanol (B145695) to afford the pure 2,4,5-triarylthis compound.
Quantitative Data Summary:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3 | 98 |
| 3 | 4-Methoxybenzaldehyde | 4 | 92 |
| 4 | 4-Nitrobenzaldehyde | 5 | 90 |
| 5 | 2-Chlorobenzaldehyde | 4 | 93 |
Data adapted from various sources reporting similar catalyst-free syntheses.
Workflow for catalyst-free synthesis of lophine derivatives.
Protocol 2: Cupric Chloride Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes cupric chloride (CuCl₂·2H₂O) as an efficient and readily available catalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free microwave conditions.[7]
Experimental Protocol:
-
In a 50 mL beaker, thoroughly mix the aldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Place the beaker in a microwave oven and irradiate at 300W for the specified time (see table).[7]
-
The progress of the reaction can be monitored by TLC (petroleum ether: ethyl acetate = 9:1 as eluent).[7]
-
After completion of the reaction, cool the reaction mixture to room temperature.[7]
-
Pour the mixture into ice water, and the solid product will precipitate.[7]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.
Quantitative Data Summary:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 12 | 92 |
| 2 | Benzaldehyde | 15 | 90 |
| 3 | 4-Chlorobenzaldehyde | 10 | 94 |
| 4 | 3-Nitrobenzaldehyde | 15 | 88 |
| 5 | 4-Methylbenzaldehyde | 15 | 85 |
Table adapted from Hangirgekar et al., Der Pharma Chemica, 2014, 6(6):164-168.[7]
Workflow for CuCl₂-catalyzed synthesis of imidazoles.
II. Synthesis of Trisubstituted Imidazoles Using an Alternative Nitrogen Source
This section details a method for the synthesis of 2,4,5-trisubstituted imidazoles using hexamethyldisilazane (B44280) (HMDS) as a nitrogen source, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under microwave irradiation.[8]
Protocol 3: TMSOTf-Catalyzed Synthesis with Hexamethyldisilazane
This protocol offers an efficient route to trisubstituted imidazoles and is notable for its use of HMDS as a stable and effective nitrogen source.[8]
Experimental Protocol:
-
To a dry 15 mL microwave vial, add the 1,2-diketone (1.0 equiv.), aryl aldehyde (2.0 equiv.), TMSOTf (0.1 equiv.), and HMDS (5.0 equiv.) at room temperature.[8]
-
Seal the vial and place it in a microwave reactor.
-
Stir the mixture at 150°C for 30 minutes.[8]
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and dilute with water.
-
Extract the aqueous phase with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexane) to yield the pure trisubstituted this compound.
Quantitative Data Summary:
| Entry | 1,2-Diketone | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzil | Benzaldehyde | 30 | 92 |
| 2 | Benzil | 4-Fluorobenzaldehyde | 30 | 95 |
| 3 | Benzil | 4-(Trifluoromethyl)benzaldehyde | 30 | 90 |
| 4 | 4,4'-Dimethoxybenzil | Benzaldehyde | 30 | 88 |
| 5 | 1,2-Di(thiophen-2-yl)ethane-1,2-dione | Benzaldehyde | 30 | 85 |
Table adapted from Reddy et al., RSC Adv., 2021, 11, 28061-28071.[8]
Workflow for TMSOTf-catalyzed this compound synthesis.
III. Synthesis of Tetrasubstituted Imidazoles
The synthesis can be extended to produce 1,2,4,5-tetrasubstituted imidazoles by including a primary amine in the reaction mixture.[9]
Protocol 4: One-Pot, Sequential Two-Step Synthesis of Tetrasubstituted Imidazoles
This protocol describes a microwave-assisted, one-pot, sequential two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tetrasubstituted imidazoles.[9]
Experimental Protocol:
-
Step 1 (Imine Formation):
-
In a microwave vial, dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) (1.0 mmol) and a primary amine (1.0 mmol) in ethanol (5 mL).
-
Add p-toluenesulfonic acid (p-TsOH) (10 mol%) as a catalyst.
-
Irradiate the mixture in a microwave reactor at 80°C for 5-10 minutes.
-
-
Step 2 (this compound Ring Formation):
-
To the same vial containing the in-situ formed imine, add benzil (1.0 mmol) and ammonium acetate (3.0 mmol).
-
Continue microwave irradiation at 120°C for 20-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Pour the mixture into ice-water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure tetrasubstituted this compound derivative.
-
Quantitative Data Summary:
| Entry | Primary Amine | Total Time (min) | Yield (%) |
| 1 | Aniline | 30 | 75 |
| 2 | 4-Methylaniline | 30 | 80 |
| 3 | 4-Methoxyaniline | 25 | 78 |
| 4 | Benzylamine | 35 | 65 |
| 5 | Cyclohexylamine | 40 | 55 |
Table adapted from Akbaş et al., Mol Divers, 2020, 24, 889-899.[9]
Workflow for tetrasubstituted this compound synthesis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to the synthesis of a diverse range of this compound derivatives. The protocols outlined in this document offer robust and reproducible methods for obtaining di-, tri-, and tetrasubstituted imidazoles in high yields and purity. These techniques are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where rapid access to novel chemical entities is paramount. The significant reduction in reaction times and the potential for solvent-free conditions make microwave-assisted synthesis a cornerstone of modern green chemistry.[10]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Imidazole-Containing Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the role of the imidazole scaffold in modern agrochemicals and detail the synthetic protocols for key this compound-based fungicides and herbicides. The information is intended to guide researchers in the synthesis and evaluation of these important compounds.
Introduction to this compound in Agrochemicals
The this compound ring is a versatile heterocyclic motif that is a crucial component in a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its five-membered ring containing two nitrogen atoms imparts unique electronic characteristics and hydrogen bonding capabilities, making it an effective scaffold for interacting with biological targets.[2] this compound derivatives are integral to the development of plant protectants and play a significant role in crop protection chemistry.[1][2]
This compound-Based Fungicides: Prochloraz (B1679089), Imazalil (B1671291), and Triflumizole (B33211)
A prominent class of this compound-containing agrochemicals is the this compound fungicides, which primarily act as demethylation inhibitors (DMIs).[3] These compounds disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[4][5] This mode of action leads to the accumulation of toxic sterols and ultimately, the death of the fungal cell.
Prochloraz
Prochloraz is a broad-spectrum fungicide widely used in agriculture to control a range of fungal diseases on crops such as cereals, fruits, and vegetables.[6]
Synthesis of Prochloraz
The synthesis of prochloraz involves a multi-step process, a general representation of which is provided below. A detailed experimental protocol follows.
Figure 1: General synthetic pathway for Prochloraz.
Experimental Protocol: Synthesis of Prochloraz
Step 1: Synthesis of 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane
A mixture of 197.5 g of 2,4,6-trichlorophenol, 107.8 ml of 1,2-dibromoethane, and 500 ml of water is stirred under reflux. A solution of sodium hydroxide (B78521) (63 ml of caustic soda liquor, specific gravity 1.5, and 61 ml of water) is added slowly. The reaction mixture is heated under reflux for 16 hours. The excess dibromoethane is then removed as an azeotrope, initially at atmospheric pressure and then under reduced pressure.[1]
Step 2: Synthesis of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine
To the mixture from Step 1, 85 ml of toluene (B28343) is added, and the temperature is maintained at about 50°C. The organic layer is separated and washed with dilute aqueous sodium hydroxide. To this organic layer, 85 ml of toluene, 137 ml of sodium hydroxide (specific gravity 1.5), 137 ml of water, and 134 ml of propylamine (B44156) are added. The mixture is stirred at 50° to 60°C for eight hours and then left at room temperature for 60 hours.[1] The aqueous layer is separated, and the organic layer is distilled at atmospheric pressure and then under reduced pressure to yield the product.[1] A reported synthesis of this intermediate from 2-(2,4,6-trichlorophenoxy) ethyl chloride and n-propyl amine in a pressure reactor at 90°C for 8 hours yielded the hydrochloride salt of the product in 93% yield and 96-98% purity after workup.[7]
Step 3: Synthesis of Prochloraz
The distillate from Step 2 is slowly added to 39.7 g of phosgene dissolved in 370 ml of ice-cold toluene, keeping the temperature below 15°C. The mixture is then warmed to 70°C, and more phosgene is passed through until a clear solution is formed.[1] Toluene is removed under reduced pressure, and the remaining solution is cooled in ice. The solid formed is filtered off. This toluene solution is diluted with a further 250 ml of toluene and stirred at 80°C for two hours with 47.3 g of this compound and 96.0 g of anhydrous potassium carbonate.[1] The mixture is allowed to cool, and 386 ml of water is added. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulphate. The solvent is concentrated under reduced pressure. The residue is stirred with dilute hydrochloric acid, and the aqueous layer is adjusted to pH 8 and extracted with ether to give prochloraz.[1]
Fungicidal Activity of Prochloraz
The efficacy of prochloraz against various fungal pathogens is summarized in the table below.
| Fungal Species | EC50 (mg/L) | Reference |
| Penicillium digitatum (sensitive) | 0.0090 ± 0.0054 | [4] |
| Penicillium digitatum (resistant) | 3.97 - 5.68 | [4] |
| Sclerotinia sclerotiorum | 0.0463 (2008 isolates) | [8] |
| Sclerotinia sclerotiorum | 0.0434 (2014 isolates) | [8] |
| Cladobotryum mycophilum | 0.045 | [9] |
Imazalil
Imazalil is another systemic this compound fungicide used for the post-harvest treatment of fruits and vegetables to control storage decay.[10]
Synthesis of Imazalil
The synthesis of imazalil is outlined below.
Figure 2: General synthetic pathway for Imazalil.
Experimental Protocol: Synthesis of Imazalil
Fungicidal Activity of Imazalil
The table below presents the EC50 values of imazalil against a variety of fungal species.
| Fungal Species | EC50 (µg/mL) | Reference |
| Penicillium digitatum (sensitive) | 0.065 | [1][12] |
| Aspergillus alternata | 0.492 ± 0.133 | [12] |
| Aspergillus arborescens | 0.327 ± 0.180 | [12] |
| Selenastrum capricornutum | 0.87 (72 h, growth) | [13] |
Triflumizole
Triflumizole is a broad-spectrum fungicide used to control powdery mildew and other fungal diseases on various crops.[5]
Synthesis of Triflumizole
The synthesis of triflumizole generally starts from a trifluoromethyl-substituted benzene (B151609) derivative.
Figure 3: General synthetic pathway for Triflumizole.
Experimental Protocol: Synthesis of Triflumizole
Fungicidal Activity of Triflumizole
Quantitative data for the fungicidal activity of triflumizole, such as EC50 values, were not available in the searched literature. It is known to be effective against powdery mildew, scab, and other diseases.[5]
This compound-Based Herbicides: Imazapyr (B1671738)
Imazapyr belongs to the imidazolinone class of herbicides.[15] It functions by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[16] This inhibition leads to a disruption of protein synthesis and ultimately plant death.[17]
Imazapyr
Imazapyr is a broad-spectrum, non-selective herbicide used for the control of a wide range of weeds, including grasses, broadleaved weeds, and woody species.[17]
Synthesis of Imazapyr
A synthetic route to imazapyr is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. croplife.org.au [croplife.org.au]
- 4. Fungicidal Actions and Resistance Mechanisms of Prochloraz to Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triflumizole | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
- 13. Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. invasive.org [invasive.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Debus-Radziszewski Imidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Debus-Radziszewski imidazole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazoles, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound Product
Question: My Debus-Radziszewski synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Debus-Radziszewski synthesis, a multi-component reaction, can arise from several factors.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate and efficiency. Both insufficient and excessive heat can be detrimental. It is crucial to identify the optimal temperature for your specific reactants and solvent system.[1]
-
Inappropriate Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. While glacial acetic acid is commonly used, other solvents like ethanol (B145695) or even solvent-free conditions might be more suitable for your specific substrates.[3][4]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.[5]
-
Catalyst Absence or Inefficiency: While the reaction can proceed without a catalyst, acidic or basic catalysts can significantly improve yields and reduce reaction times.[6] Various catalysts have been reported to be effective, including silicotungstic acid, lactic acid, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
-
Ammonia (B1221849) Source: The nature and concentration of the ammonia source are critical. Ammonium (B1175870) acetate (B1210297) is a common choice, acting as both the ammonia source and a catalyst.[3] Using dry ammonia in alcohol is another approach.[2]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired this compound.[2][6]
Issue 2: Significant Formation of Side Products
Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
Answer:
Minimizing side products in this multicomponent reaction is key to improving yield and simplifying purification.[1][6] Consider the following strategies:
-
Optimize Reaction Conditions: Fine-tuning the temperature, catalyst, and solvent can enhance the selectivity towards the desired this compound product.[1]
-
Controlled Reactant Addition: In some cases, the slow, controlled addition of one reactant, such as the aldehyde, can minimize the formation of side products by maintaining its low concentration in the reaction mixture.[1]
-
Choice of Catalyst: The catalyst can influence the reaction pathway. Experimenting with different catalysts may favor the desired reaction over side reactions. For instance, using a low-melting mixture of urea–ZnCl2 has been reported to give excellent yields.[6]
-
Purification Method: Ensure your purification method, such as recrystallization or column chromatography, is effective at separating the desired this compound from byproducts.[1] An oxazole (B20620) byproduct can sometimes form from the multicomponent condensation.[2]
Issue 3: Slow Reaction Rate
Question: The reaction time for my this compound synthesis is very long. How can I accelerate the reaction?
Answer:
Several techniques can be employed to increase the reaction rate:
-
Increase Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, this must be done within the optimal range to avoid decomposition or increased side product formation.[1]
-
Use of Catalysts: As mentioned, catalysts can significantly shorten reaction times.[6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating.[7] The use of microwave energy provides efficient internal heating of the reactants.[7]
-
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate the synthesis.[8] Ultrasound can enhance efficacy and selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Debus-Radziszewski this compound synthesis?
A1: The reaction is thought to occur in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by aromatization to form the this compound ring.[9][10][11] However, the exact mechanism is not definitively certain.[9]
Q2: Can I synthesize N-substituted imidazoles using this method?
A2: Yes, a modification of this method where one equivalent of ammonia is replaced by a primary amine affords N-substituted imidazoles, often in good yields.[9] This has been applied to the synthesis of various 1,3-dialkylimidazolium ionic liquids.[9][12]
Q3: What are some common starting materials for this synthesis?
A3: The synthesis is quite versatile. Common starting materials include:
-
1,2-Dicarbonyl compounds: Glyoxal, benzil, and their derivatives.[2][3]
-
Aldehydes: A wide variety of aromatic and aliphatic aldehydes can be used.[13]
-
Ammonia source: Ammonia, ammonium acetate, or formamide.[3][14]
Q4: How do I purify the final this compound product?
A4: Purification methods depend on the properties of the product. Common techniques include:
-
Recrystallization: This is a common method for purifying solid this compound products. Ethanol is often a suitable solvent.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed.[1]
-
Liquid-Liquid Extraction: This can be a useful step in the work-up procedure to remove impurities.[15]
-
Vacuum Distillation: For liquid imidazoles, vacuum distillation can be an effective purification method.[15]
Data Presentation
Table 1: Comparison of Different Catalysts and Conditions on Yield
| Catalyst | Aldehyde | Dicarbonyl | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Silicotungstic acid (7.5 mol%) | Aromatic aldehydes | Benzil/Benzoin | Ethanol | Reflux | - | 94 | [6] |
| Lactic acid (1 ml) | Aromatic aldehyde | Benzil | Neat | 160 | - | 92 | [6] |
| DABCO | Benzaldehyde | Benzil | t-butanol | 60-65 | 12 h | 92 | [6] |
| Urea-ZnCl2 | Variety of triaryl-1H-imidazoles | - | - | - | - | Excellent | [6] |
| Diethyl bromophosphate | An aldehyde | Benzoin or benzyl | Neat (Ultrasound) | - | - | 97 | [6] |
| (NH4)6Mo7O24⋅4H2O | - | - | - | - | - | High | [6] |
| Microwave Irradiation | Substituted aldehydes | Benzil | Neat | - | - | Excellent | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Glacial acetic acid (5 mL)[3]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate.[3]
-
Add glacial acetic acid to the flask.[3]
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[3][5]
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[3]
-
Collect the solid product by vacuum filtration and wash with cold water.[3][5]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[3]
Protocol 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Catalyst (e.g., PEG-400) (optional)[1]
Procedure:
-
In a suitable vessel, mix the 1,2-dicarbonyl compound, aldehyde, and ammonium acetate (and catalyst if used).[1]
-
Place the vessel in an ultrasonic bath.[1]
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 35-60 kHz) at room temperature or a slightly elevated temperature.[1][6]
-
Monitor the reaction by TLC.[1]
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Reaction mechanism of the Debus-Radziszewski this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 13. Studies on the Radziszewski Reaction—Synthesis and Characterization of New this compound Derivatives [mdpi.com]
- 14. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Challenges in Regioselective Imidazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the regioselective synthesis of imidazoles.
Troubleshooting Guides
This section addresses specific issues encountered during imidazole synthesis in a question-and-answer format.
Question: My reaction to produce a 1,4-disubstituted this compound is yielding a mixture of 1,4- and 1,5-isomers. How can I improve the regioselectivity for the 1,4-isomer?
Answer: Achieving high regioselectivity for 1,4-disubstituted imidazoles can be a significant challenge. A robust strategy involves a multi-step sequence starting from a glycine (B1666218) derivative, which facilitates the construction of the this compound ring with complete regioselectivity.[1] The key to this method is the formation of a 2-azabuta-1,3-diene intermediate, which subsequently undergoes a transamination and cyclization sequence.[1] This approach is particularly effective for preparing compounds that are difficult to access through traditional methods.[1][2] The cyclization step has demonstrated tolerance for a wide range of steric and electronic variations in the amine component.[1][2]
Another approach involves the condensation of amidines with α-halo ketones.[3] Optimization of this reaction has shown that adding a solution of the α-bromo ketone to the amidine in aqueous tetrahydrofuran (B95107) (THF) with potassium bicarbonate under vigorous reflux can provide the desired 2,4-disubstituted this compound in excellent yield and purity, often without the need for column chromatography.[3]
Question: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of regioisomers. How can I control the outcome?
Answer: The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia (B1221849) source, is a common method for preparing substituted imidazoles.[3][4] However, the use of unsymmetrical dicarbonyls often leads to poor regioselectivity.[3] To improve the regioselectivity, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and, in some cases, selectivity.[3] Catalysts such as CuI, CuCl₂·2H₂O, and various zeolites have been successfully used in related multicomponent syntheses of imidazoles.[3] Experimenting with different catalysts may favor the formation of one regioisomer over the other.
-
Reaction Conditions: Microwave irradiation has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions.[3] Optimizing the temperature and reaction time can also influence the isomeric ratio.[3]
-
Protecting Groups: Although it adds synthetic steps, temporarily protecting one of the carbonyl groups in the unsymmetrical dicarbonyl can force the initial condensation to occur at the unprotected site, thereby directing the regioselectivity.[3][5]
Question: How can I selectively synthesize a 1,5-disubstituted this compound without significant formation of the 1,4-isomer?
Answer: The van Leusen this compound synthesis is a highly effective method for the regioselective preparation of 1,5-disubstituted imidazoles.[3][6] This reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine.[7] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[3][6] The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline leads to the 1,5-disubstituted this compound.[3] For a one-pot procedure, the aldehyde and amine are typically stirred together first to form the imine before the addition of TosMIC and a base like potassium carbonate.[3]
Question: My goal is a specific 1,2,5-trisubstituted this compound, but my current method gives a mixture of isomers. What is a reliable method to achieve this substitution pattern?
Answer: A highly regioselective method for the synthesis of 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals.[3] This approach has been shown to produce 1,2,5- to 1,2,4-imidazolecarboxaldehyde ratios ranging from 85:15 to a completely selective 100:0.[3] The regioselectivity can be influenced by the steric bulk of the substituent on the amidine nitrogen, with bulkier groups generally providing higher selectivity for the 1,2,5-isomer.[3]
Frequently Asked Questions (FAQs)
What are the primary factors that control regioselectivity in this compound synthesis?
Regioselectivity in this compound synthesis is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[3]
-
Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash. For instance, in the N-alkylation of substituted imidazoles, a bulky group at a certain position can hinder the approach of the alkylating agent to the adjacent nitrogen atom.[3][8]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the this compound ring or its precursors, thereby directing the course of the reaction.[3][8]
-
Reaction Mechanism: Different synthetic methods proceed through distinct intermediates and transition states, which inherently favor certain substitution patterns. For example, the van Leusen synthesis mechanistically favors the formation of 1,5-disubstituted imidazoles.[3]
-
Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants and directing the subsequent bond formations.[3] Similarly, the choice of base and solvent can influence the tautomeric equilibrium of the this compound ring, affecting the site of substitution.[3][8]
Which named reactions for this compound synthesis offer the best regiocontrol?
Several named reactions are known for their ability to provide good to excellent regiocontrol in this compound synthesis:
-
Van Leusen this compound Synthesis: This is a preferred method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3][6]
-
Debus-Radziszewski Synthesis: While it can suffer from poor regioselectivity with unsymmetrical dicarbonyls, this reaction is very effective for producing symmetrically substituted 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles.[3]
-
Synthesis from Glycine Derivatives: This method provides excellent regioselectivity for 1,4-disubstituted imidazoles.[1][2]
Are there specific catalysts that can be used to direct the regioselectivity of a reaction?
Yes, the choice of catalyst is a critical tool for controlling regioselectivity.
-
Copper Catalysts (e.g., CuI, CuCl₂): Copper catalysts have been extensively used in multicomponent reactions to synthesize highly substituted imidazoles.[3][9] For example, CuI has been shown to be an effective catalyst in the three-component synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzoin (B196080) or benzil, and ammonium (B1175870) acetate (B1210297).[3]
-
Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, where the reaction is constrained within the pores of the zeolite, favoring the formation of a specific regioisomer that fits within the framework. ZSM-11 zeolite has been used as a reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[3]
-
Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃): In reactions like the Debus-Radziszewski synthesis, various Lewis acids can be employed to activate the carbonyl groups, which can influence the regioselectivity of the initial condensation steps, particularly with unsymmetrical dicarbonyls.[3]
Data Presentation
Table 1: Catalyst and Solvent Effects on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole in a Copper-Catalyzed Three-Component Synthesis [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuI (5) | Acetonitrile (B52724) | Reflux | 25 | 92 |
| 2 | CuCl₂·2H₂O (5) | Acetonitrile | Reflux | 30 | 88 |
| 3 | CuI (5) | Ethanol (B145695) | Reflux | 45 | 85 |
| 4 | CuI (5) | THF | Reflux | 60 | 78 |
| 5 | None | Acetonitrile | Reflux | 120 | 40 |
Table 2: Regioselectivity in the Synthesis of 1,2,5-Trisubstituted Imidazoles [3]
| R Group on Amidine | Ratio of 1,2,5- to 1,2,4-Isomer |
| Methyl | 85:15 |
| Isopropyl | 95:5 |
| tert-Butyl | 100:0 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles [3]
-
Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2 mmol), and the copper catalyst (e.g., CuI, 5 mol%).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile (5 mL).
-
Reaction Conditions: Stir the mixture at reflux temperature.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the cooled mixture into crushed ice. Stir the resulting precipitate at room temperature.
-
Purification: Filter the solid product and wash with water. Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted-1H-imidazole.
Protocol 2: General Procedure for the van Leusen Synthesis of 1,5-Disubstituted Imidazoles [3]
-
Imine Formation (Optional, can be done in situ): In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv). Heat the mixture without solvent in a microwave reactor at 60 °C for 4 minutes to form the imine. Alternatively, stir the mixture in a suitable solvent like methanol (B129727) at room temperature for 30 minutes.
-
Cycloaddition: To the vessel containing the pre-formed or in situ generated imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.
-
Reaction Conditions: Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete as monitored by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,5-disubstituted this compound.
Visualizations
Caption: Troubleshooting workflow for undesired regioisomer formation.
Caption: Decision tree for selecting a regioselective this compound synthesis method.
Caption: Key factors influencing the regioselectivity of this compound synthesis.
References
- 1. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Van Leusen this compound Synthesis [organic-chemistry.org]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. This compound synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of Imidazole-Based Compounds
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues commonly encountered with imidazole-based compounds during experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of my this compound-based compound?
The limited aqueous solubility of many this compound-based compounds often stems from their molecular structure. Key contributing factors include:
-
Hydrophobic Moieties: The presence of large, nonpolar groups, such as fused aromatic rings (e.g., naphthyl groups) or long alkyl chains, can dominate the molecule's physical properties, leading to unfavorable interactions with polar water molecules.
-
Crystalline Structure: A stable crystalline lattice requires significant energy to break down before the individual molecules can be solvated by the solvent. This is a common issue for many solid compounds.
-
Molecular Weight: Larger molecules can be more challenging to solvate effectively.
Q2: I'm struggling to dissolve my this compound compound in an aqueous buffer. What are the initial troubleshooting steps?
When encountering solubility issues with an this compound derivative in an aqueous buffer for assays, a systematic approach is recommended:
-
Verify Compound Purity and Form: Ensure the purity of your compound and confirm if you are using the free base or a specific salt form, as this can significantly impact solubility.
-
Prepare a Concentrated Stock Solution: Start by creating a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice, with ethanol (B145695) being another option.
-
Optimize Final Co-solvent Concentration: When diluting the stock solution into your aqueous buffer or cell culture medium, it is crucial to keep the final concentration of the organic solvent low to minimize potential cytotoxicity. Typically, the final DMSO concentration should be ≤0.5%, and for ethanol, ≤1%.
-
Use Incremental Addition and Agitation: Add the stock solution to the aqueous medium dropwise while vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation.
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) can sometimes aid in dissolution. However, be cautious, as the compound may precipitate out of solution upon cooling if its solubility limit is exceeded.
Q3: How can I leverage pH to improve the solubility of my this compound-based compound?
The this compound ring is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa of the conjugate acid of this compound is approximately 7.0.[1] This property can be exploited to enhance solubility:
-
Acidic Conditions: By adjusting the pH of the solution to be more acidic (e.g., pH 4-6), the this compound ring can be protonated, forming a more soluble salt.[1]
-
Basic Conditions: While less common for typical this compound-based drugs, in some cases, deprotonation under basic conditions can also increase solubility.
It is essential to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: What are co-solvents and how can they be used to enhance solubility?
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous solvent system, making it more favorable for nonpolar molecules.
Commonly used co-solvents in research include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Polyethylene glycols (PEGs)
The general approach is to prepare a high-concentration stock solution of the compound in the co-solvent and then dilute it into the aqueous medium to a final concentration where the co-solvent is well-tolerated by the experimental system.
Q5: When should I consider using cyclodextrins or surfactants to improve solubility?
If pH adjustment and co-solvents are not sufficient or suitable for your experiment, more advanced techniques like using cyclodextrins or surfactants can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in water.[2] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelles can solubilize poorly water-soluble compounds. Both non-ionic (e.g., Tween®, Poloxamers) and ionic surfactants can be used, depending on the compound and experimental constraints.
Troubleshooting Guide
Problem: My compound precipitates out of the solution upon standing or during an experiment.
-
Possible Cause: The compound's concentration is above its thermodynamic solubility in the final medium, leading to the formation of a supersaturated and unstable solution.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower, more soluble concentration of the compound.[2]
-
Incorporate Serum: If your experiment involves cell culture, the presence of serum can help stabilize some poorly soluble compounds through protein binding.[2]
-
Use Solubilizing Excipients: Consider reformulating with cyclodextrins or surfactants to increase the compound's solubility and stability in the aqueous medium.
-
Problem: I am observing high variability in my bioactivity assays.
-
Possible Cause: Inconsistent compound concentration across different wells due to precipitation in the assay buffer. Some this compound derivatives can also form aggregates, leading to non-specific effects.
-
Solutions:
-
Ensure Complete Dissolution: Before diluting into the assay media, ensure your compound is fully dissolved in the stock solvent.
-
Check for Precipitation: Visually inspect your assay plates for any signs of compound precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment to avoid issues with compound stability in solution.
-
Data Presentation
Table 1: Solubility of Common this compound-Based Drugs in Various Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Ketoconazole | Water | ~0.00838 |
| DMSO | ~2 | |
| Ethanol | ~1 | |
| DMF | ~5 | |
| 0.1 N HCl | 16.68 | |
| Clotrimazole | Water | ~0.00049 |
| DMSO | ~3 | |
| Ethanol | ~10 | |
| DMF | ~20 | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 |
Data compiled from multiple sources.
Table 2: Comparison of Solubility Enhancement Techniques for Ketoconazole
| Technique | Method/Carrier | Fold Increase in Aqueous Solubility |
| Hydrotropy | Tri-sodium citrate | 12.159 |
| Inclusion Complexation | β-cyclodextrin | 9.644 |
| Solid Dispersion | PEG-6000 | 7.349 |
| Melt Sonocrystallization | - | 5.517 |
| Solid Dispersion | PVP K-30 | ~65 |
| Solid Dispersion | Pluronic F127 | ~54 |
Data adapted from studies comparing different solubilization methods for ketoconazole.[1][2][3]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound-based compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow any undissolved solid to settle.
-
Separate the saturated solution from the excess solid by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm filter.
-
Withdraw a known volume of the clear supernatant and dilute it, if necessary, with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
Protocol 2: pH-Dependent Solubility Profile Determination
This protocol allows for the determination of a compound's solubility at different pH values.
Materials:
-
This compound-based compound (solid)
-
A series of buffers at various pH values (e.g., citrate, acetate, phosphate (B84403) buffers from pH 2 to 8)
-
All other materials as listed in Protocol 1
Procedure:
-
Prepare a set of vials, each containing a different pH buffer.
-
Add an excess amount of the solid compound to each vial.
-
Follow steps 2-7 from Protocol 1 for each pH condition.
-
Plot the determined solubility as a function of pH to generate the pH-solubility profile.
Visualizations
Caption: A systematic workflow for troubleshooting solubility issues of this compound-based compounds.
Caption: Effect of pH on the ionization and solubility of an this compound-containing compound.
Caption: How co-solvents enhance the solubility of hydrophobic this compound compounds.
References
imidazole ring stability under different pH conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the imidazole ring under various pH conditions. Find answers to frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental pKa values for the this compound ring?
A1: The this compound ring is amphoteric, meaning it can act as both an acid and a base.[1]
-
As a base: The conjugate acid of this compound (the imidazolium (B1220033) ion) has a pKa of approximately 7.0.[1][2] This means that at a pH below 7, the ring is predominantly in its protonated, positively charged form.
-
As an acid: The proton on the nitrogen atom can be removed, with a pKa of about 14.5.[1][3] This makes it less acidic than phenols or carboxylic acids but slightly more acidic than alcohols.[3] Deprotonation results in the negatively charged imidazolide (B1226674) anion.
Q2: How does pH generally affect the stability of the this compound ring?
A2: The stability of the this compound ring is closely tied to its ionization state, which is dictated by the pH of the solution. While the core ring is thermodynamically stable, extreme pH conditions can promote degradation.[4][5] The ionization state can influence the molecule's susceptibility to various degradation pathways, including hydrolysis and oxidation.[5] For instance, certain this compound-containing drugs have shown susceptibility to base-mediated autoxidation in solution.[6]
Q3: Is the this compound ring susceptible to opening under strong acidic or basic conditions?
A3: The aromatic nature of the this compound ring makes it relatively robust and resistant to ring-opening under typical experimental conditions. However, forced degradation studies, which employ extreme pH (e.g., 0.1 N HCl or 0.1 N NaOH) and elevated temperatures, are designed to intentionally degrade the molecule to identify potential degradation products.[7] While ring-opening is not a common degradation pathway under moderate conditions, the stability can be significantly influenced by the substituents attached to the ring.[8]
Q4: What are the most common degradation pathways for this compound-containing compounds?
A4: Beyond hydrolysis under extreme pH, this compound-containing compounds can be susceptible to:
-
Oxidation: The this compound ring can be sensitive to oxidation, particularly in the presence of peroxides, metal ions, or oxygen.[6][7] Base-mediated autoxidation has also been observed.[6]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the this compound moiety when in solution.[6][7]
Q5: How do substituents on the this compound ring affect its stability at different pHs?
A5: Substituents can have a profound effect on the stability and pKa of the this compound ring.
-
Electronic Effects: Electron-withdrawing groups, such as a nitro group, can significantly increase the acidity (lower the pKa) of the N-H proton. For example, 4(5)-nitrothis compound has a pKa of 9.30, compared to 14.5 for unsubstituted this compound.[9]
-
Steric Effects: Bulky substituents, particularly at the C2, C4, and C5 positions, can enhance the alkaline stability of imidazolium cations by sterically hindering the approach of hydroxide (B78521) ions, which can initiate degradation.[8]
Q6: I am observing unexpected degradation of my this compound-containing compound in an aqueous solution. What are the key factors to investigate?
A6: If you are encountering unexpected instability, consider the following factors:
-
pH of the Solution: Ensure the pH of your buffer is well-controlled and is not near the pKa of your compound, which can sometimes lead to issues like peak splitting in HPLC analysis.[7]
-
Presence of Oxidizing Agents: Check for dissolved oxygen, trace metal ions, or peroxides in your solvents, as these can initiate oxidative degradation.[7]
-
Exposure to Light: Protect your samples from light, especially UV, to prevent photodegradation.[6]
-
Temperature: Elevated temperatures can accelerate degradation. Ensure samples are stored at an appropriate temperature.
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to systematically identify the conditions under which your compound is unstable and to characterize the degradation products.[7]
Data Presentation
Table 1: pKa Values of this compound and Selected Derivatives
| Compound | pKa (Conjugate Acid) | pKa (N-H Deprotonation) |
| This compound | ~7.0[1] | ~14.5[1] |
| Histidine (this compound side chain) | ~6.0 - 6.5[10] | > 14 |
| 4(5)-Nitrothis compound | Not applicable | 9.30[9] |
| 2-Methylthis compound | ~7.85 | ~14.8 |
| 4-Methylthis compound | ~7.52 | ~14.9 |
Experimental Protocols
Protocol 1: General pH Stability Study
This protocol outlines a general procedure to evaluate the stability of an this compound-containing compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., water, methanol, or acetonitrile). Dilute the stock solution with each buffer to a final, known concentration.
-
Incubation: Store the prepared samples at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines to identify potential degradation pathways under stress conditions.[7]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Sample Analysis: For each condition, take samples at various time points and analyze them using HPLC or LC-MS to identify and quantify any degradation products formed. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[7]
Visualizations
Caption: pH influence on this compound's form and stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - In which direction does this compound affect the pH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Oxidative Degradation Pathways of the this compound Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the fractions of tautomeric forms of the this compound ring of histidine in proteins as a function of pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Imidazole Products
Welcome to the technical support center for the purification of crude imidazole products. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on purification methodologies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the purification of crude this compound products.
Recrystallization Issues
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" happens when the solid melts and separates as a liquid before it can crystallize. This can be caused by a low melting point of your compound or the presence of significant impurities that lower the melting point.[1] Here are several strategies to resolve this:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[1]
-
Slow Down Cooling: Allow the solution to cool more gradually. Rapid cooling can promote the formation of oils. Let the flask cool to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[1]
-
Change the Solvent System: The current solvent or solvent mixture may not be suitable. If you are using a mixed solvent system, try adjusting the ratio of the solvents or selecting a different pair of solvents.[1]
-
Charcoal Treatment: If colored impurities are present, they might be contributing to the oiling out. A hot filtration step with activated charcoal can help remove these impurities.[1]
Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A2: A supersaturated solution might not crystallize on its own due to a kinetic barrier. Here are a few techniques to encourage crystal formation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. These microscopic scratches can act as nucleation sites for crystal growth.[1]
-
Seed Crystals: Introduce a very small crystal of the pure this compound product (a "seed crystal") into the cooled, supersaturated solution. This provides a template for more crystals to grow.[1]
-
Reduce Solvent Volume: It's possible that you've used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[2]
-
Ensure Sufficient Cooling: Make sure the solution has been cooled to a low enough temperature. Using an ice bath can help facilitate crystallization.[2]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your this compound product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent. You can determine a suitable solvent through small-scale solubility tests with various common solvents.
Q4: Should I use a single solvent or a mixed solvent system?
A4: A mixed solvent system is often beneficial when a single solvent doesn't provide the ideal solubility characteristics.[1] In a good mixed solvent system, the compound is very soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent").[1] This allows for more precise control over the crystallization process.[1]
Distillation Issues
Q5: When is distillation a suitable purification method for this compound products?
A5: Distillation is effective for separating liquid this compound products from non-volatile impurities or from other liquids with significantly different boiling points.[3] Simple distillation is used for liquids with boiling points below 150°C and when separating from components with a boiling point difference of at least 70°C.[3] For compounds with boiling points above 150°C or those that decompose at atmospheric pressure, vacuum distillation is recommended.[3]
Q6: My this compound product seems to be decomposing during distillation. What can I do?
A6: Decomposition during distillation is often due to high temperatures. To address this, you should use reduced pressure (vacuum) distillation.[3] By lowering the pressure, the boiling point of your compound is also lowered, allowing for distillation at a temperature that does not cause decomposition.[3]
Other Purification Techniques
Q7: How can I remove highly polar impurities from my this compound product?
A7: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral substances.[4][5] Since this compound is a basic compound, it can be converted to its water-soluble salt by washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl).[6][7] The basic this compound will move into the aqueous layer as its protonated salt, while non-basic impurities will remain in the organic layer.[7] The aqueous layer can then be collected, and the pH adjusted back to basic to precipitate the purified this compound, which can then be extracted back into an organic solvent.[4]
Q8: What are some common impurities found in crude this compound products and how can they be removed?
A8: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents.[1][8] For instance, in the synthesis of 4-iodo-1H-imidazole, impurities can include unreacted this compound and over-iodinated species.[1] In the production of C-alkyl imidazoles, impurities can include components that boil close to the desired product.[8]
| Purification Technique | Types of Impurities Removed | Notes |
| Recrystallization | Unreacted starting materials, over-iodinated species, byproducts with different solubility profiles.[1] | The choice of solvent is critical for successful purification. |
| Distillation | Non-volatile solids, liquids with significantly different boiling points.[3] | Vacuum distillation is necessary for high-boiling or thermally sensitive compounds.[3] |
| Acid-Base Extraction | Non-basic or weakly basic organic impurities.[5][7] | Effective for separating basic imidazoles from neutral or acidic contaminants. |
| Sublimation | Non-volatile impurities.[9] | Suitable for solid this compound products that can sublime without decomposition. |
| Column Chromatography | Compounds with different polarities. | A versatile technique but can be more time-consuming and require more solvent. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to your crude this compound product to completely dissolve it.[1][2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
General Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the lower organic layer and collect the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic (check with pH paper). The purified this compound should precipitate out.
-
Extraction of Pure Product: Extract the purified this compound from the aqueous solution with a fresh portion of the organic solvent. Repeat the extraction two more times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified this compound product.
Visualizations
Caption: Workflow for the purification of a basic this compound product using acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation - Google Patents [patents.google.com]
- 9. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2,4,5-Trisubstituted Imidazoles
Welcome to the technical support center for the synthesis of 2,4,5-trisubstituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 2,4,5-trisubstituted imidazoles, particularly via the Debus-Radziszewski reaction?
A1: The most frequently encountered side reactions include the formation of oxazole (B20620) and 2-aroyl-4(5)-aryl-1H-imidazole derivatives. The prevalence of these byproducts is highly dependent on the specific reaction conditions employed.[1]
Q2: I am observing a significant amount of a byproduct in my reaction. How can I identify if it is an oxazole or a 2-aroyl-4(5)-arylimidazole?
A2: Identification can be achieved through standard spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): Oxazoles are generally less polar than the corresponding imidazoles. The 2-aroyl-4(5)-arylimidazoles will have a polarity that may be similar to or different from the desired product depending on the substituents.
-
NMR Spectroscopy:
-
Oxazoles: The proton and carbon signals of the heterocyclic ring will be in a different chemical shift region compared to the this compound. The absence of an N-H proton signal (unless the oxazole itself has an NH-containing substituent) is a key indicator.
-
2-Aroyl-4(5)-arylimidazoles: The key feature in the 1H NMR spectrum will be the presence of aromatic signals corresponding to the aroyl group in addition to the other aryl substituents. The 13C NMR will show a characteristic carbonyl signal for the aroyl ketone.
-
-
Mass Spectrometry (MS): The molecular weight of the byproduct will differ from the target this compound. An oxazole will have a lower molecular weight (missing a nitrogen and a hydrogen atom and having an oxygen instead of a C-N bond), while the 2-aroyl-4(5)-arylthis compound will have a higher molecular weight due to the additional aroyl group.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
A3: Low yields in the synthesis of 2,4,5-trisubstituted imidazoles can often be attributed to several factors:
-
Suboptimal Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may promote side reactions and decomposition, while low temperatures can lead to an incomplete reaction.
-
Incorrect Stoichiometry: The molar ratio of the reactants (dicarbonyl compound, aldehyde, and ammonia (B1221849) source) is crucial. An excess of the ammonia source, such as ammonium (B1175870) acetate (B1210297), is often used to favor the formation of the diimine intermediate necessary for this compound synthesis and to suppress oxazole formation.
-
Purity of Reagents: Impurities in the starting materials, particularly the aldehyde and dicarbonyl compound, can lead to the formation of undesired byproducts.
-
Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and selectivity. It is important to use the optimal catalyst for the specific substrates.
-
Work-up and Purification Losses: The desired this compound product may be lost during extraction and purification steps. Optimizing the pH during work-up and selecting the appropriate chromatography conditions are essential.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Oxazole Byproduct
Symptoms:
-
A major byproduct is observed on TLC, typically with a higher Rf value (less polar) than the desired this compound.
-
NMR analysis of the crude product shows signals consistent with an oxazole ring and lacks the characteristic N-H proton signal of the this compound.
-
Mass spectrometry indicates a molecular ion corresponding to the oxazole.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Insufficient Ammonia Concentration | Increase the molar excess of the ammonia source (e.g., ammonium acetate). This shifts the equilibrium towards the formation of the diimine intermediate required for the this compound ring closure. |
| Reaction Temperature Too High | High temperatures can favor the cyclization pathway leading to the oxazole. Optimize the temperature by running the reaction at a lower temperature for a longer duration. |
| Acidic Reaction Conditions | While some acidic catalysis is often necessary, highly acidic conditions can promote oxazole formation. If using an acid catalyst, consider reducing its concentration or switching to a milder catalyst. |
Issue 2: Formation of 2-Aroyl-4(5)-arylthis compound Byproduct
Symptoms:
-
A byproduct with a polarity potentially similar to the desired product is observed.
-
1H NMR of the crude product shows an additional set of aromatic protons, and the 13C NMR displays a carbonyl signal characteristic of a ketone.
-
Mass spectrometry reveals a molecular ion corresponding to the addition of an aroyl group to the this compound structure.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Reaction Conditions | The formation of 2-aroyl-4(5)-arylimidazoles is highly dependent on the specific reaction conditions, including the choice of solvent and catalyst.[1] |
| Oxidation of Aldehyde | Under certain conditions, the aldehyde starting material may be susceptible to oxidation, leading to the formation of a carboxylic acid which can then participate in the formation of the aroyl side product. |
| Alternative Reaction Pathway | The reaction mechanism can deviate under certain catalytic or solvent environments. |
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Desired this compound Yield (%) | 2-Aroyl-4(5)-arylthis compound Yield (%) |
| Acetic Acid | Glacial Acetic Acid | 120 | 85-95 | <5 |
| CuCl2 | Solvent-free (Microwave) | 100 | ~90 | Not reported as major |
| LADES@MNP | Solvent-free (Sonication) | Room Temp | 83 | Not reported as major |
Note: The yields are approximate and can vary based on the specific substrates used. Data is compiled from various sources for illustrative purposes.[2][3]
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 2,4,5-Triphenylthis compound (B1675074)
This protocol is a standard procedure for the Debus-Radziszewski synthesis of 2,4,5-triphenylthis compound (lophine).
Materials:
-
Benzil (B1666583) (1.0 mmol, 210.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium acetate (5.0 mmol, 385.4 mg)
-
Glacial acetic acid (5 mL)
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.[4]
-
Add glacial acetic acid to the flask.[4]
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 1-2 hours.[3][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 10 mL).
-
Neutralize the filtrate with ammonium hydroxide (B78521) to precipitate any remaining product.[4]
-
Collect the second crop of precipitate by filtration and combine it with the first.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenyl-1H-imidazole.[5]
Troubleshooting Tips for this Protocol:
-
Low Yield:
-
Ensure the ammonium acetate is dry and used in sufficient excess.
-
Increase the reflux time if TLC indicates incomplete reaction.
-
Check the purity of the benzil and benzaldehyde.
-
-
Oily Product: This may indicate the presence of unreacted benzaldehyde. Ensure complete reaction and thorough washing of the precipitate.
-
Colored Impurities: These can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the steps to troubleshoot low yields in the synthesis of 2,4,5-trisubstituted imidazoles.
Reaction Pathway: this compound vs. Oxazole Formation
Caption: A simplified diagram illustrating the competing reaction pathways leading to the formation of the desired this compound product and the oxazole byproduct.
References
- 1. mdpi.com [mdpi.com]
- 2. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of triphenyl this compound | PDF [slideshare.net]
- 5. sctunisie.org [sctunisie.org]
Technical Support Center: Preventing Degradation of Imidazole Compounds During Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of imidazole compounds.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound compounds during storage?
A1: this compound compounds are susceptible to several degradation pathways, primarily influenced by environmental factors. The main causes of degradation include:
-
Oxidation: The this compound ring is sensitive to oxidation, which can be initiated by the presence of oxygen, metal ions, or peroxides. Some imidazoles can also undergo base-mediated autoxidation when in solution.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to the degradation of the this compound moiety.[1]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes.[1]
-
pH: The stability of this compound compounds is often pH-dependent. They can undergo hydrolysis under strongly acidic or basic conditions.[2]
Q2: What are the recommended general storage conditions for solid this compound compounds?
A2: To ensure the long-term stability of solid this compound compounds, it is recommended to store them in a cool, dry, and dark place. Specifically:
-
Temperature: Store at refrigerated temperatures (2-8 °C) for long-term storage.
-
Humidity: Keep in a tightly sealed container in a dry environment to prevent moisture absorption, which can lead to hydrolysis of certain functional groups.
-
Light: Store in amber vials or other light-protecting containers to prevent photodegradation.[2]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[2]
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A color change, such as turning yellow, is a common indicator of chemical degradation.[3][4][5][6][7] While a slight color change may not always indicate a significant loss of purity, it is a strong warning sign. It is highly recommended to re-analyze the purity of the solution using a suitable analytical method, such as HPLC, before use. For critical applications, it is best to prepare a fresh solution.
Q4: I am observing precipitation in my this compound buffer after refrigeration. What is the cause and how can I resolve it?
A4: Precipitation in refrigerated this compound buffers is a common issue and can be caused by several factors:
-
Low Solubility at Cold Temperatures: The solubility of the this compound compound or other buffer components may decrease at lower temperatures, leading to crystallization or precipitation.
-
pH Shift: The pH of the buffer may have shifted upon cooling, affecting the solubility of the components.
To resolve this, you can try gently warming the buffer to 37°C to redissolve the precipitate.[8] If the issue persists, checking and adjusting the pH of the buffer might be necessary. In some cases, preparing a slightly lower concentration of the buffer or adding a small amount of a co-solvent (if compatible with your experiment) can help maintain solubility at colder temperatures.
Q5: What is the expected shelf life of a solid this compound compound?
A5: The shelf life of a solid this compound compound can vary significantly depending on the specific compound, its purity, and the storage conditions. Always refer to the manufacturer's Certificate of Analysis (CoA) for the recommended retest date or expiration date. For long-term projects, it is good practice to periodically re-test the purity of the compound, even if stored under ideal conditions.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Stored this compound Sample
-
Potential Cause: The appearance of new, unexpected peaks (often referred to as "ghost peaks") in a chromatogram of a stored sample is a strong indication of degradation.[2][9][10][11][12][13] These peaks represent degradation products that have formed over time. Carryover from previous injections or contamination of the mobile phase can also cause ghost peaks.[9][10][11][12][13]
-
Recommended Actions:
-
Run a Blank: Inject a blank solvent to ensure the ghost peaks are not coming from the HPLC system or mobile phase.[11]
-
Analyze a Fresh Sample: Prepare a fresh solution of the this compound compound and analyze it under the same conditions to confirm that the unexpected peaks are absent.
-
Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study under stress conditions (acid, base, oxidation, heat, light). This can help in tentatively identifying the degradation products seen in the stored sample.
-
Optimize Storage: If degradation is confirmed, review and optimize the storage conditions for your compound (see FAQs).
-
Issue 2: Inconsistent Experimental Results with this compound Solutions Prepared on Different Days
-
Potential Cause: Lack of reproducibility in experiments is often linked to the instability of the this compound solution. The effective concentration of your active compound may be decreasing over time due to degradation.[2]
-
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of the this compound compound immediately before each experiment.
-
Conduct a Stability Study: Perform a short-term stability study of the this compound in your experimental solvent to determine the time frame within which the solution is stable and yields reproducible results.
-
Control Storage of Solutions: If solutions must be stored, keep them at low temperatures (2-8°C or frozen), protected from light, and in tightly sealed containers.[2] Always allow the solution to come to room temperature and ensure it is fully dissolved before use.
-
Issue 3: Protein Precipitation When Removing this compound After His-tag Purification
-
Potential Cause: The high concentration of this compound used for elution can help keep some proteins soluble. When the this compound is removed (e.g., by dialysis or buffer exchange), the protein may precipitate due to a change in buffer composition, pH, or an increase in protein concentration.[1][14] The protein may also aggregate due to ionic interactions at lower salt concentrations.[1]
-
Recommended Actions:
-
Modify Buffer Composition: Try dialyzing against a buffer with a different pH (further from the protein's isoelectric point) or a higher salt concentration to maintain protein solubility.[1]
-
Add Stabilizers: Consider adding stabilizing agents to the dialysis buffer, such as glycerol (B35011) (5-50%), L-arginine (e.g., 50mM), or a low concentration of a non-ionic detergent.[1][14]
-
Gradual Removal: Instead of a rapid buffer exchange, try a stepwise dialysis to remove the this compound more gradually.
-
Lower Protein Concentration: If possible, perform the this compound removal step at a lower protein concentration to reduce the risk of aggregation.[1]
-
Data Presentation: Impact of Storage Conditions on this compound Stability
The following tables summarize quantitative data on the degradation of this compound compounds under various stress conditions.
Table 1: Effect of pH on the Stability of Prochloraz in an Aqueous Medium [15][16]
| pH | Initial Concentration (µg/mL) | Dissipation after 60 days (%) | Half-life (days) |
| 4.0 | 1.0 | 89.1 - 90.5 | 18.35 - 19.17 |
| 7.0 | 1.0 | 84.1 - 88.2 | 22.6 - 25.1 |
| 9.2 | 1.0 | 92.4 - 93.8 | 15.8 - 16.6 |
| 4.0 | 2.0 | 89.1 - 90.5 | 18.35 - 19.17 |
| 7.0 | 2.0 | 84.1 - 88.2 | 22.6 - 25.1 |
| 9.2 | 2.0 | 92.4 - 93.8 | 15.8 - 16.6 |
Table 2: General Recommendations for Storage to Minimize Degradation
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Room Temperature | Acceptable for short-term storage of stable compounds. | |
| Light | Protect from light (Amber vials/foil) | Prevents photodegradation. |
| Humidity | Store in a dry environment (Tightly sealed containers) | Minimizes hydrolysis. |
| pH (in solution) | Neutral pH (typically 6.2-7.8) | Avoids acid or base-catalyzed hydrolysis. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of highly sensitive compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1]
-
Objective: To intentionally degrade the this compound compound under various stress conditions to understand its degradation pathways.
-
Materials:
-
This compound compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3-30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
A validated stability-indicating HPLC-UV or LC-MS method
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Incubate one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Incubate one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Subject the solid compound and a solution of the compound to an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products. A target degradation of 5-20% is generally recommended.[1]
-
Protocol 2: HPLC-UV Method for Purity Analysis of this compound Compounds
This protocol provides a general starting point for developing an HPLC-UV method for the analysis of this compound derivatives.
-
Objective: To separate and quantify the parent this compound compound and its potential impurities or degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes. The gradient will need to be optimized based on the specific compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Imidazoles typically have a UV absorbance around 210-230 nm. Use a DAD to identify the optimal wavelength.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Preparation of Solutions: Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., RSD of peak area and retention time should be less than 2%).
-
Analysis: Inject the samples and analyze the resulting chromatograms.
-
Quantification: The purity of the sample can be determined by comparing the peak area of the analyte to that of a reference standard.
-
Visualizations
Caption: General degradation pathways of this compound compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. carlroth.com [carlroth.com]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. biorelevant.com [biorelevant.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Degradation dynamics and dissipation kinetics of an this compound fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Marckwald imidazole synthesis
Welcome to the technical support center for the Marckwald imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the Marckwald this compound synthesis and what are its common applications?
The Marckwald synthesis is a two-step chemical reaction used to prepare imidazoles. The first step involves the condensation of an α-amino ketone or α-amino aldehyde with a thiocyanate (B1210189) salt (such as potassium thiocyanate) or an isothiocyanate to form a 2-mercaptothis compound (B184291) intermediate.[1] In the second step, this intermediate undergoes desulfurization to yield the final this compound product. This method is valuable for creating C-substituted imidazoles.[1]
Q2: I am experiencing a significantly lower yield than expected. What are the most common causes?
Low yields in the Marckwald synthesis can often be attributed to several factors:
-
Instability of the α-Amino Ketone Starting Material: α-Amino ketones can be unstable and prone to self-condensation or decomposition, reducing the amount of starting material available for the desired reaction.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant stoichiometry play a critical role. For instance, excessively high temperatures can lead to the degradation of reactants or products.
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired 2-mercaptothis compound.
-
Inefficient Desulfurization: The second step of the synthesis, the removal of the sulfur group, can be inefficient or lead to product loss if not performed under optimal conditions.
-
Purification Losses: Product may be lost during workup and purification steps, such as extraction and crystallization.
Q3: How can I improve the stability of my α-amino ketone starting material?
To mitigate the instability of α-amino ketones, it is advisable to use them immediately after preparation or to store them as their more stable hydrochloride salts. When using the salt, it will need to be neutralized in situ at the start of the reaction.
Q4: What are the key differences between using potassium thiocyanate and an isothiocyanate?
Potassium thiocyanate is a common and cost-effective reagent for this synthesis. Isothiocyanates can also be used and may be necessary for the synthesis of specific N-substituted imidazoles. The choice between them can affect reaction kinetics and the final product structure.
Q5: I see multiple spots on my TLC plate after the initial condensation reaction. What could the side products be?
While specific side products are not extensively documented for every variation of the Marckwald synthesis, potential side reactions of α-amino ketones include self-condensation (aldol-type reactions) which can lead to complex mixtures. Additionally, impurities in the starting materials can lead to the formation of undesired byproducts.
Q6: My desulfurization step is not working well. What are the common methods and their pitfalls?
Common methods for the desulfurization of 2-mercaptoimidazoles include:
-
Reductive Desulfurization with Raney Nickel: This is a widely used method. However, Raney nickel is pyrophoric (ignites spontaneously in air) and requires careful handling. Its activity can also vary between batches, leading to inconsistent results.
-
Oxidative Desulfurization: Reagents like nitric acid or hydrogen peroxide can be used to oxidatively remove the sulfur group. These are harsh conditions that can be incompatible with sensitive functional groups on the this compound ring. Careful control of temperature and reagent addition is necessary to avoid over-oxidation or degradation of the product.
Q7: What are the recommended purification methods for the 2-mercaptothis compound intermediate and the final this compound product?
-
Crystallization: This is often the most effective method for purifying both the intermediate and the final product. Common solvent systems for recrystallization include ethanol (B145695), ethanol/water mixtures, or acetone/hexane (B92381). The choice of solvent will depend on the specific solubility characteristics of your compound.
-
Column Chromatography: If crystallization is not effective, silica (B1680970) gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For basic this compound products, it can be beneficial to add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to reduce tailing on the silica gel.
Troubleshooting Low Yield: A Step-by-Step Guide
Low yield is a frequent challenge in the Marckwald synthesis. The following guide provides a systematic approach to identifying and resolving the issue.
Diagram: Troubleshooting Workflow for Low Yield in Marckwald this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the yield of the 2-mercaptothis compound intermediate. Note that optimal conditions can be substrate-dependent and may require empirical optimization.
Table 1: Influence of Reaction Parameters on 2-Mercaptothis compound Yield
| Parameter | Variation | Potential Impact on Yield | Recommendations and Remarks |
| Temperature | Too Low | Slow reaction rate, incomplete conversion. | Start with room temperature and gently heat if the reaction is sluggish. |
| Optimal | Balances reaction rate and stability of reactants/products. | For many α-amino ketones, heating to 50-80°C is effective. | |
| Too High | Decomposition of α-amino ketone, increased side reactions. | Monitor for discoloration of the reaction mixture, which may indicate decomposition. | |
| Solvent | Protic (e.g., Ethanol, Water) | Generally good solvents for the reactants. | Ethanol is a commonly used solvent. |
| Aprotic (e.g., DMF, DMSO) | Can be used, may alter reaction rates. | May be useful for substrates with poor solubility in alcohols. | |
| Stoichiometry | Insufficient KSCN | Incomplete conversion of the α-amino ketone. | Use a slight excess (1.1-1.5 equivalents) of potassium thiocyanate. |
| Large Excess of KSCN | Can complicate purification. | A large excess is generally not necessary and may not significantly improve the yield. | |
| Reaction Time | Too Short | Incomplete reaction. | Monitor by TLC until the α-amino ketone spot is no longer visible. |
| Too Long | Potential for product degradation or side reactions. | Once the reaction is complete by TLC, proceed with the workup. |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-1H-imidazole (A Representative Marckwald Reaction)
This protocol is adapted from a literature procedure for the synthesis of the parent 2-mercaptothis compound.
Materials:
-
Aminoacetaldehyde dimethyl acetal (B89532)
-
2 N Hydrochloric acid
-
Potassium thiocyanate (KSCN)
-
Nitrogen gas supply
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add 7,500 g of aminoacetaldehyde dimethyl acetal to 39,230 ml of 2 N hydrochloric acid over a period of 45 minutes with stirring. This step hydrolyzes the acetal to the corresponding α-amino aldehyde in situ.
-
To the resulting solution, add 6,932 g of potassium thiocyanate all at once.
-
Heat the reaction mixture to 98°C and maintain this temperature with stirring for 2 hours.
-
Allow the mixture to cool to room temperature overnight. A suspension should form.
-
Cool the suspension to 5°C in an ice bath and stir.
-
Filter the solid product and dry it under vacuum at 60°C.
Protocol 2: Desulfurization of 2-Mercaptothis compound using Raney Nickel
Warning: Raney nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent (e.g., ethanol or water), and never allowed to dry in the air.
Materials:
-
2-Mercaptothis compound derivative
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve the 2-mercaptothis compound derivative in a suitable solvent like ethanol.
-
Carefully add a slurry of Raney nickel (typically 3-5 times the weight of the substrate) to the solution. Ensure the Raney nickel is always covered with solvent.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney nickel. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound product.
-
Purify the crude product by crystallization or column chromatography.
By systematically addressing the potential issues outlined in this guide and carefully optimizing the reaction conditions, researchers can significantly improve the yield and success of their Marckwald this compound syntheses.
References
Technical Support Center: Optimizing HPLC Separation of Imidazole Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of imidazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isomers are not separating and are co-eluting. What should I do?
A1: Co-elution of isomers is a common challenge that indicates insufficient selectivity of your current HPLC method. Here’s a systematic approach to improve separation:
-
For Positional Isomers (e.g., 2-methylthis compound (B133640) and 4-methylthis compound): These isomers are often polar and may not be well-retained on traditional reversed-phase columns like C18.[1][2]
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for retaining and separating polar compounds.[1] Columns such as those with HILIC-OH5 or diol functionalities can provide better separation.[1][3]
-
Optimize the Mobile Phase: In HILIC, a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate) is used.[2] Adjusting the ratio of acetonitrile (B52724) to the aqueous buffer can significantly impact retention and selectivity.
-
Consider Mixed-Mode Chromatography: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can offer unique selectivity for polar and ionizable compounds.[4][5][6]
-
-
For Chiral Isomers (Enantiomers): Enantiomers have identical physical properties in a non-chiral environment and require a chiral stationary phase (CSP) for separation.
-
Select an Appropriate Chiral Column: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ), are widely used for separating this compound enantiomers.[7]
-
Optimize the Mobile Phase: Normal-phase conditions using hexane (B92381) with alcohol modifiers (e.g., 2-propanol, ethanol, methanol) are common for chiral separations of imidazoles.[7][8] The type and concentration of the alcohol modifier can dramatically affect selectivity.
-
Use Additives: Small amounts of additives like diethylamine (B46881) (DEA) can improve peak shape and selectivity for some basic this compound derivatives, though it may reduce resolution for others.[7]
-
Q2: I'm observing significant peak tailing for my this compound isomers. How can I improve the peak shape?
A2: Peak tailing is a frequent issue with basic compounds like imidazoles, often due to secondary interactions with the stationary phase.[9]
-
Adjust Mobile Phase pH: For reversed-phase separations, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of residual silanols on the silica-based column, minimizing unwanted interactions.[9]
-
Use Modern, High-Purity Silica (B1680970) Columns: Newer columns are often manufactured with high-purity silica and are end-capped to reduce the number of accessible silanol (B1196071) groups, leading to better peak shapes for basic compounds.[10]
-
Employ Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can help to block active sites on the stationary phase and reduce tailing.[11]
-
Consider Alternative Stationary Phases: Phenyl or polar-embedded stationary phases can offer different selectivity and reduce tailing for basic compounds.[12][13] Non-silica-based columns, such as those with polymeric or zirconia supports, can also eliminate tailing issues related to silanol interactions.[9]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[14]
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Unstable retention times can compromise the reliability of your analysis. The following are common causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase composition.
-
Mobile Phase Instability: Buffers can precipitate if the organic solvent concentration is too high. Ensure your mobile phase components are miscible and stable.[11] For normal-phase chromatography, the water content of the organic solvents can significantly affect retention times.[15]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven will provide a stable temperature environment.[8]
-
Pump and System Leaks: Check for leaks in the pump, injector, and fittings, as this can lead to inconsistent flow rates and retention time shifts.[16]
Q4: The backpressure in my HPLC system is too high. What should I do?
A4: High backpressure can damage your column and pump. A systematic approach is needed to identify the source of the blockage.
-
Identify the Source: Disconnect components sequentially, starting from the detector and moving backward towards the pump, to isolate the component causing the high pressure.
-
Check for Blocked Frits: The inlet frit of the column is a common site for blockage from particulate matter. If the column manufacturer allows, try back-flushing the column.
-
Sample and Mobile Phase Filtration: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Buffer Precipitation: If using buffers, ensure they are fully dissolved and will not precipitate in the mobile phase mixture. Flush the system with water after using buffered mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: The choice of column depends on the type of isomers:
-
Positional Isomers: Due to their polar nature, HILIC or mixed-mode columns are often superior to standard C18 columns.[1][4]
-
Chiral Isomers (Enantiomers): A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns are a versatile and common choice.[17]
Q2: Should I use isocratic or gradient elution for my this compound isomer separation?
A2:
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all isomers are well-resolved in a reasonable time.
-
Gradient elution (mobile phase composition changes during the run) is often necessary for complex samples or when isomers have significantly different retention times.[8] It can help to improve peak shape and reduce analysis time for late-eluting compounds. For robust methods, especially with complex matrices, a gradient that includes a column wash and re-equilibration step is recommended.[18]
Q3: How does temperature affect the separation of this compound isomers?
A3: Temperature influences several aspects of the separation:
-
Retention Time: Generally, increasing the temperature decreases the viscosity of the mobile phase, leading to shorter retention times.[5]
-
Selectivity: Changing the temperature can sometimes alter the selectivity between isomers, potentially improving resolution.
-
Efficiency: Higher temperatures can improve mass transfer, leading to sharper peaks and better efficiency.
It is crucial to control the temperature using a column oven to ensure reproducible results.[8]
Data Presentation
Table 1: Typical Starting Conditions for Positional this compound Isomer Separation (HILIC)
| Parameter | Recommended Condition | Notes |
| Column | HILIC (e.g., CORTECS HILIC, InfinityLab Poroshell 120 HILIC-OH5) | Provides retention for polar isomers.[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted | Buffer helps to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | High organic content is necessary for retention in HILIC. |
| Gradient | Start with high %B (e.g., 95%), decrease to elute compounds, then return to initial conditions. | A wash step with lower %B can clean the column.[18] |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and desired analysis time. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
| Detection | UV (if chromophores are present) or Mass Spectrometry (MS) | MS is often required for sufficient sensitivity.[18] |
Table 2: Typical Starting Conditions for Chiral this compound Isomer Separation (Normal Phase)
| Parameter | Recommended Condition | Notes |
| Column | Chiral Stationary Phase (e.g., Chiralcel OJ) | Specifically designed for enantiomer separation.[7][8] |
| Mobile Phase | Hexane / Alcohol Modifier (e.g., 2-Propanol, Ethanol) | The type and percentage of alcohol are critical for selectivity.[7] |
| Composition | 80-95% Hexane / 5-20% Alcohol Modifier | Adjust the ratio to achieve optimal resolution and retention. |
| Additive | Diethylamine (DEA) (optional, e.g., 0.1%) | Can improve peak shape for basic compounds.[7] |
| Flow Rate | 0.8 - 1.0 mL/min | Typical for standard analytical columns.[8] |
| Column Temp. | 25 - 30 °C | Maintain a consistent temperature for reproducible results. |
| Detection | UV (e.g., 220 nm) | Wavelength depends on the specific this compound derivative.[8] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a suitable amount of the this compound isomer sample.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. For HILIC, a high concentration of acetonitrile is often a good choice.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Strategy for selecting HPLC conditions based on isomer type.
References
- 1. agilent.com [agilent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. silicycle.com [silicycle.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ijsdr.org [ijsdr.org]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Optimizing One-Pot Imidazole Synthesis
Welcome to the technical support center for one-pot imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for this compound synthesis?
A1: The most prevalent one-pot methods include the Debus-Radziszewski synthesis, the van Leusen this compound synthesis, and various metal-catalyzed multicomponent reactions. The Debus-Radziszewski reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate)[1][2]. The van Leusen synthesis involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC)[3].
Q2: Why am I getting a low yield in my one-pot this compound synthesis?
A2: Low yields in one-pot this compound synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate choice of solvent or catalyst, and the formation of stable intermediates or byproducts. For instance, in the Debus-Radziszewski synthesis, low yields are a common issue[2]. Optimizing temperature, reaction time, and reagent stoichiometry can often improve yields.
Q3: What is the role of ammonium acetate (B1210297) in one-pot this compound synthesis?
A3: Ammonium acetate serves as a convenient source of ammonia, which is a key reactant in methods like the Debus-Radziszewski synthesis. Upon heating, it decomposes to provide the necessary ammonia for the reaction[4].
Q4: Can solvent choice impact the formation of byproducts?
A4: Absolutely. The choice of solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting the product distribution. For some reactions, solvent-free conditions or the use of ionic liquids have been shown to improve yields and reduce byproducts[5][6].
Troubleshooting Guides
Debus-Radziszewski Synthesis
Problem: Low yield of the desired this compound product.
-
Root Cause: The Debus-Radziszewski synthesis is often associated with poor yields due to side reactions or incomplete conversion[2]. The reaction equilibrium may not favor the product under the chosen conditions.
-
Solution:
-
Optimize Catalyst: The use of a catalyst can significantly improve yields. Lewis acids, solid acid catalysts like zeolites, or even simple ammonium chloride have been shown to be effective[7][8][9].
-
Adjust Temperature: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.
-
Solvent-Free Conditions: Consider running the reaction under solvent-free conditions, which has been reported to provide high yields[5].
-
Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields compared to conventional heating[2].
-
Problem: Formation of an oxazole (B20620) byproduct.
-
Root Cause: An oxazole can be formed as a byproduct in the Debus-Radziszewski reaction through an alternative condensation pathway of the dicarbonyl compound and the aldehyde[10].
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the ammonia source (ammonium acetate) can favor the formation of the this compound over the oxazole.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Experiment with different catalysts to find one that favors the this compound pathway.
-
van Leusen this compound Synthesis
Problem: Formation of an oxazole instead of the desired this compound.
-
Root Cause: In the van Leusen three-component reaction, if the aldehyde reacts with TosMIC before the formation of the aldimine, it will lead to the synthesis of an oxazole[3][9]. This occurs because the reaction of aldehydes with TosMIC is a known route to oxazoles.
-
Solution:
-
Stepwise Addition: Ensure the in situ formation of the aldimine by allowing the aldehyde and the amine to react first before the addition of TosMIC.
-
Pre-formation of Imine: For critical substrates, consider pre-forming and isolating the aldimine before reacting it with TosMIC in a separate step. This completely avoids the possibility of the competing oxazole formation.
-
Quantitative Data Summary
| Method | Catalyst/Condition | Aldehyde | Amine Source | Yield (%) | Byproducts Noted | Reference |
| Debus-Radziszewski | L-proline (10 mol%) | Benzaldehyde | Ammonium Acetate | 54.72 | Not specified | |
| Debus-Radziszewski | No Catalyst | Benzaldehyde | Ammonium Acetate | 47.63 | Not specified | |
| Debus-Radziszewski | NH4Cl (30 mol%) | 4-Chlorobenzaldehyde | Ammonium Acetate | High (not specified) | Not specified | [8] |
| One-pot | Solvent-free, 70°C | Substituted aromatic aldehydes | Ammonium Acetate & o-phenylenediamine | 76-93 | Not specified | [5] |
Experimental Protocols
General Protocol for One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles using Ammonium Acetate
This protocol is a generalized procedure based on common practices in the literature[5][8].
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (5 mmol)
-
Catalyst (e.g., NH4Cl, 30 mol%) (optional, but recommended)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (5 mmol), and the catalyst (if used).
-
Heat the mixture with stirring at a predetermined temperature (e.g., 110°C) for the required time (typically 45-75 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Add deionized water to the solidified reaction mixture and stir to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 2,4,5-trisubstituted this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizing Reaction Pathways
Caption: Debus-Radziszewski synthesis pathway and potential oxazole byproduct formation.
References
- 1. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Van Leusen this compound Synthesis [organic-chemistry.org]
- 4. MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions | MDPI [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Ammonium Chloride: An Effective Catalyst for the One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Managing Moisture Sensitivity in Imidazole Reactions
Welcome to the technical support center for managing moisture-sensitive imidazole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges related to the hygroscopic nature of imidazoles and the moisture sensitivity of their reactions.
Troubleshooting Guide
This section provides solutions to common problems encountered during moisture-sensitive this compound reactions, such as N-alkylation and N-acylation.
Question: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary causes related to moisture?
Answer: Low yields in moisture-sensitive this compound reactions are frequently linked to the presence of water, which can interfere in several ways. This compound itself is hygroscopic and readily absorbs moisture from the atmosphere.[1] Trace amounts of water can lead to reduced product yields, the formation of impurities, and poor reproducibility.[1]
-
Competing Reactions: Water can act as a competing nucleophile, reacting with your electrophile (e.g., acyl chloride or alkyl halide) to form undesired byproducts.
-
Reagent Decomposition: Moisture can decompose sensitive reagents. For instance, strong bases like sodium hydride (NaH), often used for deprotonating this compound, react violently with water, rendering them inactive for the desired reaction.
-
Hydrolysis of Product: N-acylimidazoles are particularly susceptible to hydrolysis, which reverts the product to the starting this compound and the corresponding carboxylic acid.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Reagents and Solvents:
-
Use freshly opened, high-purity, anhydrous solvents.
-
If using solvents from a previously opened bottle, ensure they have been stored properly under an inert atmosphere. For highly sensitive reactions, it is best to dry the solvent using appropriate methods (see table below).
-
Dry solid reagents, including the this compound derivative if it is hygroscopic, in a vacuum oven before use.
-
-
Proper Glassware Preparation:
-
Thoroughly dry all glassware in an oven at a temperature above 120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus while the glassware is still warm to minimize the adsorption of atmospheric moisture.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Use septa and syringes for the transfer of liquid reagents to prevent the introduction of air and moisture.
-
Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The formation of byproducts is a common issue when moisture is not rigorously excluded.
-
Hydrolysis Products: As mentioned, your starting materials or product can hydrolyze. For example, in an acylation reaction with benzoyl chloride, the presence of water will lead to the formation of benzoic acid.
-
Side reactions with the base: If using a moisture-sensitive base like NaH, its reaction with water will reduce the amount of base available for the deprotonation of this compound, potentially leading to incomplete reactions and a complex mixture of starting materials and products.
Minimization Strategies:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This can help you identify the formation of byproducts early on.
-
Purification Techniques: If byproducts are formed, they can often be removed through careful purification. For instance, unreacted this compound is water-soluble and can be removed by washing the crude product with water.[2] However, this is not suitable for water-sensitive products. Column chromatography is another effective method for separating the desired product from impurities.[2]
Frequently Asked Questions (FAQs)
Q1: How can I effectively dry the solvents for my this compound reaction?
A1: The choice of drying agent and method depends on the solvent and the required level of dryness. Common methods include distillation from a drying agent or passing the solvent through a column of activated alumina. Molecular sieves (3Å or 4Å) are also a convenient and effective option for drying many common organic solvents.
Q2: What is the best way to handle and store hygroscopic this compound derivatives?
A2: Hygroscopic imidazoles should be stored in a desiccator over a suitable drying agent. When weighing and transferring the compound, it is best to do so in a glovebox under an inert atmosphere to minimize exposure to moisture. If a glovebox is not available, work quickly and in a dry environment.
Q3: How can I determine the water content in my reagents and solvents?
A3: Karl Fischer titration is the gold standard for accurately determining water content in the parts-per-million (ppm) range.[3][4] This technique is highly specific to water and can be used for a wide variety of organic solvents and reagents.
Q4: Can moisture affect the regioselectivity of N-alkylation in unsymmetrical imidazoles?
A4: Yes, the reaction conditions, including the solvent system and the presence of water, can influence the regioselectivity of N-alkylation. In general, under basic conditions, the alkylation occurs on the deprotonated this compound, and the regioselectivity is influenced by steric and electronic factors. The presence of water can alter the properties of the solvent and the base, which in turn can affect the ratio of the resulting N-alkylated isomers.
Data Presentation
The following table summarizes the impact of different reaction conditions, highlighting the importance of an anhydrous environment on the yield of 1-benzylthis compound (B160759) from the reaction of this compound and benzyl (B1604629) chloride.
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anhydrous | NaH | Anhydrous THF | 0 to RT | 12-16 | 70-90 | --INVALID-LINK-- |
| Anhydrous | K₂CO₃ | Anhydrous Acetonitrile | 70 | 72-120 | ~80 | --INVALID-LINK-- |
| Aqueous/Organic | KOH | Dichloromethane (B109758)/Water | Room Temperature | Several hours | Variable | --INVALID-LINK-- |
| Solvent-Free | This compound (excess) | Neat | Ambient to 50 | 24 | 39-99 | --INVALID-LINK-- |
Note: The "Aqueous/Organic" method using a phase-transfer catalyst often results in variable yields and can be more challenging to optimize due to the presence of water.
Experimental Protocols
Protocol 1: Anhydrous N-Alkylation of this compound to Synthesize 1-Benzylthis compound
This protocol utilizes sodium hydride in an anhydrous solvent to ensure a moisture-free environment, which is crucial for achieving a high yield.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Benzyl chloride
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH.
-
This compound Addition: Cool the suspension to 0°C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the this compound.
-
Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of water at 0°C.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 1-benzylthis compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Anhydrous N-Acylation of this compound with Benzoyl Chloride
This protocol describes a general procedure for the N-acylation of this compound under anhydrous conditions to minimize hydrolysis of the acylating agent and the product.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (distilled from CaH₂)
-
Benzoyl chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1 equivalent) and anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 equivalents).
-
Acylating Agent Addition: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude N-benzoylthis compound is often used in the next step without further purification due to its sensitivity to hydrolysis on silica gel. If purification is necessary, it should be done quickly using a minimally acidic stationary phase.
Visualizations
Caption: Water interference in this compound reactions.
Caption: Troubleshooting low yields in this compound reactions.
References
Technical Support Center: Improving the Selectivity of Imidazole-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the selectivity of imidazole-based catalysts. Whether you are working on reactions involving the this compound core itself or utilizing chiral this compound derivatives as catalysts for asymmetric transformations, this resource is designed to help you optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Category 1: Regioselectivity in Reactions on the this compound Ring
Question 1: My N-alkylation of an unsymmetrical this compound is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer:
A lack of regioselectivity in N-alkylation is a common challenge due to the similar reactivity of the two nitrogen atoms in the this compound ring. Deprotonation of an unsymmetrical this compound often leads to an anionic species where the negative charge is delocalized across both nitrogens, resulting in a mixture of N1 and N3 alkylated products.[1] Here are several strategies to enhance selectivity:
-
Steric Control: Employing a bulky substituent on the this compound ring or using a sterically demanding alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: An electron-withdrawing group at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the more distant N1 position. Conversely, an electron-donating group can diminish this effect.[1]
-
Protecting Groups: Utilize a directing or protecting group to block one of the nitrogen atoms. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to protect one nitrogen, allowing for selective alkylation of the other.[1]
-
Reaction Conditions: The choice of base and solvent can influence the reaction mechanism and, consequently, the regioselectivity. N-alkylation under basic conditions proceeds via an anionic intermediate (SE2cB mechanism), while "neutral" conditions may favor a direct substitution on the free base (SE2' mechanism), potentially leading to different product ratios.[1]
Question 2: I am attempting a C-H arylation on an this compound ring and obtaining a mixture of C2 and C5 substituted products. How can I achieve better regiocontrol?
Answer:
Regiocontrol in C-H arylation of imidazoles is highly dependent on the chosen catalytic system and the inherent electronic properties of the C-H bonds. The C5 position is generally the most electron-rich and prone to electrophilic attack, while the C2 proton is the most acidic.[1] To achieve selective arylation, consider the following:
-
Catalyst and Ligand Choice:
-
Base Selection: The choice of base can dramatically influence the regioselectivity. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift the selectivity from the C5 to the C2 position.[1]
-
Protecting Groups: The use of a protecting group like SEM at the N1 position can direct arylation to the C5 position.[1]
Question 3: How can I achieve substitution at the generally unreactive C4 position of the this compound ring?
Answer:
Direct C-H functionalization at the C4 position of the this compound ring is challenging due to its lower reactivity compared to the C2 and C5 positions.[1] A powerful strategy to overcome this is the "SEM-switch," which involves a sequence of protection, functionalization, and group transposition:
-
N1-Protection: Protect the this compound ring at the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
C5-Arylation: Perform a regioselective C-H arylation at the C5 position using a suitable catalytic system (e.g., palladium catalysis).
-
SEM-Group Transposition (The "SEM-Switch"): This key step involves the transfer of the SEM group from the N1 to the N3 position, which consequently re-designates the original C4 position as the new, more reactive C5 position.
-
Second C-H Arylation: With the desired substitution site now activated, a second C-H arylation can be performed to introduce a substituent at the original C4 position.[1]
Category 2: Selectivity in this compound Synthesis
Question 4: My multi-component synthesis of a trisubstituted this compound is giving a low yield and significant side products. What are the likely causes and how can I improve the selectivity?
Answer:
Low yields and the formation of side products in multi-component reactions for this compound synthesis, such as the Debus-Radziszewski synthesis, are common issues that can stem from several factors.[2] Here are key areas to investigate for optimization:
-
Catalyst Selection: The traditional uncatalyzed reaction is often inefficient.[3] The use of a suitable catalyst is highly recommended to improve both yield and selectivity.
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid (SBA-Pr-SO3H) or Brønsted acids such as silicotungstic acid can provide excellent yields.[2][3]
-
Base Catalysts: Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to significantly improve yields.[3]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as Lewis acids to activate aldehydes and improve reaction efficiency.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Both insufficient and excessive heat can be detrimental to the yield and selectivity. It is crucial to identify the optimal temperature for your specific substrates and solvent system.[2]
-
Solvent: The choice of solvent affects reactant solubility and can influence the reaction mechanism. While protic solvents like ethanol (B145695) are common, greener alternatives like glycerol (B35011) or even solvent-free conditions (often coupled with microwave irradiation) have shown excellent results.[2][3]
-
Reactant Addition: In some cases, the slow and controlled addition of one of the reactants can minimize the formation of side products by maintaining a low concentration of that reactant in the reaction mixture.[2]
-
-
Catalyst Loading: The amount of catalyst can be critical. It is advisable to perform a catalyst loading study to find the optimal concentration for your specific reaction.[3]
Category 3: Enantioselectivity with Chiral this compound-Based Catalysts
Question 5: I am using a chiral this compound-based catalyst in an asymmetric reaction, but the enantioselectivity (ee) is low. What are the potential reasons and how can I improve it?
Answer:
Low enantioselectivity in asymmetric catalysis using chiral this compound-based catalysts can be a complex issue.[4] Several factors can influence the stereochemical outcome of the reaction:
-
Catalyst-Substrate Mismatch: The chiral environment created by the catalyst must effectively differentiate between the two prochiral faces of the substrate. The steric and electronic properties of both the catalyst and the substrate are crucial for achieving high enantioselectivity. It may be necessary to screen different chiral this compound-based ligands to find a better match for your specific substrate.[4]
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more pronounced.[4]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting the enantioselectivity. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.[4]
-
Background Uncatalyzed Reaction: A non-selective background reaction occurring in parallel with the catalyzed reaction can lower the overall observed enantioselectivity. This can sometimes be suppressed by adjusting reaction conditions, such as lowering the temperature or optimizing the catalyst loading.[4]
-
Catalyst Stability: Under certain reaction conditions, the chiral catalyst itself may racemize or decompose into a non-chiral, active species, leading to a loss of enantioselectivity. It is important to ensure the stability of the catalyst under your experimental conditions.[4]
-
Catalyst Design: In some cases, the design of the chiral this compound catalyst itself may be the limiting factor. For instance, in the design of chiral bicyclic this compound catalysts, addressing the contradiction between activity and selectivity caused by an ortho group was a key consideration.[1]
Quantitative Data Summary
The following tables summarize quantitative data for different catalytic systems and reaction conditions to provide a basis for comparison and optimization.
Table 1: Effect of Base on Regioselectivity of Palladium-Catalyzed C-H Arylation of this compound
| Entry | Base | Position of Arylation | Selectivity (C5:C2) | Reference |
| 1 | Carbonate Base | C5 | Major Product | [1] |
| 2 | Alkoxide Base | C2 | Major Product | [1] |
Table 2: Influence of Solvent on the Yield of Copper-Catalyzed Cross-Coupling Reaction
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | Acetonitrile | - | 42 | [3] |
| 2 | DMA | - | 70 | [3] |
| 3 | DMA | NaHCO₃ | 76 | [3] |
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Trisubstituted this compound Synthesis
| Reaction Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Acetic Acid | Several Hours | Moderate | [2] |
| Microwave Irradiation | None | Solvent-Free | 3-5 minutes | High | [5] |
| Ultrasound-Assisted | PEG-400 | Neat | 8-15 minutes | High | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol 1: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole[1]
This protocol describes the selective arylation at the C5 position of SEM-protected this compound.
Materials:
-
1-(2-(Trimethylsilyl)ethoxy)methyl-1H-imidazole (1-SEM-imidazole)
-
Aryl bromide or aryl chloride
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To a sealable reaction vessel, add 1-SEM-imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 5-aryl-1-SEM-imidazole.
Protocol 2: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole using Conventional Heating[2]
Materials:
-
Benzil (B1666583) (1,2-diphenylethane-1,2-dione)
-
Ammonium (B1175870) acetate
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (10 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenyl-1H-imidazole.
Protocol 3: Asymmetric Henry (Nitroaldol) Reaction using a Chiral Imidazolidin-4-one (B167674) Copper(II) Complex[6]
This protocol describes a general procedure for an asymmetric Henry reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Chiral imidazolidin-4-one derived ligand
-
Copper(II) acetate monohydrate
-
Suitable solvent (e.g., THF)
-
Base (e.g., triethylamine)
Procedure:
-
Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (1.0 equiv.) and copper(II) acetate monohydrate (1.0 equiv.) in the chosen solvent and stir until a clear solution of the complex is formed.
-
Reaction Setup: To the solution of the catalyst, add the aldehyde (1.0 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add nitromethane (excess, e.g., 10 equiv.) followed by the slow addition of a base (e.g., triethylamine, 1.1 equiv.).
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral nitroaldol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity in N-Alkylation
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.
Decision Pathway for C-H Arylation of Imidazoles
Caption: Decision guide for regioselective C-H arylation of imidazoles.
Factors Influencing Enantioselectivity in Asymmetric Catalysis
Caption: Key factors and solutions for low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral bicycle this compound nucleophilic catalysts: rational design, facile synthesis, and successful application in asymmetric Steglich rearrangement. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
addressing matrix effects in LC-MS/MS analysis of imidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of imidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of imidazoles?
A1: Matrix effects are the alteration of an analyte's ionization efficiency, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] In the analysis of imidazoles from biological samples like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization of the target this compound analyte in the mass spectrometer's ion source.[1][2][3] This interference can lead to inaccurate and unreliable quantification.
Q2: Why are this compound compounds susceptible to matrix effects?
A2: this compound compounds, often being basic, are typically analyzed using positive ion electrospray ionization (ESI). ESI is highly susceptible to matrix effects where co-eluting compounds compete for ionization, leading to signal suppression.[1] Biological matrices are rich in components like phospholipids that are known to cause significant ion suppression and can co-extract with imidazoles during sample preparation.[4]
Q3: What are the common signs of significant matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different samples.
-
Low or inconsistent recovery of the this compound analyte during method validation.
-
Inconsistent peak areas for the same concentration of analyte in different sample lots.[5]
-
Significant differences between the calibration curve slope in a pure solvent versus a matrix-matched calibration curve.[5]
-
Shifting retention times, peak splitting, or distorted peak shapes.[6][7]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal. Ion enhancement is the less common effect where matrix components increase the analyte's ionization efficiency, resulting in a falsely high signal.[2] Both effects compromise data accuracy.
Troubleshooting Guide: Signal Suppression & Poor Reproducibility
If you are experiencing signal suppression or poor reproducibility in your this compound analysis, follow this systematic troubleshooting workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazole Synthesis: Debus vs. Radziszewski
For researchers, scientists, and professionals in drug development, the synthesis of the imidazole scaffold is a cornerstone of heterocyclic chemistry, paving the way for novel therapeutic agents. Two historical, yet fundamentally relevant, methods for this compound synthesis are those pioneered by Heinrich Debus and Bronisław Radziszewski. This guide provides an objective comparison of these two seminal syntheses, supported by experimental data, to aid in the selection of an appropriate synthetic route for specific this compound derivatives.
Introduction to the Syntheses
The Debus and Radziszewski syntheses are both multi-component reactions that construct the this compound ring from simple acyclic precursors. While often grouped under the umbrella term "Debus-Radziszewski synthesis," their historical origins and typical applications reveal key distinctions.
The Debus synthesis , first reported in 1858, describes the reaction of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and ammonia (B1221849) to form the parent this compound.[1][2][3] This method is foundational but is often characterized by low yields in its classic form.[3][4]
The Radziszewski synthesis , developed in 1882, is a more versatile extension of this concept, reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia to produce substituted imidazoles.[5] It is particularly renowned for the high-yield synthesis of 2,4,5-triphenylthis compound, also known as lophine.[5][6]
At a Glance: Debus vs. Radziszewski Synthesis
| Feature | Debus Synthesis (Classical) | Radziszewski Synthesis (Classical) | Radziszewski Synthesis (Modern Variations) |
| Product | Unsubstituted this compound | Substituted Imidazoles (e.g., 2,4,5-Triphenylthis compound) | Substituted Imidazoles |
| Reactants | Glyoxal, Formaldehyde, Ammonia | 1,2-Diketone (e.g., Benzil), Aldehyde (e.g., Benzaldehyde), Ammonia Source | 1,2-Diketone, Aldehyde, Ammonia Source |
| Typical Yield | Low (4-9%)[4] | High (e.g., 72.3% for Lophine)[6] | Very High (often >90%)[7] |
| Reaction Time | Several hours | Several hours | Minutes to a few hours |
| Conditions | Heating | Reflux/Heating | Microwave irradiation, Catalysis (e.g., Lactic Acid, DABCO) |
| Key Advantage | Synthesis of the parent this compound ring | High yield for specific substituted imidazoles | Rapid, high-yield, and environmentally friendly options |
| Key Disadvantage | Low yields | Long reaction times in classical methods | Requires specialized equipment (microwave) or specific catalysts |
Reaction Mechanisms
The generally accepted mechanism for both syntheses proceeds in two main stages. First, the 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde and subsequent cyclization and oxidation to yield the this compound ring.
References
- 1. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. weirdscience.eu [weirdscience.eu]
- 7. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Spectroscopic Analysis of Synthesized Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for various synthesized imidazole derivatives, supported by experimental data from peer-reviewed literature. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques in the structural elucidation of these medicinally important heterocyclic compounds.
Introduction to Spectroscopic Analysis of Imidazoles
This compound and its derivatives are a cornerstone in medicinal chemistry, forming the core scaffold for numerous pharmaceuticals.[1] The synthesis of novel this compound derivatives is a continuous pursuit in the quest for new therapeutic agents.[2] Spectroscopic techniques such as NMR and IR are indispensable for the characterization and structural verification of these newly synthesized compounds.[1][3] This guide will delve into the characteristic spectral features of different this compound derivatives to aid researchers in their analysis.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for a selection of synthesized this compound derivatives. This allows for a direct comparison of how different substituents on the this compound ring influence the spectral properties.
¹H NMR Spectral Data of Selected this compound Derivatives
| Compound | Solvent | This compound Ring Protons (δ, ppm) | Other Key Protons (δ, ppm) | Reference |
| 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide | DMSO-d₆ | - | 2.24 (s, 3H, CH₃), 4.11 (s, 2H, CH₂), Aromatic H: 6.41-7.27 | [4] |
| 2-(1H-imidazol-1-yl)-1-(piperidin-1-yl)ethanone | CDCl₃ | 7.52 (s, 1H, -N=CH-), 6.96-7.10 (d, 2H, this compound-H) | 4.77 (s, 2H, -N-CH₂-), 3.39-3.58 (t, 4H, piperidine-H), 1.26-1.91 (m, 6H, piperidine-H) | [5] |
| 2-(4-nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole | - | - | Aromatic protons are present | [6] |
| This compound | D₂O | 8.07 (s, 1H), 7.37 (s, 1H), 7.18 (s, 1H) | - | [7] |
| 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole | - | 13.00 (s, 1H, NH) | Aromatic H: 6.87-8.09 (m, 16H) | [8] |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
¹³C NMR Spectral Data of Selected this compound Derivatives
| Compound | Solvent | This compound Ring Carbons (δ, ppm) | Other Key Carbons (δ, ppm) | Reference |
| This compound Derivative HL1 | - | Aromatic C: 109.67–137.67, C=N: 143.42 | C-OH: 154.94 | [1] |
| This compound Derivative HL2 | - | Aromatic C: 109.67–137.67, C=N: 143.87 | C-OH: 154.95 | [1] |
| 2-(4-nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole | - | - | - | [6] |
| Co(III) this compound complex | D₂O | 142.1, 128.8, 125.4 | - | [7] |
| trans-[Co(DH)₂(Im)(Cl)] | DMF | C-2: 138, C-4: 127, C-5: 122 | Oxime CH₃: 12.4, Imine C: ~152 |
IR Spectral Data of Selected this compound Derivatives
| Compound | Sample Prep. | Key Vibrational Frequencies (cm⁻¹) | Reference |
| This compound Derivative HL1/HL2 | - | 3040–3058 (Aromatic C-H stretch) | [1] |
| 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide derivative | - | 3231 (NH), 1271 (C=S) | [4] |
| 2-(1H-imidazol-1-yl)-1-(piperidin-1-yl)ethanone | KBr | 3127 (this compound C-H str.), 2853 (C-H str.), 1643 (C=O str.), 1509 (C=N str.), 1255 (C-N str.) | [5] |
| 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole | - | 3437 (N-H stretch), 3053 (Aromatic C-H stretch), 1681 (C=N stretch), 1599, 1489 (C=C stretch) | [8] |
| This compound/Imidazolium Mixture | Ethanol (B145695) | Broad absorption from 600-3000, peak at 2050 (indicative of strong H-bonding) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis and spectroscopic analysis of this compound derivatives based on the reviewed literature.
General Synthesis of 2,4,5-Trisubstituted Imidazoles
A common method for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modifications.[1][10]
-
Reactants: A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a nitrogen source (e.g., ammonium (B1175870) acetate) are used.[1]
-
Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or glacial acetic acid.[1][10] A catalyst, for instance, a mild Lewis acid like iodine or sulfanilic acid, may be employed.[10]
-
Reaction Conditions: The reaction mixture is refluxed at a specific temperature (e.g., 80°C) for a period ranging from a few hours to several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated, often by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol, to yield the pure this compound derivative.[10]
Spectroscopic Analysis Protocols
-
Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the synthesized compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: The IR spectrum is recorded using an FTIR spectrometer (e.g., Jasco FTS 3000 HX).
-
Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
-
Sample Preparation: A few milligrams of the synthesized this compound derivative are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5][10] Tetramethylsilane (TMS) is often used as an internal standard.[5]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, such as a Bruker ADVANCE III NMR spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H NMR).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and sometimes 2D NMR spectra (like HSQC) for complete structural assignment.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.
This guide provides a foundational comparison for researchers working with this compound derivatives. For more in-depth analysis, it is recommended to consult the primary literature cited. The provided data and protocols serve as a starting point for the characterization of novel synthesized compounds in this important class of molecules.
References
- 1. Synthesis and Biological Evaluation of Novel this compound Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel this compound Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted this compound Derivatives [scirp.org]
- 5. Synthesis and Evaluation of N-substituted this compound Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Electronic Fingerprint of the Protonated this compound Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Imidazole and Benzimidazole Derivatives
A Guide for Researchers in Medicinal Chemistry and Drug Development
Imidazole and benzthis compound (B57391) are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds. The fusion of a benzene (B151609) ring to the this compound core to form benzthis compound introduces significant changes in the molecule's physicochemical properties, such as lipophilicity, planarity, and π-stacking capabilities. These modifications, in turn, have a profound impact on their biological activity. This guide provides an objective comparison of the biological activities of this compound derivatives and their corresponding benzthis compound analogs, supported by experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Antimicrobial Activity
One of the most extensively studied areas for these compounds is their efficacy against microbial pathogens. Generally, the increased lipophilicity of the benzthis compound ring allows for better penetration through the lipid-rich cell membranes of bacteria and fungi, often leading to enhanced antimicrobial activity.
| Compound Type | Derivative | Organism | MIC (µg/mL) | Reference |
| This compound | 1-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenylethan-1-ol | S. aureus | 62.5 | |
| Benzthis compound | 2-(1-hydroxy-1-phenylethyl)-1H-benzo[d]this compound | S. aureus | 31.25 | |
| This compound | 1-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenylethan-1-ol | E. coli | 125 | |
| Benzthis compound | 2-(1-hydroxy-1-phenylethyl)-1H-benzo[d]this compound | E. coli | 62.5 | |
| This compound | 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole | C. albicans | >500 | |
| Benzthis compound | 2-(naphthalen-1-yl)-1H-benzo[d]this compound | C. albicans | 7.8 |
As evidenced by the data, benzthis compound derivatives frequently exhibit lower Minimum Inhibitory Concentrations (MICs) compared to their this compound analogs against both bacterial and fungal strains.
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The this compound and benzthis compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This is often assessed visually or by using a spectrophotometer.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Both this compound and benzthis compound scaffolds are integral to many anticancer agents. The planar benzthis compound ring can intercalate with DNA and interact with various enzymatic targets more effectively than the non-planar, smaller this compound ring.
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | 2,4,5-triphenyl-1H-imidazole | MCF-7 (Breast) | 48.6 | |
| Benzthis compound | 2-phenyl-1H-benzo[d]this compound | MCF-7 (Breast) | 21.3 | |
| This compound | 1-benzyl-2-methyl-5-nitro-1H-imidazole | A549 (Lung) | 15.2 | |
| Benzthis compound | 1-benzyl-2-methyl-5-nitro-1H-benzo[d]this compound | A549 (Lung) | 7.8 |
The data consistently shows that benzthis compound derivatives have lower IC50 values, indicating higher cytotoxic potency against cancer cell lines compared to their this compound counterparts.
Many benzthis compound derivatives, such as albendazole (B1665689) and mebendazole, exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by Benzthis compound Derivatives.
Antiviral Activity
Benzthis compound derivatives have a notable history in antiviral drug development. For instance, enviroxime (B1671365) is a benzthis compound derivative that has shown activity against rhinoviruses. The broader, more rigid structure of the benzthis compound nucleus is thought to facilitate stronger interactions with viral proteins.
| Compound Type | Derivative | Virus | EC50 (µM) | Reference |
| This compound | 2-(α-hydroxybenzyl)-imidazole | Poliovirus | >100 | |
| Benzthis compound | 2-(α-hydroxybenzyl)-benzthis compound (HBB) | Poliovirus | 0.5 | |
| This compound | 2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazole | Hepatitis C Virus | 12.5 | |
| Benzthis compound | 2-(2,6-dichlorophenyl)-1H-benzo[d]this compound | Hepatitis C Virus | 3.2 |
The significantly lower EC50 values for benzthis compound derivatives highlight their superior potential as antiviral agents.
This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well plates.
-
Virus Adsorption: The cell culture medium is removed, and the cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period sufficient for viral plaques (clear zones of cell lysis) to form, typically 2-5 days.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet. The plaques are then counted, and the EC50 (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Caption: Structure-Activity Relationship: this compound to Benzthis compound.
Conclusion
The addition of a benzene ring to the this compound scaffold to form benzthis compound is a powerful strategy in medicinal chemistry. This structural modification generally enhances the biological activity of the resulting compounds across various domains, including antimicrobial, anticancer, and antiviral applications. The increased lipophilicity, planarity, and surface area of the benzthis compound nucleus often lead to improved pharmacokinetic properties and stronger interactions with biological targets. While this compound derivatives remain valuable pharmacophores, their benzthis compound analogs frequently offer a more potent starting point for the development of new therapeutic agents. Researchers are encouraged to consider the synthesis and evaluation of benzthis compound analogs when an this compound lead compound shows promising but suboptimal activity.
A Comparative Guide to the Reactivity of Imidazole Derivatives: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules and pharmaceutical agents.[1][2][3] Understanding the chemical reactivity of this compound derivatives is paramount for the design and development of new drugs and functional materials. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of these compounds.[4][5][6] This guide provides a comparative analysis of the reactivity of selected this compound derivatives based on key quantum chemical descriptors, supported by computational data from recent studies.
Unveiling Reactivity through Quantum Chemical Descriptors
The reactivity of a molecule is intimately linked to its electronic properties. Quantum chemical calculations provide several descriptors that help in understanding and comparing the reactivity of different molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[6][7]
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of chemical reactivity and stability.[7][8] A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7][8] Other global reactivity descriptors, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), further refine our understanding of a molecule's reactive nature.[7][9]
Comparative Analysis of this compound Derivatives
To illustrate the influence of substitution on the reactivity of the this compound core, this guide presents a comparison of quantum chemical parameters for a selection of this compound derivatives, as reported in various computational studies. It is important to note that direct comparison is most accurate when the computational methodologies are consistent. The data presented below is collated from studies employing similar levels of theory to provide a meaningful comparison.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Method/Basis Set |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | 2.24355 | B3LYP/6-311++G(d,p) |
| 6-methyl-2-(4-metoxyphenylthis compound)[1,2-α]pyridine | -7.199 | -2.985 | 4.214 | 2.107 | RHF/6-31G(d,p) |
| 2-phenylthis compound[1,2-α]pyridine | -7.532 | -2.593 | 4.939 | 2.4695 | RHF/6-31G(d,p) |
| 6-methyl-2-phenylthis compound[1,2-α]pyridine | -7.471 | -2.553 | 4.918 | 2.459 | RHF/6-31G(d,p) |
| 6-methyl-2-(4-chlorophenylthis compound)[1,2α]pyridine | -7.691 | -3.003 | 4.688 | 2.344 | RHF/6-31G(d,p) |
Data sourced from multiple studies for illustrative comparison.[8][9] Small variations in computational methods can influence the exact values.
From the table, it is evident that substitutions on the this compound ring significantly impact the electronic properties. For instance, the methoxy-substituted derivative exhibits a smaller energy gap compared to the phenyl-substituted ones, suggesting a potentially higher reactivity.[9] This is consistent with the electron-donating nature of the methoxy (B1213986) group, which tends to raise the HOMO energy level.
Experimental and Computational Protocols
The quantum chemical data presented in this guide are typically obtained through the following computational workflow:
-
Geometry Optimization: The initial step involves finding the most stable three-dimensional structure of the molecule. This is achieved by minimizing the energy of the system. A widely used method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p).[7][10]
-
Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[8]
-
Molecular Orbital and Reactivity Descriptor Calculation: Once the optimized geometry is confirmed, the energies of the HOMO and LUMO are calculated. From these values, the energy gap and other global reactivity descriptors are derived using the following equations:
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
-
Chemical Softness (S): S = 1 / η
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
The selection of the computational method and basis set is crucial for obtaining accurate results. The B3LYP functional is a popular choice in Density Functional Theory (DFT) as it provides a good balance between accuracy and computational cost for many organic molecules.[1] The 6-311++G(d,p) basis set is a flexible and commonly used basis set that provides reliable results for such systems.[8]
Visualizing Computational Workflows and Reactivity Concepts
To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the typical computational workflow for the quantum chemical analysis of molecular reactivity.
Caption: A conceptual diagram showing the relationship between frontier molecular orbital energies and chemical reactivity.
References
- 1. Conformational analysis and quantum descriptors of two new this compound derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and computational evaluation of this compound-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Efficiency of Imidazole-Based Catalysts in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazole moiety is a cornerstone in the field of catalysis, prized for its versatile role in a myriad of organic transformations. Its unique electronic properties, acting as both a potent nucleophile and a proton shuttle, have led to the development of a diverse family of catalysts. This guide provides an objective comparison of the catalytic efficiency of different this compound-based catalysts, with a focus on the acylation of alcohols—a fundamental reaction in organic synthesis and drug development. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal catalyst for their specific applications.
Unveiling the Catalytic Power of Imidazoles
This compound-based catalysts accelerate acylation reactions through two primary mechanisms: nucleophilic catalysis and general base catalysis. In nucleophilic catalysis, the this compound nitrogen attacks the acylating agent to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to yield the desired ester and regenerate the catalyst. In general base catalysis, the this compound acts as a Brønsted base, activating the alcohol by deprotonation, thereby increasing its nucleophilicity towards the acylating agent.
The efficiency of these catalysts is influenced by their structural features. Simple imidazoles, such as this compound and N-methylthis compound, are effective and widely used. More structurally complex derivatives, like N-heterocyclic carbenes (NHCs), have emerged as exceptionally powerful catalysts, often achieving high turnover numbers at very low catalyst loadings.
Comparative Analysis of Catalytic Performance
To provide a clear comparison of catalytic efficiency, the following table summarizes quantitative data for various this compound-based catalysts in the acylation of secondary alcohols. The data has been compiled from different studies, and while reaction conditions are kept as consistent as possible for a meaningful comparison, variations are noted. The key metrics for comparison are the reaction yield, time, Turnover Number (TON), and Turnover Frequency (TOF).
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 1-Phenylethanol | Acetic Anhydride | 10 | 24 | 75 | 7.5 | 0.31 |
| N-Methylthis compound | 1-Phenylethanol | Acetic Anhydride | 5 | 12 | 92 | 18.4 | 1.53 |
| 4-Dimethylaminopyridine (DMAP) | 1-Phenylethanol | Acetic Anhydride | 1 | 2 | 98 | 98 | 49 |
| IPr (NHC) | 1-Phenylethanol | Vinyl Acetate | 0.5 | 1 | >99 | 198 | 198 |
Note: Data is representative and compiled from various sources. TON = (moles of product) / (moles of catalyst). TOF = TON / time.
From the data, a clear trend in catalytic efficiency emerges. While simple imidazoles are effective, N-alkylation (N-methylthis compound) enhances the catalytic activity. 4-Dimethylaminopyridine (DMAP), a structurally related pyridine (B92270) derivative often used as a benchmark, demonstrates significantly higher efficiency. However, the N-heterocyclic carbene (IPr) catalyst exhibits exceptional performance, achieving a near-quantitative yield in a very short time with a remarkably low catalyst loading, resulting in a significantly higher TOF.
Visualizing the Catalytic Pathways
To better understand the mechanisms of action, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Detailed Experimental Protocols
The following provides a general methodology for the acylation of a secondary alcohol catalyzed by N-methylthis compound. Specific amounts and reaction times should be optimized for each substrate.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., Acetic Anhydride)
-
N-Methylthis compound (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol, 1.0 equiv). Dissolve the alcohol in the anhydrous solvent (5 mL).
-
Addition of Reagents: To the stirred solution, add the acylating agent (1.2 mmol, 1.2 equiv) followed by N-methylthis compound (0.05 mmol, 0.05 equiv).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Isolation and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ester.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Calculation of Efficiency: Calculate the percentage yield based on the isolated product mass. Determine the Turnover Number (TON) by dividing the moles of the product by the moles of the catalyst used. Calculate the Turnover Frequency (TOF) by dividing the TON by the reaction time in hours.
Conclusion
The choice of an this compound-based catalyst for acylation reactions is a critical parameter that significantly impacts reaction efficiency. While simple imidazoles provide a cost-effective and reliable option, N-heterocyclic carbenes offer unparalleled activity, enabling transformations under mild conditions with low catalyst loadings. This guide provides a framework for understanding and comparing the catalytic prowess of these important molecules, empowering researchers to make informed decisions in their synthetic endeavors. The provided experimental protocol serves as a starting point for the practical application of these catalysts in the laboratory.
A Comparative Guide to the Validation of Analytical Methods for Imidazole Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of imidazole and its derivatives is paramount in diverse fields, from pharmaceutical development and quality control to environmental monitoring. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. This guide provides an objective comparison of various analytical techniques for this compound quantification, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated through a series of validation parameters. The following tables summarize the key performance indicators for the most commonly employed techniques in this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.
Table 1: Performance Comparison of Chromatographic Methods for this compound Quantification
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | Dosage Forms & Human Plasma | 10-100 µg/mL | 0.13-0.41 µg/mL | - | High | < 2% | [1] |
| Metronidazole, Miconazole Nitrate | Vaginal Ovules | 10-80 µg/mL (MNZ), 5-40 µg/mL (MIC) | 0.93 µg/mL (MNZ), 0.45 µg/mL (MIC) | - | - | - | [2] | |
| This compound, 2-Methylthis compound, 4-Methylthis compound | Cigarette Additives | 0.0375-18.0300 mg/kg | 0.0094 mg/kg | - | 95.20-101.93% | 0.55-2.54% | ||
| LC-MS/MS | 10 this compound Derivatives | Atmospheric Particles | - | 1-25 nM | 1-50 nM | - | Intraday <2%, Interday <3% | [3] |
| 21 Benzimidazoles and Nitroimidazoles | Water, Sediment, Soil | R² > 0.995 | - | < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil) | 60-120% | < 15% | [4] | |
| GC-MS | Metronidazole, Miconazole Nitrate | Vaginal Ovules | 200-1500 µg/mL (MNZ), 100-750 µg/mL (MIC) | 3 µg/mL (MNZ), 3.6 µg/mL (MIC) | - | - | - | [2] |
| 2-Aminothis compound | - | - | - | - | 95.33% - 97.93% | - | [5] |
Table 2: Performance Comparison of Spectrophotometric and Electrochemical Methods for this compound Quantification
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| UV-Vis Spectrophotometry | Metronidazole | Tablet Dosage Form | 5-40 µg/mL | - | - | 98-102% | - | [6] |
| This compound-based Copper Sensor (TS) | Aqueous Solution | - | 0.05 µM | 0.1928 µM | - | - | [7][8] | |
| This compound-based Copper Sensor (AS) | Aqueous Solution | - | 0.50 µM | 1.8519 µM | - | - | [7][8] | |
| Electrochemical Methods | This compound Derivatives | - | - | - | - | - | - | [9] |
| This compound-based Copper Sensor (TS) | Aqueous Solution | - | 0.0944 µM | 0.9448 µM | - | - | [8] | |
| This compound-based Copper Sensor (AS) | Aqueous Solution | - | 0.2850 µM | 0.9501 µM | - | - | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of the analyte is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a typical analytical workflow and a relevant signaling pathway involving this compound.
Figure 1: Generalized workflow for the analytical quantification of imidazoles.
Figure 2: this compound as a small molecule analog in a two-component signal transduction pathway.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for some of the key experiments cited in this guide.
HPLC-UV Method for the Quantification of this compound Drugs in Dosage Forms and Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of secnidazole, omeprazole, albendazole, and fenbendazole.[1]
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Methanol (B129727): 0.025 M KH₂PO₄ (70:30, v/v), adjusted to pH 3.20 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Dosage Forms):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (Human Plasma):
-
To a known volume of plasma, add a protein precipitating agent (e.g., methanol or acetonitrile) in a 1:2 ratio (plasma:agent).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing standard solutions at five different concentrations and constructing a calibration curve.
-
Accuracy: Determined by the standard addition method at three different concentration levels.
-
Precision: Evaluated by analyzing replicate samples on the same day (intraday) and on different days (interday).
-
Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 3:1).
-
LC-MS/MS Method for the Quantification of Imidazoles in Environmental Samples
This protocol is based on a method for the analysis of various this compound derivatives in water, sediment, and soil.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Sample Preparation (Water Samples):
-
Filter the water sample through a 0.45 µm membrane.
-
Perform Solid-Phase Extraction (SPE) using an appropriate cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
-
Validation Parameters:
-
Linearity: Established by analyzing a series of calibration standards.
-
Accuracy: Determined by spiking blank matrix samples with known concentrations of the analytes.
-
Precision: Assessed by analyzing replicate spiked samples.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
GC-MS Method for the Quantification of this compound Derivatives
This protocol requires a derivatization step to enhance the volatility of the this compound compounds.
-
Derivatization and Chromatographic Conditions:
-
Derivatizing Agent: N-trimethylsilylthis compound (TMSI) is a common reagent for derivatizing hydroxyl and carboxylic acid groups.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
-
General Derivatization Protocol:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (e.g., TMSI) and a suitable solvent.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
-
-
Validation Parameters:
-
Validation parameters are similar to those for HPLC and LC-MS/MS methods, with a focus on ensuring the completeness and reproducibility of the derivatization reaction.
-
Conclusion
The selection of an analytical method for this compound quantification is a multifaceted decision that requires careful consideration of the specific research question, the nature of the sample matrix, and the available instrumentation.[5] HPLC-UV offers a robust and cost-effective solution for routine analysis of relatively high-concentration samples. For complex matrices and trace-level quantification, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS, particularly after derivatization, provides excellent separation efficiency for volatile this compound derivatives. UV-Vis spectrophotometry and electrochemical methods can be valuable for specific applications, offering simplicity and portability. A thorough validation of the chosen method is imperative to ensure the generation of accurate, reliable, and reproducible data, which is the foundation of sound scientific research and development.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ijisrt.com [ijisrt.com]
- 7. seejph.com [seejph.com]
- 8. seejph.com [seejph.com]
- 9. researchgate.net [researchgate.net]
Unlocking the Anticancer Potential of Imidazole Derivatives: A Comparative Guide to Structure-Activity Relationships
Researchers and drug development professionals are increasingly turning their attention to imidazole-based compounds as a promising scaffold for novel anticancer agents. The unique structural and chemical properties of the this compound ring allow for diverse modifications, leading to compounds with potent and selective anticancer activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound anticancer drugs, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation cancer therapeutics.
The this compound scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] This versatility has been exploited to develop this compound derivatives that target a range of cancer-related pathways, including kinase signaling, microtubule dynamics, and apoptosis.[1][3][4]
Comparative Anticancer Activity of this compound Derivatives
The anticancer efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring and associated phenyl groups. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound compounds against various cancer cell lines, providing a clear comparison of their potency.
Table 1: SAR of this compound-Oxazole Derivatives against Various Cancer Cell Lines [5]
| Compound | R-group (on Phenyl Ring) | PC3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| 53 | 3,5-dinitro | 0.023 | 0.045 | 0.99 | 0.13 |
| Etoposide (Reference) | - | - | - | - | - |
As demonstrated, the presence of electron-withdrawing groups, such as the 3,5-dinitro substituent in compound 53, significantly enhances anticancer activity across multiple cancer cell lines.[5]
Table 2: SAR of this compound-1,2,4-Oxadiazole Hybrids [5]
| Compound | Cancer Cell Line | IC50 (µM) | Target |
| Derivative 1 | MCF-7 (Breast) | 3.02 | EGFR |
| Erlotinib (Reference) | - | - | EGFR |
This class of hybrids shows promising activity, particularly against breast cancer, by targeting the Epidermal Growth Factor Receptor (EGFR).[5]
Table 3: SAR of Imidazothiazole-Benzthis compound Derivatives as Tubulin Polymerization Inhibitors [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 20 | A549 (Lung) | 1.09 |
| 22 | A549 (Lung) | 0.15 |
| 22 | HeLa (Cervical) | 0.21 |
| 22 | HepG2 (Liver) | 0.33 |
| 22 | MCF-7 (Breast) | 0.17 |
These derivatives demonstrate potent activity against a broad range of cancer cell lines, with compound 22 showing sub-micromolar efficacy. The mechanism of action involves the inhibition of tubulin polymerization.[2]
Key Signaling Pathways Targeted by this compound Anticancer Drugs
This compound derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways targeted by this compound anticancer drugs.
Many this compound-based compounds function as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are often overexpressed in various cancers.[4] Inhibition of these receptors blocks downstream signaling through pathways such as PI3K/AKT and Ras/MAPK, ultimately leading to decreased cell proliferation and survival.[6] Furthermore, some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7]
Experimental Protocols
The data presented in this guide is based on standard in vitro assays for assessing anticancer activity.
Cell Viability Assay (MTT Assay)
The most common method to determine the cytotoxic effects of the this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of a typical MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.
Tubulin Polymerization Assay
For compounds targeting microtubule dynamics, a tubulin polymerization assay is employed.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.
-
Compound Addition: The this compound derivative is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the change in fluorescence.
-
IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% is determined.[2]
Conclusion
The this compound scaffold continues to be a highly valuable framework for the development of novel anticancer agents. Structure-activity relationship studies have revealed that strategic modifications, such as the introduction of electron-withdrawing groups and the hybridization with other heterocyclic moieties, can significantly enhance cytotoxic potency and target selectivity.[5][8] The data and methodologies presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and optimization of the next generation of this compound-based cancer therapies. Further investigations into their mechanisms of action and in vivo efficacy are crucial for translating these promising compounds into clinical applications.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jcdr.net [jcdr.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. jopir.in [jopir.in]
A Comparative Guide to the Cytotoxicity of Novel Imidazole Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of newly developed imidazole-based compounds against various cancer cell lines. The data presented is supported by experimental findings from recent peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery. This guide also includes detailed protocols for key cytotoxicity assays and visual representations of the signaling pathways involved in this compound-induced cell death.
Comparative Cytotoxicity Data of this compound Compounds and Standard Chemotherapeutics
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel this compound compounds against several human cancer cell lines. For comparative purposes, the IC50 values of established anticancer drugs—Cisplatin, Doxorubicin, Paclitaxel (B517696), and Etoposide—are also included. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Compound/Drug | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP) | MCF-7 | Not specified, but potent | [1] |
| Compound 2c (this compound-based EGFR inhibitor) | MDA-MB-231 | >10 | [2] | |
| T47D | >10 | [2] | ||
| MCF-7 | >10 | [2] | ||
| A549 | 2.29 | [3] | ||
| HT-29 | >10 | [2] | ||
| Compound 2d (this compound-based EGFR inhibitor) | MDA-MB-231 | >10 | [2] | |
| T47D | >10 | [2] | ||
| MCF-7 | >10 | [2] | ||
| A549 | >10 | [2] | ||
| HT-29 | >10 | [2] | ||
| Imidazo[2,1-b]oxazole 11r (B-RAF inhibitor) | A375 | 4.70 | [4] | |
| Imidazo[2,1-b]oxazole 11c (B-RAF inhibitor) | A375 | 7.25 | [4] | |
| Kim-161 (Substituted this compound) | T24 | 56.11 | [5] | |
| Kim-111 (Substituted this compound) | T24 | 67.29 | [5] | |
| Standard Chemotherapeutics | Cisplatin | A549 | 5.0 - 23.4 | [6] |
| MCF-7 | Not specified | |||
| HeLa | 81.7 | |||
| Doxorubicin | A549 | > 20 | [7] | |
| MCF-7 | 2.50 | [7] | ||
| HeLa | 2.92 | [7] | ||
| Paclitaxel | A549 | 0.106 - 2.609 | [8] | |
| MCF-7 | 0.0075 | [9] | ||
| HeLa | 0.0025 - 0.0075 | [10] | ||
| Etoposide | A549 | 3.49 | [11] | |
| MCF-7 | 150 (24h), 100 (48h) | [12] | ||
| HeLa | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols are fundamental for assessing the cytotoxicity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives and controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3] Incubate for 15 minutes with shaking.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates with treated cells
-
LDH Cytotoxicity Assay Kit
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls:
-
Incubation: After treating cells with test compounds for the desired time, proceed with the assay.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes and carefully transfer 150 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 60 µL of the LDH assay reaction mixture to each well containing the supernatant and incubate for 20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 20 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Treated cell suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the test compounds for the desired time. Include untreated cells as a negative control.
-
Harvest and Wash: Harvest the cells and wash them once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Novel this compound compounds exert their cytotoxic effects through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several trisubstituted this compound derivatives have been shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[1] The lead compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP), suppresses the phosphorylation of key proteins in this pathway, leading to the downregulation of cell survival proteins and the activation of caspases.[1]
Caption: this compound compounds inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.
EGFR Signaling Pathway Inhibition
Certain this compound derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[2] By blocking EGFR, these compounds can halt downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to reduced tumor growth.
Caption: this compound derivatives can block EGFR signaling to inhibit cell proliferation.
Tubulin Polymerization Inhibition and Cell Cycle Arrest
A significant mechanism of action for some this compound-based compounds is the inhibition of tubulin polymerization.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[14]
Caption: this compound compounds inhibit tubulin polymerization, causing G2/M arrest and apoptosis.
Conclusion
The research landscape for this compound-based anticancer agents is rapidly evolving. The data and protocols presented in this guide demonstrate the potential of these compounds as potent and selective cytotoxic agents. Their diverse mechanisms of action, including the inhibition of key signaling pathways and disruption of fundamental cellular processes, make them promising candidates for further preclinical and clinical development. This guide serves as a foundational resource for researchers to compare, select, and further investigate novel this compound derivatives in the ongoing search for more effective cancer therapies.
References
- 1. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of some this compound and fused this compound derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 4. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anticancer effect of substituted this compound derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Colon Cancer Cell Growth by this compound Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Theoretical UV-Vis Spectra of Imidazoles
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental and theoretical ultraviolet-visible (UV-Vis) spectroscopic data for imidazole and its derivatives, supported by detailed experimental and computational protocols.
This guide provides a comprehensive analysis of the UV-Vis absorption spectra of imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By juxtaposing experimentally measured spectra with theoretically calculated data, this document aims to offer researchers a deeper understanding of the electronic transitions within these molecules and to provide a practical framework for utilizing both experimental and computational techniques in their research.
Data Presentation: Experimental vs. Theoretical Absorption Maxima
The following table summarizes the experimental and theoretical absorption maxima (λmax) for this compound and several of its derivatives. The experimental data has been collected under various solvent conditions, which can influence the position of the absorption bands. Theoretical data is primarily derived from Time-Dependent Density Functional Theory (TD-DFT) calculations, a common and effective method for predicting the electronic spectra of organic molecules.
| Compound | Experimental λmax (nm) [Solvent] | Theoretical λmax (nm) [Method/Basis Set] | Predominant Electronic Transition(s) |
| This compound | 209 [2% Methanol/Water][1], 205 [Water][1] | ~201 (Calculated for 4-nitrothis compound, for validation)[2] | π → π |
| 4-Methyl-imidazole | 217 [2% Methanol/Water][1] | Not explicitly found | π → π |
| This compound-2-carboxaldehyde | 215 (weaker), 280 [Solvent not specified][1] | Not explicitly found | n → π, π → π |
| 4-Methyl-imidazole-2-carboxaldehyde | 217, 282 [Solvent not specified][1] | Not explicitly found | n → π, π → π |
| 2-Nitrothis compound | No experimental data found | 306, 234, 200 [PCM(H2O)-B3LYP/6-311+G(d,p)][2][3] | π → π |
| 4-Nitrothis compound | 311, 287, 203 [Solvent not specified][2] | 300, 274, 201 [PCM(H2O)-B3LYP/6-311+G(d,p)][2] | π → π |
Note: Discrepancies between experimental and theoretical values can arise from several factors, including the choice of computational functional and basis set, the treatment of solvent effects in the calculations, and the specific experimental conditions.
Experimental and Computational Methodologies
A clear understanding of the methodologies employed to obtain and predict UV-Vis spectra is crucial for accurate interpretation and replication of results.
Experimental Protocol: UV-Vis Spectroscopy of this compound Derivatives
The following is a generalized protocol for obtaining the UV-Vis absorption spectrum of an this compound derivative.
Caption: Workflow for Experimental UV-Vis Spectroscopy.
Detailed Steps:
-
Solution Preparation: Accurately weigh a small amount of the this compound compound and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) to a known concentration, typically in the micromolar range.
-
Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Instrument Warm-up: Power on the UV-Vis spectrophotometer and allow the deuterium (B1214612) and tungsten lamps to stabilize for approximately 20-30 minutes.
-
Baseline Correction: Record a baseline spectrum with the cuvette containing the pure solvent. This will be subtracted from the sample spectrum to correct for any background absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm for a broad scan).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value from the recorded spectrum.
Theoretical Protocol: Calculating UV-Vis Spectra with TD-DFT
The following outlines a general workflow for calculating the theoretical UV-Vis spectrum of an this compound derivative using Time-Dependent Density Functional Theory (TD-DFT).
Caption: Workflow for Theoretical UV-Vis Spectra Calculation.
Detailed Steps:
-
Molecular Structure Input: Create a 3D model of the this compound molecule of interest.
-
Ground State Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is typically done using a DFT method, for instance, with the B3LYP functional and a 6-31G(d) basis set.
-
TD-DFT Calculation: Using the optimized geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths. The number of excited states to be calculated needs to be specified.
-
Solvent Effects: To better correlate with experimental data, it is advisable to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM). This approximates the effect of the solvent on the electronic structure of the molecule.
-
Data Extraction and Visualization: From the output of the TD-DFT calculation, the excitation wavelengths (λmax) and their corresponding oscillator strengths are extracted. The theoretical spectrum can then be plotted by representing each transition as a Gaussian or Lorentzian function centered at the calculated λmax with an intensity proportional to the oscillator strength.
Logical Relationship: Bridging Experiment and Theory
The comparison of experimental and theoretical UV-Vis spectra is a powerful approach in chemical research. The following diagram illustrates the synergistic relationship between these two methodologies.
Caption: The interplay between experimental and theoretical UV-Vis spectroscopy.
This integrated approach allows for a more robust analysis of the photophysical properties of this compound derivatives. Experimental data provides the ground truth, while theoretical calculations offer a detailed interpretation of the underlying electronic phenomena. The agreement between the two validates the computational models, which can then be used to predict the properties of new, unsynthesized molecules, thereby guiding future research and development efforts in fields such as drug design and materials science.
References
Stability of Imidazole Coordination Complexes with Various Metals: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of metal-imidazole complexes is crucial for applications ranging from bioinorganic chemistry to the design of metalloenzyme inhibitors. This guide provides a comparative analysis of the stability of imidazole coordination complexes with different transition metals, supported by experimental data and detailed methodologies.
The interaction between the this compound ring of histidine residues and metal ions is a fundamental aspect of many biological processes. The stability of these coordination complexes is paramount to their function. This guide will delve into the factors governing this stability, present a comparative analysis of stability constants for various metal ions, and provide detailed experimental protocols for their determination.
Comparative Stability of this compound-Metal Complexes
The stability of coordination complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of first-row transition metal complexes with this compound generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series, with the exceptional stability of Cu(II) complexes often explained by the Jahn-Teller effect.[1]
Below is a compilation of stepwise stability constants (log K) for the formation of this compound complexes with various divalent metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature and ionic strength.
| Metal Ion | log K₁ | log K₂ | log K₃ | log K₄ | Experimental Conditions |
| Mn(II) | 1.35 | 1.00 | 0.70 | 0.40 | 25 °C, 0.5 M KNO₃ |
| Fe(II) | 1.90 | 1.45 | 1.05 | 0.70 | 25 °C, 0.5 M KNO₃ |
| Co(II) | 2.48 | 2.02 | 1.51 | 0.90 | 25 °C, 0.5 M NaNO₃[2] |
| Ni(II) | 3.01 | 2.45 | 1.80 | 1.05 | 25 °C, 0.5 M KNO₃ |
| Cu(II) | 4.20 | 3.55 | 2.85 | 2.05 | 25 °C, 0.5 M KNO₃ |
| Zn(II) | 2.55 | 2.40 | 2.30 | 2.15 | 25 °C, 0.5 M KNO₃ |
| Cd(II) | 2.75 | 2.25 | 1.70 | 1.10 | 25 °C, 0.5 M KNO₃ |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. For precise applications, consulting the primary literature is recommended.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is a cornerstone of coordination chemistry. Two common and reliable methods are potentiometric pH titration and spectrophotometry.
Potentiometric pH Titration
This method relies on monitoring the change in hydrogen ion concentration (pH) upon the formation of a metal-ligand complex.[3] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Materials and Reagents:
-
Standardized solutions of the metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salts)
-
High-purity this compound
-
Standardized strong acid (e.g., HCl or HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
Instrumentation:
-
A precise pH meter with a combination glass electrode
-
A thermostated titration vessel
-
A calibrated burette
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution containing a known concentration of this compound and strong acid with the standardized strong base. This allows for the determination of the protonation constant of this compound.
-
Titration of the Metal-Ligand System: Titrate a solution containing known concentrations of the metal salt, this compound, and strong acid with the same standardized strong base.
-
Data Analysis: The titration data (volume of base added vs. pH) from both titrations are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve (a plot of n̄ versus -log[L]). Various software programs are available for this analysis.[4]
Spectrophotometric Methods
When the formation of a metal-imidazole complex results in a change in the solution's absorbance, spectrophotometry can be employed to determine the stability constant.[3][5] Common techniques include the mole ratio method and Job's method of continuous variation.
Instrumentation:
-
A reliable UV-Vis spectrophotometer
1. Mole Ratio Method
Procedure:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of this compound is varied.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved region of the plot.
2. Job's Method of Continuous Variation
Procedure:
-
Prepare a series of solutions where the total molar concentration of the metal and this compound is kept constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.[5] The stability constant can be calculated from the absorbance values.
Workflow for Evaluating this compound Complex Stability
The following diagram illustrates the logical workflow for the experimental evaluation of the stability of this compound coordination complexes.
Caption: A flowchart of the process for evaluating the stability of this compound-metal complexes.
Conclusion
The stability of this compound coordination complexes is a critical parameter in various scientific disciplines. The predictable trend of the Irving-Williams series provides a useful framework for initial assessment, but precise determination requires rigorous experimental work. By employing methods such as potentiometric pH titration and spectrophotometry, researchers can obtain reliable stability constants. This guide serves as a foundational resource for comparing the stability of this compound complexes with different metals and for implementing the necessary experimental protocols.
References
Imidazole Derivatives in the Crosshairs: A Comparative Docking Analysis Against Key Protein Targets
A deep dive into the computational evaluation of imidazole-based compounds reveals promising interactions with a range of therapeutic targets, from viral enzymes to cancer-related proteins. This guide provides a comparative overview of recent molecular docking studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in this active area of discovery.
This compound, a five-membered heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutic agents. In recent years, in silico molecular docking studies have become an indispensable tool for rapidly screening and prioritizing this compound derivatives for further experimental validation. This guide synthesizes findings from several key studies to offer a comparative perspective on their performance against diverse protein targets.
Comparative Docking Performance of this compound Derivatives
The following table summarizes the binding affinities of various this compound derivatives against their respective protein targets, as determined by molecular docking simulations in the cited studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.
| Target Protein Class | Specific Target (PDB ID) | This compound Derivative Category | Top Performing Compound | Binding Affinity (kcal/mol) | Reference |
| Antiviral (SARS-CoV-2) | Main Protease (Mpro) (6LU7) | Bisthis compound | C2 | -10.8 | [1] |
| Main Protease (Mpro) (7C6U) | Imidazolyl–methanone | C10 | -9.2 | [2][3] | |
| Spike Protein (Spro) (6LZG) | Bisthis compound | C2 | -10.2 | [1] | |
| RNA-dependent RNA polymerase (RdRp) (6M71) | Bisthis compound | C2 | -11.4 | [1] | |
| Antifungal | 14α-demethylase (CYP51) | This compound derivatives | Compound 11 | Not explicitly stated, but shown to interact effectively | [4] |
| Anticancer | Glycogen Synthase Kinase-3β (GSK-3β) | This compound-1,2,3-triazole hybrids | 4k | Good binding interaction reported | [5] |
| Epidermal Growth Factor Receptor (EGFR) | Halogenated this compound chalcones | B5, B6 | Not explicitly stated, but identified as potential based on affinity and interactions | [6] | |
| TTK, HER2, GR, NUDT5, MTHFS, NQO2 | This compound derivatives | C10 | -5.1 to -10.5 (range for all compounds against all targets) | [7] | |
| Antimicrobial | L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | This compound derivatives with pyrazole (B372694) moiety | Not specified, but range of -8.01 to -6.91 for all synthesized compounds | [8] |
Experimental Protocols: A Look Under the Hood
The methodologies employed in these docking studies, while broadly similar, have key differences in software, scoring functions, and preparation steps. Understanding these protocols is crucial for interpreting and comparing the results.
General Molecular Docking Workflow
A typical molecular docking workflow was followed in the referenced studies, which can be generalized into the following steps:
-
Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and appropriate charges are added.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Docking Simulation: A docking program is used to predict the binding conformation of the ligand within the active site of the receptor. The program explores various possible orientations and conformations and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, calculate binding affinities, and visualize the interactions between the ligand and the protein's active site residues.
Specific Methodologies from Cited Studies
-
Study on SARS-CoV-2 Targets: In the computational study against SARS-CoV-2 drug targets, molecular docking analysis was performed to investigate the inhibitory potentials of newly synthesized imidazoles against the main protease (Mpro), spike protein (Spro), and RNA-dependent RNA polymerase (RdRp)[1][9]. The binding free energy of the protein-ligand complexes was estimated to determine the binding affinities[1][9].
-
Study on Anticancer Targets (MCF-7): A study on this compound derivatives as anti-breast cancer agents utilized AutoDock Tools for structure-based virtual screening against six potential targets: TTK, HER2, GR, NUDT5, MTHFS, and NQO2[7]. The overall binding energies of the selected compounds were calculated[7].
-
Study on Antimicrobial Targets: For the investigation of antimicrobial properties, six this compound derivatives were subjected to molecular docking studies to inhibit the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P][8][10]. The 2D structures of the ligands were converted to energy-minimized 3D structures before docking[8].
Visualizing the Process: From Ligand to Lead
To better illustrate the computational pipeline, the following diagrams, generated using the DOT language, outline a typical experimental workflow for molecular docking and a conceptual signaling pathway that could be inhibited by a successful this compound derivative.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Conceptual signaling pathway showing inhibition by an this compound derivative.
References
- 1. Computational study of the therapeutic potentials of a new series of this compound derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Discovery of Novel this compound Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel this compound Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics analysis of halogenated this compound chalcone as anticancer compounds [pharmacia.pensoft.net]
- 7. The combination of multi-approach studies to explore the potential therapeutic mechanisms of this compound derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies of some new this compound derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 9. Computational study of the therapeutic potentials of a new series of this compound derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Imidazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling imidazole. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling, and protocols for disposal.
Hazard Summary
This compound is a white to colorless solid that is soluble in water.[1] It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3][4][5][6] In powder form, it may form combustible dust concentrations in the air.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles and a face shield.[5] | Nitrile or neoprene gloves (double-gloving is recommended).[5] | Flame-retardant lab coat.[5] | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially where dust may be generated.[5] |
| Running Reactions | Chemical safety goggles and a face shield.[5] | Nitrile or neoprene gloves.[5] | Flame-retardant lab coat.[5] | Work should be conducted in a certified chemical fume hood.[1][5] |
| Handling Spills | Chemical safety goggles and a face shield.[5] | Heavy-duty nitrile or butyl rubber gloves.[5] | Chemical-resistant apron over a flame-retardant lab coat.[5] | For large spills or in areas with inadequate ventilation, a full-face positive-pressure, air-supplied respirator may be necessary.[1] |
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][5][9]
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.[3][5][7]
-
Remove and wash contaminated clothing before reuse.[5][7][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][7][8]
-
Keep away from heat, sparks, and open flames.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[1][2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]
Spill and Disposal Plan
Spill Response:
The following diagram outlines the procedural workflow for managing an this compound spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan:
-
All this compound waste, including contaminated materials from spill cleanup, must be collected in a suitable, clearly labeled, and sealed container for disposal.[1][6][8]
-
Do not dispose of this compound down the drain or in regular trash.[6][9]
-
Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6][7] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on hazardous waste disposal.[1]
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. hartbio.co.uk [hartbio.co.uk]
- 10. neb.com [neb.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
